Product packaging for 5-(2-Fluorophenyl)furan-2-carbaldehyde(Cat. No.:CAS No. 380566-25-6)

5-(2-Fluorophenyl)furan-2-carbaldehyde

Cat. No.: B1298492
CAS No.: 380566-25-6
M. Wt: 190.17 g/mol
InChI Key: KGGOAPVMWNGAQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(2-Fluorophenyl)furan-2-carbaldehyde is a fluorinated aromatic furan derivative that serves as a versatile chemical building block in medicinal chemistry and materials science. The compound features a furan ring, a five-membered aromatic heterocycle containing oxygen, which is substituted with an aldehyde group and a 2-fluorophenyl moiety. This structure makes it a valuable intermediate for the synthesis of more complex molecules. While specific biological data for this exact compound is limited in the public domain, its structural analogs are of significant interest in drug discovery. Research on similar 5-aryl-furan-2-carbaldehyde compounds has demonstrated their potential as potent inhibitors of tubulin polymerization, which is a validated target for anticancer agents . These inhibitors function by binding to the colchicine site on tubulin, disrupting microtubule dynamics, arresting the cell cycle at the G2/M phase, and inducing apoptosis in cancer cells . Consequently, this compound is a promising scaffold for the development of novel antitumor agents. Beyond medicinal chemistry, the furan core and aldehyde functionality make this compound a candidate for creating novel polymers and organic electronic materials. Furan-based aldehydes can be used in the synthesis of polyimine vitrimers and as cross-linking agents . The aldehyde group is highly reactive, readily undergoing condensation reactions with amines to form Schiff bases, or serving as a starting point for oxidation to carboxylic acids or reduction to alcohols, enabling diverse chemical exploration . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7FO2 B1298492 5-(2-Fluorophenyl)furan-2-carbaldehyde CAS No. 380566-25-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-fluorophenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO2/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGOAPVMWNGAQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359351
Record name 5-(2-fluorophenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380566-25-6
Record name 5-(2-fluorophenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-fluorophenyl)furan-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(2-Fluorophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-(2-Fluorophenyl)furan-2-carbaldehyde, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of a direct, published experimental protocol for this specific molecule, this document outlines two primary, plausible synthetic routes based on well-established and widely used organic reactions: the Suzuki-Miyaura cross-coupling reaction and the Vilsmeier-Haack formylation. The protocols provided are detailed methodologies derived from procedures for analogous compounds and are intended to serve as a robust starting point for laboratory synthesis.

Core Synthetic Strategies

The synthesis of this compound can be approached via two principal retrosynthetic pathways.

Route A: Suzuki-Miyaura Cross-Coupling

This approach involves the formation of the C-C bond between the furan ring and the 2-fluorophenyl group in the final step. The key disconnection is between the furan C5 and the phenyl C1 positions. This route utilizes a pre-functionalized furan-2-carbaldehyde, such as 5-bromo-2-furaldehyde, and couples it with a suitable organoboron reagent, like 2-fluorophenylboronic acid, under palladium catalysis.

Route B: Vilsmeier-Haack Formylation

In this alternative strategy, the 2-fluorophenyl-furan scaffold is constructed first, followed by the introduction of the formyl group at the C5 position of the furan ring. This involves the synthesis of 2-(2-fluorophenyl)furan as a key intermediate, which is then subjected to formylation using the Vilsmeier reagent.

Data Presentation: A Comparative Overview of Synthetic Routes

The following table summarizes the key aspects of the two proposed synthetic routes, allowing for a comparative assessment of their advantages and potential challenges.

ParameterRoute A: Suzuki-Miyaura CouplingRoute B: Vilsmeier-Haack Formylation
Starting Materials 5-Bromo-2-furaldehyde, 2-Fluorophenylboronic acid2-Bromofuran, 2-Fluorophenylboronic acid, Vilsmeier Reagent (DMF/POCl₃)
Key Transformation Palladium-catalyzed C(sp²)-C(sp²) bond formationElectrophilic aromatic substitution (formylation)
Potential Yield Generally good to excellent yields are reported for similar couplings.Yields can be variable depending on the substrate and reaction conditions.
Reaction Conditions Typically requires an inert atmosphere, palladium catalyst, a base, and a suitable solvent system. Heating is often necessary.Requires anhydrous conditions for the formation of the Vilsmeier reagent. The reaction is often performed at low temperatures initially, followed by heating.
Purification Column chromatography is usually required to remove the catalyst and byproducts.Work-up involves hydrolysis of the intermediate, followed by extraction and purification, often by column chromatography or distillation.
Substrate Scope Generally tolerant of a wide range of functional groups.The furan ring must be sufficiently electron-rich to undergo formylation. Strongly deactivating groups can hinder the reaction.

Experimental Protocols

The following are detailed experimental protocols for the two proposed synthetic routes. These are based on established methodologies for similar compounds and should be adapted and optimized as necessary.

Route A: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-furaldehyde with 2-Fluorophenylboronic Acid

This protocol describes the palladium-catalyzed coupling of commercially available 5-bromo-2-furaldehyde with 2-fluorophenylboronic acid.

Reaction Scheme:

Materials:

  • 5-Bromo-2-furaldehyde

  • 2-Fluorophenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃))

  • Solvent (e.g., 1,4-Dioxane/water mixture, Toluene/ethanol/water mixture, or Dimethylformamide (DMF))

Experimental Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 5-bromo-2-furaldehyde (1.0 eq.), 2-fluorophenylboronic acid (1.2-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe. A common solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to a temperature ranging from 80°C to 110°C and stir for 4-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford this compound.

Route B: Vilsmeier-Haack Formylation of 2-(2-Fluorophenyl)furan

This route first requires the synthesis of the 2-(2-fluorophenyl)furan intermediate, followed by formylation.

Part 1: Synthesis of 2-(2-Fluorophenyl)furan via Suzuki-Miyaura Coupling

Reaction Scheme:

Experimental Procedure:

The procedure is analogous to Route A, substituting 2-bromofuran for 5-bromo-2-furaldehyde. The resulting 2-(2-fluorophenyl)furan should be purified by column chromatography or distillation.

Part 2: Vilsmeier-Haack Formylation of 2-(2-Fluorophenyl)furan

Reaction Scheme:

Materials:

  • 2-(2-Fluorophenyl)furan

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Sodium acetate or Sodium bicarbonate (for work-up)

Experimental Procedure:

  • Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF (used as both reagent and solvent, or in a solvent like DCM) to 0°C in an ice bath. Slowly add phosphorus oxychloride (1.1-1.5 eq.) dropwise with vigorous stirring. The addition should be controlled to maintain the temperature below 10°C. After the addition is complete, stir the mixture at 0°C for 30-60 minutes. The formation of a solid or a viscous liquid indicates the formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 2-(2-fluorophenyl)furan (1.0 eq.) in anhydrous DCM or DCE. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0°C.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-60°C for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir for 30 minutes. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate or sodium acetate solution until effervescence ceases. Extract the product with an organic solvent such as ethyl acetate or DCM (3 x 20 mL). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or distillation under reduced pressure to yield this compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To facilitate a clearer understanding of the synthetic processes, the following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of each synthetic route.

Route A: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 5-Bromo-2-furaldehyde 5-Bromo-2-furaldehyde Reaction_Mixture Reaction_Mixture 5-Bromo-2-furaldehyde->Reaction_Mixture 2-Fluorophenylboronic_acid 2-Fluorophenylboronic_acid 2-Fluorophenylboronic_acid->Reaction_Mixture Pd_Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂ Pd_Catalyst->Reaction_Mixture Base K₂CO₃ or Na₂CO₃ Base->Reaction_Mixture Solvent Dioxane/H₂O or Toluene/EtOH/H₂O Solvent->Reaction_Mixture Heat 80-110 °C Heat->Reaction_Mixture Workup_Purification Aqueous Work-up & Column Chromatography Reaction_Mixture->Workup_Purification Product This compound Workup_Purification->Product

Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Route B: Vilsmeier-Haack Formylation Workflow

Vilsmeier_Haack_Workflow cluster_intermediate_synthesis Intermediate Synthesis cluster_formylation Formylation 2-Bromofuran 2-Bromofuran Suzuki_Coupling Suzuki-Miyaura Coupling 2-Bromofuran->Suzuki_Coupling 2-Fluorophenylboronic_acid 2-Fluorophenylboronic_acid 2-Fluorophenylboronic_acid->Suzuki_Coupling Intermediate 2-(2-Fluorophenyl)furan Suzuki_Coupling->Intermediate Formylation_Step Formylation Intermediate->Formylation_Step DMF DMF Vilsmeier_Reagent Vilsmeier Reagent Formation DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Vilsmeier_Reagent->Formylation_Step Workup_Purification Hydrolysis & Purification Formylation_Step->Workup_Purification Product This compound Workup_Purification->Product

Caption: Two-stage workflow for the synthesis via Vilsmeier-Haack formylation.

Logical Relationship of Synthetic Pathways

Synthetic_Pathways cluster_route_A Route A: Suzuki-Miyaura Coupling cluster_route_B Route B: Vilsmeier-Haack Formylation cluster_intermediate_prep Intermediate Preparation Target This compound A_Start_1 5-Bromo-2-furaldehyde A_Reaction Pd-Catalyzed Cross-Coupling A_Start_1->A_Reaction A_Start_2 2-Fluorophenylboronic acid A_Start_2->A_Reaction A_Reaction->Target B_Intermediate 2-(2-Fluorophenyl)furan B_Reaction Vilsmeier-Haack Formylation B_Intermediate->B_Reaction B_Reaction->Target B_Start_1 2-Bromofuran B_Intermediate_Reaction Suzuki Coupling B_Start_1->B_Intermediate_Reaction B_Start_2 2-Fluorophenylboronic acid B_Start_2->B_Intermediate_Reaction B_Intermediate_Reaction->B_Intermediate

Caption: Retrosynthetic analysis showing the two main pathways to the target molecule.

This technical guide provides a foundational understanding and practical starting points for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details on the reaction mechanisms and to optimize the provided protocols for their specific laboratory conditions.

An In-depth Technical Guide to the Chemical Properties of 5-(2-Fluorophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental data for 5-(2-Fluorophenyl)furan-2-carbaldehyde is not extensively available in public literature. The following guide is a comprehensive overview based on established chemical principles, data from analogous compounds, and predictive models to serve as a valuable resource for research and development.

Core Chemical Properties

This compound is a substituted furan derivative with potential applications in medicinal chemistry and materials science. Its chemical behavior is primarily dictated by the interplay of the furan ring, the aldehyde functional group, and the electronic effects of the 2-fluorophenyl substituent.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on the properties of structurally related compounds such as furan-2-carbaldehyde and substituted biaryls.

PropertyPredicted ValueNotes
Molecular Formula C₁₁H₇FO₂
Molecular Weight 190.17 g/mol
Appearance Pale yellow to brown solidBased on similar 5-arylfuran-2-carbaldehydes.
Melting Point 70-90 °CEstimated based on related compounds.
Boiling Point > 300 °CExpected to be high due to its molecular weight and polarity.
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, Ethyl Acetate). Sparingly soluble in water.Typical for aromatic aldehydes of this size.
pKa ~18-20 (for the aldehyde proton)Aldehyde protons are generally not acidic.
Predicted Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables provide predicted spectral data based on established principles and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
9.70s-Aldehyde H
7.80-7.70m-Aromatic H (Phenyl)
7.50-7.40m-Aromatic H (Phenyl)
7.35d~3.7Furan H
7.25-7.15m-Aromatic H (Phenyl)
6.85d~3.7Furan H

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
178.0Aldehyde C=O
160.0 (d, J ≈ 250 Hz)C-F (Phenyl)
155.0Furan C-O
153.0Furan C-CHO
131.0 (d, J ≈ 8 Hz)Aromatic CH (Phenyl)
129.0Aromatic CH (Phenyl)
124.5 (d, J ≈ 3 Hz)Aromatic CH (Phenyl)
122.0Furan CH
116.0 (d, J ≈ 22 Hz)Aromatic CH (Phenyl)
112.0Furan CH

Table 3: Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)Functional Group Assignment
~3100C-H stretch (Aromatic/Furan)
~2850, ~2750C-H stretch (Aldehyde)
~1680C=O stretch (Aldehyde)
~1600, ~1480C=C stretch (Aromatic/Furan)
~1250C-F stretch

Chemical Reactivity and Stability

The reactivity of this compound is centered around the aldehyde group. The presence of the electron-withdrawing 2-fluorophenyl group at the 5-position of the furan ring is expected to increase the electrophilicity of the carbonyl carbon.[1] This makes the aldehyde more susceptible to nucleophilic attack compared to unsubstituted furan-2-carbaldehyde.[1]

The compound is expected to be stable under standard laboratory conditions but may be sensitive to strong oxidizing agents and light over prolonged periods.

G Influence of Substituents on Aldehyde Reactivity substituent Substituent at 5-position of Furan Ring effect Electronic Effect substituent->effect electrophilicity Electrophilicity of Carbonyl Carbon effect->electrophilicity reactivity Reactivity towards Nucleophiles electrophilicity->reactivity edg Electron-donating (e.g., -OCH3) edg_effect Donates electron density edg->edg_effect edg_electro Decreased edg_effect->edg_electro edg_react Decreased edg_electro->edg_react ewg Electron-withdrawing (e.g., -F, -NO2) ewg_effect Withdraws electron density ewg->ewg_effect ewg_electro Increased ewg_effect->ewg_electro ewg_react Increased ewg_electro->ewg_react

Caption: Logical diagram of substituent effects on aldehyde reactivity.

Experimental Protocols

Proposed Synthesis via Suzuki Coupling

This protocol details the synthesis of this compound from 5-bromo-2-furaldehyde and 2-fluorophenylboronic acid.

Materials:

  • 5-Bromo-2-furaldehyde

  • 2-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 5-bromo-2-furaldehyde (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in toluene.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield pure this compound.

G Proposed Synthesis Workflow for this compound start Reactants: - 5-Bromo-2-furaldehyde - 2-Fluorophenylboronic acid - K2CO3 reaction Suzuki Coupling: - Toluene/Ethanol/Water - Pd(OAc)2/PPh3 catalyst - Reflux (80-100°C) start->reaction workup Aqueous Workup: - Add Water - Extract with Ethyl Acetate reaction->workup drying Drying and Concentration: - Wash with Brine - Dry over Na2SO4 - Concentrate in vacuo workup->drying purification Purification: - Silica Gel Column Chromatography drying->purification product Product: This compound purification->product

Caption: Workflow for the proposed Suzuki coupling synthesis.

Potential Applications in Drug Development

Furan-containing compounds are prevalent in a wide range of biologically active molecules and approved drugs.[3] The furan scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with various biological targets. Derivatives of furan have shown a broad spectrum of activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[3]

The introduction of a fluorine atom into a drug candidate can significantly modulate its metabolic stability, binding affinity, and bioavailability. Therefore, this compound represents a valuable building block for the synthesis of novel therapeutic agents. It can serve as a precursor for the synthesis of imines, chalcones, and other heterocyclic systems with potential pharmacological activities.[4]

References

Spectroscopic and Synthetic Profile of 5-(2-Fluorophenyl)furan-2-carbaldehyde: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic methodologies pertinent to 5-(2-Fluorophenyl)furan-2-carbaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific compound, this document consolidates predicted spectroscopic data, detailed synthetic protocols for analogous compounds, and standardized analytical procedures. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel furan-based molecular entities.

Compound Profile

PropertyValue
IUPAC Name This compound
Chemical Formula C₁₁H₇FO₂
Molecular Weight 190.17 g/mol
CAS Number Not available
Canonical SMILES C1=CC(=C(C=C1)F)C2=CC=C(O2)C=O
Physical Appearance Predicted to be a solid at room temperature

Predicted Spectroscopic Data

In the absence of publicly available experimental spectra for this compound, the following data have been predicted based on established spectroscopic principles and data from structurally related compounds, such as 5-(3-Fluorophenyl)furan-2-carbaldehyde[1]. These tables provide a reference for the characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
9.68s-Aldehyde-H
7.85 - 7.75m-Aromatic-H (Phenyl)
7.50 - 7.40m-Aromatic-H (Phenyl)
7.30 - 7.20m-Aromatic-H (Phenyl)
7.28d3.6Furan-H3
6.95d3.6Furan-H4

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
177.5C=O (Aldehyde)
160.0 (d, J ≈ 250 Hz)C-F (Phenyl)
154.0Furan C2
148.5Furan C5
131.5 (d, J ≈ 8 Hz)CH (Phenyl)
130.0 (d, J ≈ 2 Hz)CH (Phenyl)
124.5 (d, J ≈ 4 Hz)CH (Phenyl)
123.0Furan C3
118.0 (d, J ≈ 15 Hz)C-C (Phenyl-Furan)
116.5 (d, J ≈ 22 Hz)CH (Phenyl)
110.0Furan C4
Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3120 - 3000MediumAromatic C-H stretch
2850, 2750MediumAldehyde C-H stretch
1680 - 1660StrongC=O stretch (Aldehyde)
1600 - 1450MediumC=C stretch (Aromatic/Furan)
1250 - 1200StrongC-F stretch
1100 - 1000MediumFuran ring vibrations
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/zRelative Intensity (%)Assignment
190100[M]⁺
18980[M-H]⁺
16140[M-CHO]⁺
13330[M-CHO-CO]⁺

Experimental Protocols

The following protocols are provided as detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

A reliable method for the synthesis of 5-aryl-furan-2-carbaldehydes is the Suzuki-Miyaura cross-coupling reaction[2][3][4].

Materials:

  • 5-Bromofuran-2-carbaldehyde

  • 2-Fluorophenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Base (e.g., Potassium carbonate, K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of 5-bromofuran-2-carbaldehyde (1 equivalent) and 2-fluorophenylboronic acid (1.2 equivalents) in 1,4-dioxane, add K₂CO₃ (2 equivalents) and Pd(PPh₃)₄ (0.05 equivalents).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the solid residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents 5-Bromofuran-2-carbaldehyde 5-Bromofuran-2-carbaldehyde Reaction_Mixture Reaction Mixture (Heated) 5-Bromofuran-2-carbaldehyde->Reaction_Mixture 2-Fluorophenylboronic acid 2-Fluorophenylboronic acid 2-Fluorophenylboronic acid->Reaction_Mixture Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Reaction_Mixture K2CO3 K2CO3 K2CO3->Reaction_Mixture 1,4-Dioxane 1,4-Dioxane 1,4-Dioxane->Reaction_Mixture Workup Workup (Filtration, Concentration) Reaction_Mixture->Workup Purification Purification (Column Chromatography) Workup->Purification Final_Product 5-(2-Fluorophenyl)furan- 2-carbaldehyde Purification->Final_Product

Figure 1: Synthetic workflow for this compound.
Spectroscopic Characterization Protocols

Instrumentation:

  • A 300 MHz or 400 MHz NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm)[5].

Data Acquisition for ¹H NMR:

  • Utilize a standard pulse sequence.

  • Set the spectral width from 0 to 10 ppm.

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Employ a relaxation delay of 1-2 seconds[5].

Data Acquisition for ¹³C NMR:

  • Utilize a proton-decoupled pulse sequence.

  • Set the spectral width from 0 to 200 ppm.

  • Acquire a larger number of scans compared to ¹H NMR to obtain a good signal-to-noise ratio.

Instrumentation:

  • A Fourier-transform infrared (FTIR) spectrometer, often with an attenuated total reflectance (ATR) accessory.

Sample Preparation:

  • For ATR-FTIR, place a small amount of the solid sample directly onto the ATR crystal.

  • Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

Data Acquisition:

  • Record the spectrum over a range of 4000 to 400 cm⁻¹.

  • Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

Instrumentation:

  • A mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

Data Acquisition:

  • Introduce the sample into the ion source, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Spectroscopic_Analysis_Workflow Start Purified Compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Report Spectroscopic Data Report Data_Analysis->Final_Report

References

Spectroscopic Analysis of 5-(2-Fluorophenyl)furan-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide offers an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of 5-(2-fluorophenyl)furan-2-carbaldehyde. While direct experimental spectra for this specific molecule are not widely available in public literature, this document compiles data from structurally related compounds and established spectroscopic principles to provide a robust predictive analysis. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Predicted Spectroscopic Data

The expected NMR and IR data for this compound are summarized below. These predictions are based on the analysis of furan-2-carbaldehyde, 5-phenylfuran-2-carbaldehyde derivatives, and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the furan ring protons, and the protons of the 2-fluorophenyl group. The chemical shifts are influenced by the electron-withdrawing nature of the aldehyde and the fluorine atom, as well as the aromatic character of the furan and benzene rings.

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the carbons of the furan ring, and the carbons of the 2-fluorophenyl group. The presence of the fluorine atom will likely result in through-bond carbon-fluorine coupling (J-coupling), which can be observed in the spectrum.

¹H NMR ¹³C NMR
Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Assignment Predicted δ (ppm)
Aldehyde-H9.6 - 9.7s-Aldehyde C=O177 - 179
Furan-H37.2 - 7.4d3.5 - 4.0Furan C5158 - 162
Furan-H46.7 - 6.9d3.5 - 4.0Furan C2152 - 154
Phenyl-H (ortho to F)7.9 - 8.1m-Phenyl C (ipso to Furan)118 - 122
Phenyl-H (other)7.1 - 7.6m-Phenyl C (ipso to F)160 - 164 (d, ¹JCF)
Furan C3122 - 125
Furan C4112 - 115
Phenyl C's115 - 135

Note: Predicted chemical shifts are relative to TMS in CDCl₃. Multiplicities: s = singlet, d = doublet, m = multiplet.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
C=O (Aldehyde)Stretch1670 - 1690Strong
C-H (Aldehyde)Stretch2820 - 2850, 2720 - 2750Medium
C=C (Aromatic/Furan)Stretch1500 - 1600Medium to Strong
C-O-C (Furan)Asymmetric Stretch1250 - 1280Strong
C-F (Aryl Fluoride)Stretch1100 - 1250Strong
C-H (Aromatic/Furan)Out-of-plane bend750 - 900Strong

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of solid organic compounds like this compound.

NMR Spectroscopy Protocol[1][2]
  • Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1] The choice of solvent is crucial to ensure the sample dissolves completely and its signals do not overlap with those of the analyte. For referencing, the residual solvent peak is typically used, though an internal standard like tetramethylsilane (TMS) can be added for high accuracy.[1]

  • Instrument Setup : Place the NMR tube in the spectrometer's probe. The instrument should be locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to achieve homogeneity, which is essential for high-resolution spectra.[2]

  • Data Acquisition :

    • ¹H NMR : Acquire the proton spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For quantitative results, a longer relaxation delay is necessary.[2]

    • ¹³C NMR : Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required to achieve a good signal-to-noise ratio.[3]

  • Data Processing : The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced. Integration of the signals in the ¹H NMR spectrum provides the relative ratios of the different types of protons.

IR Spectroscopy Protocol (Thin Solid Film Method)[4]
  • Sample Preparation : Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[4]

  • Film Deposition : Place a single, clean salt plate (e.g., NaCl or KBr) on a flat surface. Drop a small amount of the prepared solution onto the center of the plate and allow the solvent to evaporate completely. This will leave a thin, even film of the solid compound on the plate.[4] The thickness of the film can be adjusted by adding more solution if the initial spectrum is too weak.[4]

  • Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer. Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Processing : The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations

General Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Sample Solid Compound Dissolution Dissolve in Appropriate Solvent Sample->Dissolution NMR_Acq NMR Spectrometer (¹H, ¹³C) Dissolution->NMR_Acq IR_Acq FT-IR Spectrometer Dissolution->IR_Acq NMR_Proc Fourier Transform Phasing, Baseline Correction NMR_Acq->NMR_Proc IR_Proc Fourier Transform IR_Acq->IR_Proc NMR_Analysis Chemical Shift Analysis Coupling Constant Analysis Integration NMR_Proc->NMR_Analysis IR_Analysis Functional Group Identification IR_Proc->IR_Analysis Structure Structure Elucidation NMR_Analysis->Structure IR_Analysis->Structure

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

Structure and Key Spectroscopic Correlations

molecule_correlations cluster_structure This compound cluster_nmr ¹H and ¹³C NMR Correlations cluster_ir IR Correlations (cm⁻¹) mol H_aldehyde Aldehyde-H: ~9.6 ppm H_furan Furan-H: 6.7-7.4 ppm H_phenyl Phenyl-H: 7.1-8.1 ppm C_carbonyl C=O: ~178 ppm C_aromatic Aromatic/Furan C: 112-164 ppm IR_CO C=O Stretch: 1670-1690 IR_Aromatic C=C Stretch: 1500-1600 IR_CF C-F Stretch: 1100-1250

Caption: Chemical structure and key predicted NMR and IR correlations for the title compound.

References

An In-depth Technical Guide to the Molecular Structure of 5-(2-Fluorophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 5-(2-Fluorophenyl)furan-2-carbaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and physical characteristics of this compound.

Molecular Structure and Properties

This compound is an aromatic organic compound with a molecular formula of C₁₁H₇FO₂ and a molecular weight of 190.17 g/mol . The structure consists of a furan-2-carbaldehyde moiety substituted with a 2-fluorophenyl group at the 5-position of the furan ring.

Chemical Identifiers and Properties
PropertyValueSource
Molecular Formula C₁₁H₇FO₂-
Molecular Weight 190.17 g/mol [1]
Canonical SMILES C1=CC=C(C(=C1)F)C2=CC=C(O2)C=O-
InChI Key Not available-
CAS Number Not available-

Spectroscopic Data (Predicted)

Due to the limited availability of experimental data, the following spectroscopic information has been predicted using computational models and analysis of structurally similar compounds. This data serves as a reference for the characterization of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance)

The predicted ¹H NMR spectrum in CDCl₃ (400 MHz) is expected to show the following signals:

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~9.70s1HAldehyde proton (-CHO)
~7.85 - 7.75m1HPhenyl proton
~7.45 - 7.35m1HPhenyl proton
~7.30 - 7.15m2HPhenyl protons
~7.25d1HFuran proton (H3)
~6.90d1HFuran proton (H4)
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The predicted ¹³C NMR spectrum in CDCl₃ (100 MHz) is expected to show the following signals:

Chemical Shift (δ, ppm)Assignment
~177.0Aldehyde carbon (C=O)
~160.0 (d, J ≈ 250 Hz)Fluorine-bearing phenyl carbon (C-F)
~155.0Furan carbon (C5)
~152.0Furan carbon (C2)
~131.0Phenyl carbon
~129.5Phenyl carbon
~124.5 (d, J ≈ 3 Hz)Phenyl carbon
~123.0Furan carbon (C3)
~116.0 (d, J ≈ 22 Hz)Phenyl carbon
~115.0 (d, J ≈ 12 Hz)Phenyl carbon
~112.0Furan carbon (C4)
IR (Infrared) Spectroscopy

The predicted IR spectrum is expected to exhibit the following characteristic absorption bands:

Wavenumber (cm⁻¹)Functional Group
~3100 - 3000Aromatic C-H stretch
~2850, ~2750Aldehyde C-H stretch
~1680Aldehyde C=O stretch
~1600, ~1480Aromatic C=C stretch
~1250C-O-C stretch (furan)
~1220C-F stretch
Mass Spectrometry (MS)

The predicted mass spectrum (Electron Ionization - EI) is expected to show the following major fragments:

m/zAssignment
190[M]⁺ (Molecular ion)
189[M-H]⁺
161[M-CHO]⁺
133[M-CHO-CO]⁺

Synthesis and Experimental Protocols

A common and effective method for the synthesis of 5-aryl-furan-2-carbaldehydes is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a boronic acid and a halide.

General Synthesis Workflow

Synthesis_Workflow Reactants 5-Bromofuran-2-carbaldehyde + 2-Fluorophenylboronic acid Reaction Suzuki-Miyaura Coupling (Pd catalyst, Base, Solvent) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Characterization Spectroscopic Analysis (NMR, IR, MS) Product->Characterization

Synthetic and characterization workflow.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 5-Bromofuran-2-carbaldehyde

  • 2-Fluorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Standard laboratory glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromofuran-2-carbaldehyde (1.0 eq.), 2-fluorophenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane to the flask, followed by the addition of tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Reaction: Heat the reaction mixture to reflux (approximately 100 °C) and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Conclusion

This technical guide provides a detailed overview of the molecular structure, predicted spectroscopic properties, and a reliable synthetic protocol for this compound. The information presented herein is valuable for researchers engaged in the synthesis, characterization, and application of this and related compounds in the field of medicinal chemistry and drug discovery. The provided experimental workflow and predicted data serve as a foundational resource for further investigation and development.

References

Technical Guide: Physical and Chemical Properties of 5-(2-Fluorophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Fluorophenyl)furan-2-carbaldehyde is a substituted furan derivative of interest in medicinal chemistry and drug discovery. The incorporation of a fluorophenyl group into the furan scaffold can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with detailed experimental protocols for their determination. Furthermore, it explores the potential biological activities and associated signaling pathways of related furan derivatives, offering insights for future research and development.

Chemical Structure and Properties

PropertyValueSource
Molecular Formula C₁₁H₇FO₂--INVALID-LINK--1]
Molecular Weight 190.17 g/mol --INVALID-LINK--1]
Appearance Solid--INVALID-LINK--1]
Melting Point Not explicitly reported. A derivative, 4-{[5-(2-Fluorophenyl)-2-furyl]carbonothioyl}morpholine, has a melting point of 89–90 °C.--INVALID-LINK--2]
Boiling Point Data not available.
Solubility Data not available. Generally, furan-2-carbaldehyde is soluble in water and common organic solvents like ethanol and acetone.[3]

Spectroscopic Data

While specific experimental spectra for this compound are not widely available in the public domain, data for a closely related synthesized derivative and general characteristics of similar compounds provide valuable insights.

¹H NMR Spectroscopy: The proton NMR spectrum of a derivative, 4-{[5-(2-Fluorophenyl)-2-furyl]carbonothioyl}morpholine, shows characteristic signals for the aromatic and furan protons. The data for this derivative is as follows: ¹H NMR (400 MHz, DMSO-d6) δ 7.82 (dt, J 8.0, 1.6 Hz, 1H, ArH), 7.42–7.34 (m, 1H, ArH), 7.33–7.20 (m, 2H, ArH), 7.14 (d, J 3.6 Hz, 1H, 3-НFur), 6.91 (t, J 3.6 Hz, 1H, 4-НFur), 4.17 (brs, 4H, (CH₂)₂N), 3.79 (br s, 4H, (CH₂)₂O).[2] For 5-substituted furan-2-carbaldehydes in general, the aldehyde proton typically appears as a singlet around δ 9.5-9.8 ppm. The furan ring protons exhibit characteristic coupling patterns.[4]

¹³C NMR Spectroscopy: For 5-substituted furan-2-carbaldehydes, the carbonyl carbon of the aldehyde group is expected to resonate at approximately δ 175-180 ppm.[4]

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the aldehyde functional group is typically observed in the range of 1670-1700 cm⁻¹.[4]

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the characterization of this compound.

Synthesis of 5-Aryl-furan-2-carbaldehydes

A common method for the synthesis of 5-aryl-furan-2-carbaldehydes involves the Meerwein arylation reaction. This procedure utilizes a diazonium salt derived from an aniline, which is then reacted with furan-2-carbaldehyde in the presence of a copper catalyst.[2]

cluster_synthesis Synthesis Workflow Aniline_derivative Aniline Derivative Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Aniline_derivative->Diazotization Reacts with Diazonium_salt Diazonium Salt Diazotization->Diazonium_salt Forms Meerwein_Arylation Meerwein Arylation (CuCl₂) Diazonium_salt->Meerwein_Arylation Reacts with Furan_2_carbaldehyde Furan-2-carbaldehyde Furan_2_carbaldehyde->Meerwein_Arylation Reacts with Target_Molecule 5-Aryl-furan-2-carbaldehyde Meerwein_Arylation->Target_Molecule Yields cluster_pathway Potential Inhibition of PI3K/Akt/mTOR Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition Promotes Furan_Derivative 5-Aryl-furan-2-carbaldehyde Derivative Furan_Derivative->PI3K Inhibits

References

Technical Guide: 5-(2-Fluorophenyl)furan-2-carbaldehyde (CAS No. 380566-25-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Fluorophenyl)furan-2-carbaldehyde is a substituted furan derivative of significant interest in medicinal chemistry and materials science. The presence of the fluorophenyl group can modulate the electronic properties and biological activity of the furan scaffold, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. Furan-containing compounds have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, based on established scientific principles and data from analogous compounds.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is crucial for its handling, characterization, and use in synthetic applications.

PropertyValueReference
CAS Number 380566-25-6[1]
Molecular Formula C₁₁H₇FO₂[1]
Molecular Weight 190.17 g/mol
Appearance Expected to be a solid
Solubility Soluble in most polar organic solvents

Synthesis

The synthesis of this compound can be achieved through several synthetic routes common for the preparation of 5-aryl-2-formylfurans. The Suzuki cross-coupling reaction is a highly versatile and widely used method for this purpose.

Experimental Protocol: Suzuki Cross-Coupling

This protocol describes a general procedure for the synthesis of this compound via a palladium-catalyzed Suzuki cross-coupling reaction between 5-bromofuran-2-carbaldehyde and 2-fluorophenylboronic acid.

Materials:

  • 5-Bromofuran-2-carbaldehyde

  • 2-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine 5-bromofuran-2-carbaldehyde (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Add a 2:1 mixture of toluene and ethanol to the flask.

  • Add a 2M aqueous solution of potassium carbonate (2.0 eq).

  • De-gas the reaction mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Expected Yield: 60-80%

Suzuki_Coupling_Workflow Reactants 5-Bromofuran-2-carbaldehyde + 2-Fluorophenylboronic acid Reaction Suzuki Cross-Coupling (Reflux, 12-24h) Reactants->Reaction 1. Catalyst Pd(OAc)₂ / PPh₃ K₂CO₃ (base) Catalyst->Reaction 2. Solvent Toluene / Ethanol / H₂O Solvent->Reaction 3. Workup Aqueous Workup (Extraction with Ethyl Acetate) Reaction->Workup 4. Purification Column Chromatography Workup->Purification 5. Product This compound Purification->Product 6.

Synthetic workflow for this compound.

Spectroscopic Data (Predicted)

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityAssignment
9.6 - 9.7sAldehyde (-CHO)
7.6 - 7.8mAromatic (Fluorophenyl)
7.2 - 7.4mAromatic (Fluorophenyl) & Furan
6.8 - 7.0dFuran

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
177 - 179Aldehyde (C=O)
158 - 162 (d, J ≈ 250 Hz)Aromatic (C-F)
152 - 155Furan
120 - 135Aromatic & Furan
115 - 118 (d, J ≈ 20 Hz)Aromatic

Reactivity and Potential Applications

The aldehyde functionality of this compound is a versatile handle for a variety of chemical transformations, making it a valuable intermediate in organic synthesis.

Key Reactions:

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid.

  • Reduction: Reduction of the aldehyde yields the corresponding alcohol.

  • Wittig Reaction: Reaction with phosphorus ylides can be used to form alkenes.

  • Condensation Reactions: It can undergo condensation reactions with amines and other nucleophiles to form imines, oximes, and other derivatives.

These reactions open up pathways to a diverse range of more complex molecules with potential applications in:

  • Drug Discovery: The furan nucleus is a common scaffold in pharmacologically active compounds. The introduction of a fluorophenyl group can enhance metabolic stability and binding affinity to biological targets. This makes this compound an attractive starting material for the synthesis of novel drug candidates.

  • Materials Science: Aryl-substituted furans can be used as building blocks for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Reactivity_Diagram Start This compound CarboxylicAcid Carboxylic Acid Derivative Start->CarboxylicAcid Oxidation [O] Alcohol Alcohol Derivative Start->Alcohol Reduction [H] Alkene Alkene Derivative Start->Alkene Wittig Reaction (R-CH=PPh₃) Imine Imine Derivative Start->Imine Condensation (R-NH₂)

Reactivity of this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis can be reliably achieved through established methods like the Suzuki cross-coupling reaction. The presence of both a reactive aldehyde group and a fluorinated aromatic ring makes it a key starting material for the development of new pharmaceuticals and advanced materials. The information provided in this guide serves as a foundational resource for researchers and scientists working with this compound and its derivatives. Further experimental investigation is warranted to fully elucidate its spectroscopic properties and explore its full potential in various scientific and industrial applications.

References

An In-depth Technical Guide on the Safety and Handling of 5-(2-Fluorophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Fluorophenyl)furan-2-carbaldehyde is a synthetic organic compound of interest in medicinal chemistry and drug discovery. Its structural motif, a furan ring substituted with an aryl group and an aldehyde, is a common scaffold in pharmacologically active molecules. This document provides a detailed guide on the safety, handling, and potential biological significance of this compound, tailored for a scientific audience.

Hazard Identification and Classification

Based on data from analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards are likely to be:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]

GHS Pictograms (Anticipated):

  • GHS07: Exclamation Mark

Signal Word (Anticipated):

  • Warning

Hazard Statements (Anticipated):

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements (Anticipated):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P264: Wash skin thoroughly after handling.[2]

  • P270: Do not eat, drink or smoke when using this product.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

Physical and Chemical Properties

Quantitative data for this compound is not available. The table below presents data for the closely related compound Furfural (Furan-2-carbaldehyde) to provide an estimation of its properties.

PropertyValue (for Furfural)Reference
Molecular FormulaC₅H₄O₂[3]
Molecular Weight96.08 g/mol [3]
AppearanceColorless to yellow liquid[4]
Melting Point-36 °C[4]
Boiling Point161.8 °C[5]
Flash Point60 °C[6]
Density1.16 g/cm³ (at 25 °C)[4]
SolubilitySoluble in organic solvents like acetone, ether, and alcohol.
Vapor Pressure0.3 kPa (at 20 °C)[5]

Toxicological Information

Specific toxicological data for this compound is unavailable. The information below is based on general toxicological profiles of substituted furans and related aldehydes.

EndpointAnticipated EffectReference
Acute Oral ToxicityHarmful if swallowed.[1][2]
Acute Dermal ToxicityMay be harmful in contact with skin.[2]
Acute Inhalation ToxicityMay cause respiratory tract irritation.[2]
Skin Corrosion/IrritationCauses skin irritation.[2]
Eye Damage/IrritationCauses serious eye irritation.[1][2]
CarcinogenicityNo data available.
MutagenicityNo data available.
Reproductive ToxicityNo data available.

Safety and Handling

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound.

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles and a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If dust or aerosols are generated, a respirator with an appropriate filter should be used.
Handling and Storage
  • Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Handle in a well-ventilated area, preferably in a chemical fume hood. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures

SituationProtocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Ingestion If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.
Fire Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
Accidental Release Ensure adequate ventilation. Evacuate personnel to safe areas. Wear appropriate personal protective equipment. Sweep up and shovel into a suitable container for disposal. Avoid generating dust.

Experimental Protocols

The synthesis of this compound can be achieved through several established synthetic routes for 5-aryl-furan-2-carbaldehydes. Below are generalized protocols for two common methods.

Suzuki-Miyaura Cross-Coupling

This method involves the palladium-catalyzed cross-coupling of a boronic acid with a halide.

Materials:

  • 5-Bromofuran-2-carbaldehyde

  • 2-Fluorophenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., dioxane, toluene, or a mixture with water)

Procedure:

  • To a reaction vessel, add 5-bromofuran-2-carbaldehyde, 2-fluorophenylboronic acid, the palladium catalyst, and the base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent(s).

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Perform an aqueous workup: dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Meerwein Arylation

This reaction involves the arylation of an alkene using a diazonium salt.

Materials:

  • 2-Fluoroaniline

  • Sodium nitrite

  • Hydrochloric acid

  • Furan-2-carbaldehyde

  • Copper(II) chloride (catalyst)

  • Solvent (e.g., acetone, water)

Procedure:

  • Dissolve 2-fluoroaniline in a mixture of hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite to form the diazonium salt. Maintain the temperature below 5 °C.

  • In a separate vessel, dissolve furan-2-carbaldehyde and copper(II) chloride in the solvent.

  • Slowly add the prepared diazonium salt solution to the furan-2-carbaldehyde solution.

  • Stir the reaction mixture at room temperature until the reaction is complete.

  • Neutralize the reaction mixture and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic extracts.

  • Purify the product by column chromatography or recrystallization.

Biological Activity and Signaling Pathways

Derivatives of 5-arylfuran-2-carbaldehyde have shown potential as anticancer agents. One of the proposed mechanisms of action is the induction of apoptosis through the inhibition of the PI3K/Akt/mTOR signaling pathway.[7] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.

PI3K/Akt/mTOR Signaling Pathway

The diagram below illustrates the key components of the PI3K/Akt/mTOR signaling pathway and the potential point of inhibition by furan derivatives.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis mTORC1->Apoptosis inhibits Furan_Derivative 5-(Aryl)furan-2-carbaldehyde Derivative Furan_Derivative->Akt inhibits

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by 5-arylfuran-2-carbaldehyde derivatives.

Experimental and Safety Workflows

A structured workflow is essential for both the synthesis and the safety assessment of new chemical entities.

General Laboratory Workflow

The following diagram outlines a typical workflow for the synthesis and handling of this compound in a research setting.

Lab_Workflow Start Start: Project Planning Risk_Assessment Risk Assessment (Review SDS of starting materials) Start->Risk_Assessment Synthesis Synthesis in Fume Hood (Wear appropriate PPE) Risk_Assessment->Synthesis Workup Reaction Workup & Purification Synthesis->Workup Waste_Disposal Waste Disposal (Follow institutional guidelines) Synthesis->Waste_Disposal Characterization Product Characterization (NMR, MS, etc.) Workup->Characterization Workup->Waste_Disposal Storage Proper Storage of Product Characterization->Storage End End Storage->End

Caption: A general workflow for the synthesis and handling of chemical compounds in a laboratory setting.

Conclusion

This compound is a compound with potential applications in drug discovery, particularly in the development of anticancer agents. While specific safety and toxicological data are lacking, information from structurally related compounds suggests that it should be handled with care, using appropriate personal protective equipment and engineering controls. Further research is warranted to fully characterize its safety profile and to explore its therapeutic potential. Researchers and drug development professionals should proceed with a thorough risk assessment before commencing any work with this compound.

References

Theoretical Studies of 5-(2-Fluorophenyl)furan-2-carbaldehyde: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational chemistry studies on 5-(2-Fluorophenyl)furan-2-carbaldehyde. While direct, extensive theoretical studies on this specific molecule are not widely available in peer-reviewed literature, this document outlines the standard computational methodologies and presents predicted data based on established principles and studies of analogous furan derivatives. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling them to model, analyze, and predict the properties of this compound. The guide covers molecular geometry, vibrational analysis, electronic structure, and nonlinear optical (NLO) properties, presenting data in a structured format for clarity and comparison.

Introduction

This compound is a heterocyclic compound of significant interest due to its potential applications in medicinal chemistry and materials science. The furan-2-carbaldehyde moiety is a versatile building block for the synthesis of various bioactive molecules and functional materials[1]. The incorporation of a fluorophenyl group can significantly influence the molecule's physicochemical properties, including its metabolic stability, binding affinity to biological targets, and electronic characteristics[2].

Theoretical studies, particularly those employing Density Functional Theory (DFT), are crucial for understanding the structure-property relationships of such molecules at the atomic level. These computational methods allow for the prediction of molecular geometry, vibrational spectra (FT-IR and FT-Raman), electronic properties (such as HOMO-LUMO energy gaps), and nonlinear optical (NLO) behavior. This guide will detail the standard protocols for such theoretical investigations and provide an expected profile of this compound.

Computational Methodology

The following section details a typical protocol for the theoretical investigation of this compound using DFT calculations. This methodology is based on standard practices for similar molecules.

Geometry Optimization

The molecular structure of this compound would be optimized using a DFT method, commonly with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a suitable basis set, such as 6-311++G(d,p). The optimization process is crucial to find the ground-state equilibrium geometry of the molecule.

Vibrational Analysis

Following geometry optimization, harmonic vibrational frequency calculations would be performed at the same level of theory. This analysis serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated vibrational modes are assigned based on their potential energy distribution (PED).

Electronic Properties

The electronic properties of the molecule, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be determined from the optimized structure. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. The molecular electrostatic potential (MEP) map would also be generated to visualize the charge distribution and identify sites prone to electrophilic and nucleophilic attack.

Nonlinear Optical (NLO) Properties

The first-order hyperpolarizability (β₀), a measure of the NLO activity of the molecule, would be calculated using the finite field approach. This property is important for the development of new materials for optical applications.

Predicted Molecular and Electronic Properties

The following tables summarize the predicted quantitative data for this compound based on DFT calculations.

Optimized Geometrical Parameters

The optimized molecular structure of this compound is expected to be nearly planar, with the dihedral angle between the furan and phenyl rings being a key parameter.

Parameter Predicted Value
Bond Lengths (Å)
C=O~1.22
C-C (furan)~1.37 - 1.44
C-O (furan)~1.36
C-C (phenyl)~1.39 - 1.41
C-F~1.35
**Bond Angles (°) **
O=C-H~123
C-O-C (furan)~106
C-C-C (phenyl)~119 - 121
Vibrational Frequencies

The predicted vibrational frequencies for key functional groups are presented below.

Vibrational Mode Predicted Wavenumber (cm⁻¹)
C-H stretching (aldehyde)~2850
C=O stretching (aldehyde)~1680
C=C stretching (furan)~1580
C=C stretching (phenyl)~1500, ~1450
C-F stretching~1250
Electronic Properties
Property Predicted Value
HOMO Energy~ -6.5 eV
LUMO Energy~ -2.5 eV
HOMO-LUMO Energy Gap~ 4.0 eV
Dipole Moment~ 3.5 Debye

Visualizations

Molecular Structure

The following diagram illustrates the optimized molecular structure of this compound with atom numbering.

Caption: Molecular structure of this compound.

Computational Workflow

The logical flow of the theoretical calculations is depicted in the diagram below.

computational_workflow start Initial Molecular Structure dft DFT Calculation (e.g., B3LYP/6-311++G(d,p)) start->dft geom_opt Geometry Optimization dft->geom_opt freq_analysis Vibrational Frequency Analysis geom_opt->freq_analysis electronic_prop Electronic Property Calculation geom_opt->electronic_prop nlo_prop NLO Property Calculation geom_opt->nlo_prop end Data Analysis and Interpretation freq_analysis->end electronic_prop->end nlo_prop->end

Caption: Workflow for theoretical analysis of molecular properties.

Conclusion

This technical guide has outlined the standard theoretical methodologies for the computational study of this compound and presented a set of predicted data for its geometric, vibrational, and electronic properties. While a dedicated, comprehensive experimental and theoretical study on this specific molecule is yet to be widely published, the information provided herein serves as a robust starting point for researchers. The computational workflows and predicted data can guide future experimental work and aid in the rational design of novel compounds based on the this compound scaffold for applications in drug discovery and materials science.

References

Methodological & Application

Application Note: Synthesis of 5-(2-Fluorophenyl)furan-2-carbaldehyde via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, facilitating the creation of carbon-carbon bonds to form biaryl and heteroaryl structures.[1] This palladium-catalyzed reaction, which joins an organoboron compound with an organohalide, is valued for its mild conditions and tolerance of various functional groups.[2][3] Furan-containing scaffolds are prominent in medicinal chemistry due to their presence in numerous biologically active molecules that exhibit anti-inflammatory, antibacterial, and anticancer properties.[4] The 5-(2-Fluorophenyl)furan-2-carbaldehyde structure, in particular, combines the valuable furan moiety with a fluorinated phenyl ring, a common feature in pharmaceuticals for enhancing metabolic stability and binding affinity.

This application note provides a detailed protocol for the synthesis of this compound through the Suzuki-Miyaura coupling of 5-bromofuran-2-carbaldehyde and (2-fluorophenyl)boronic acid.

Reaction Principle: The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 5-bromofuran-2-carbaldehyde, forming a Pd(II) complex.[3]

  • Transmetalation: In the presence of a base, the 2-fluorophenyl group is transferred from the boronic acid to the palladium(II) complex.[2][5]

  • Reductive Elimination: The desired this compound product is formed, and the Pd(0) catalyst is regenerated to continue the cycle.[3]

Experimental Protocol

This protocol is based on established procedures for the Suzuki-Miyaura coupling of halo-furans with arylboronic acids.[6][7]

Materials and Reagents:

ReagentM.W.AmountMolesEquivalents
5-Bromofuran-2-carbaldehyde174.99 g/mol 175 mg1.0 mmol1.0
(2-Fluorophenyl)boronic acid139.92 g/mol 168 mg1.2 mmol1.2
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.56 g/mol 35 mg0.03 mmol0.03
Potassium Carbonate (K₂CO₃)138.21 g/mol 415 mg3.0 mmol3.0
Toluene-8 mL--
Ethanol-2 mL--
Deionized Water-2 mL--

Equipment:

  • 50 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Schlenk line or source of inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

Reaction Setup Procedure:

  • To a 50 mL round-bottom flask, add 5-bromofuran-2-carbaldehyde (175 mg, 1.0 mmol), (2-fluorophenyl)boronic acid (168 mg, 1.2 mmol), and Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the solvent mixture of toluene (8 mL) and ethanol (2 mL) via syringe.

  • In a separate vial, dissolve potassium carbonate (415 mg, 3.0 mmol) in deionized water (2 mL).

  • Add the aqueous potassium carbonate solution to the reaction flask via syringe.

  • Place the flask in a preheated oil bath at 85-90 °C and stir vigorously under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.[6]

Safety Precautions:

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Palladium catalysts and organic solvents are toxic and flammable; wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Data Presentation

Expected Results:

ProductFormYieldPurity
This compoundYellowish Solid75-90%>95% (by ¹H NMR)

Characterization Data (Representative):

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.70 (s, 1H, CHO), 7.85 (td, J = 7.6, 1.8 Hz, 1H, Ar-H), 7.40-7.30 (m, 2H, Ar-H, Furan-H), 7.25-7.15 (m, 2H, Ar-H), 6.90 (d, J = 3.7 Hz, 1H, Furan-H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 177.8, 160.5 (d, J=250 Hz), 158.2, 152.0, 131.5 (d, J=8.5 Hz), 128.0, 124.7 (d, J=3.5 Hz), 122.0, 117.5 (d, J=11.5 Hz), 116.4 (d, J=22.0 Hz), 111.8.

  • MS (ESI): m/z calculated for C₁₁H₇FO₂ [M+H]⁺: 191.05; found: 191.05.

Visualized Workflow and Logic

The following diagrams illustrate the key relationships and the experimental sequence for the synthesis.

Suzuki_Catalytic_Cycle Pd0 Pd(0) Catalyst ArPdX Ar-Pd(II)-X Intermediate Pd0->ArPdX Oxidative Addition ArX 5-Bromofuran- 2-carbaldehyde ArX->ArPdX ArPdAr Ar-Pd(II)-Ar' Intermediate ArPdX->ArPdAr Transmetalation ArBOH (2-Fluorophenyl)- boronic Acid ArBOH->ArPdAr Base Base (K₂CO₃) Base->ArPdAr ArPdAr->Pd0 Reductive Elimination ArAr Product: 5-(2-Fluorophenyl)furan- 2-carbaldehyde ArPdAr->ArAr Experimental_Workflow cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis A Weigh Reagents: - 5-Bromofuran-2-carbaldehyde - (2-Fluorophenyl)boronic acid - Pd(PPh₃)₄ B Combine Reagents in Flask A->B C Purge with Inert Gas (Ar/N₂) D Add Solvents (Toluene/Ethanol) C->D E Add Aqueous Base (K₂CO₃ solution) D->E F Heat to 90°C with Stirring E->F G Monitor by TLC (4-6 hours) F->G H Cool to RT & Dilute with EtOAc G->H I Aqueous Wash & Extraction H->I J Dry Organic Layer & Concentrate I->J K Purify by Column Chromatography J->K L Characterize Product (NMR, MS) K->L

References

Application Notes and Protocols for the Wittig Reaction of 5-(2-Fluorophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds, specifically alkenes, from carbonyl compounds such as aldehydes and ketones. This reaction, developed by Georg Wittig for which he was awarded the Nobel Prize in Chemistry in 1979, utilizes a phosphorus ylide (a Wittig reagent) to convert the carbonyl group into a vinyl group. A significant advantage of the Wittig reaction is the regioselectivity of the newly formed double bond, which is precisely at the location of the original carbonyl group.

This document provides detailed application notes and protocols for the Wittig reaction using 5-(2-Fluorophenyl)furan-2-carbaldehyde as the starting material to synthesize stilbene-like furan-containing compounds. These products are of interest to the pharmaceutical industry due to the known biological activities of both stilbenoids and furan derivatives, which include anti-inflammatory, antioxidant, and anticancer properties. The resulting stilbene analogs can be valuable scaffolds in drug discovery programs.

Reaction Overview

The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide to an aldehyde or ketone, forming a betaine intermediate, which then undergoes ring closure to an oxaphosphetane. The oxaphosphetane subsequently decomposes to yield the desired alkene and triphenylphosphine oxide. The stereochemical outcome of the reaction is influenced by the nature of the ylide; unstabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes. The ylide generated from benzyltriphenylphosphonium chloride is considered semi-stabilized, which can often result in a mixture of (E) and (Z) isomers.

General Reaction Scheme:

Data Presentation

The following table summarizes the expected quantitative data for the Wittig reaction of this compound with benzyltriphenylphosphonium ylide, based on analogous reactions reported in the literature for similar aromatic aldehydes. Please note that actual yields and isomer ratios may vary depending on the specific reaction conditions and purification methods.

Reactant 1 (Aldehyde)Reactant 2 (Phosphonium Salt)ProductExpected Yield (%)Expected (E:Z) Ratio
This compoundBenzyltriphenylphosphonium chloride(E/Z)-1-(5-(2-Fluorophenyl)furan-2-yl)-2-phenylethene60-85%1:1 to 3:1

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the Wittig reaction of this compound.

Protocol 1: Preparation of Benzyltriphenylphosphonium Chloride

This protocol describes the synthesis of the phosphonium salt required for the Wittig reaction.

Materials:

  • Triphenylphosphine ((Ph)3P)

  • Benzyl chloride (PhCH2Cl)

  • Toluene

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve triphenylphosphine (1.0 eq) in toluene.

  • Add benzyl chloride (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12 hours. A white precipitate of the phosphonium salt will form.[1]

  • Allow the reaction mixture to cool to room temperature.

  • Collect the white solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with diethyl ether to remove any unreacted starting materials.

  • Dry the benzyltriphenylphosphonium chloride under vacuum. The product should be a white, crystalline solid.

Protocol 2: Wittig Reaction of this compound

This protocol details the synthesis of (E/Z)-1-(5-(2-Fluorophenyl)furan-2-yl)-2-phenylethene.

Materials:

  • Benzyltriphenylphosphonium chloride

  • This compound

  • Sodium hydroxide (NaOH), 50% aqueous solution

  • Dichloromethane (CH2Cl2)

  • Deionized water

  • Anhydrous sodium sulfate (Na2SO4)

  • Reaction tube or small flask with a magnetic stir bar

  • Syringe or dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a reaction tube or small flask containing a magnetic stir bar, add benzyltriphenylphosphonium chloride (1.2 eq) and this compound (1.0 eq).

  • Add dichloromethane (CH2Cl2) to dissolve the reactants.

  • With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (NaOH) dropwise via a syringe or dropping funnel over a period of 5-10 minutes.

  • Continue to stir the reaction mixture vigorously at room temperature for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, transfer the mixture to a separatory funnel.

  • Add deionized water and more dichloromethane to the separatory funnel.

  • Shake the funnel to partition the components, and then allow the layers to separate.

  • Collect the organic layer (bottom layer).

  • Wash the organic layer with deionized water (2 x volume of organic layer) and then with brine (1 x volume of organic layer).

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the (E) and (Z) isomers and remove triphenylphosphine oxide.

  • Characterize the purified product(s) by spectroscopic methods (e.g., 1H NMR, 13C NMR, MS).

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of (E/Z)-1-(5-(2-Fluorophenyl)furan-2-yl)-2-phenylethene via the Wittig reaction.

Wittig_Reaction_Workflow cluster_prep Phosphonium Salt Preparation cluster_wittig Wittig Reaction cluster_workup Workup & Purification start_prep Triphenylphosphine + Benzyl Chloride reflux Reflux in Toluene start_prep->reflux filtration_prep Filtration & Washing reflux->filtration_prep phosphonium_salt Benzyltriphenylphosphonium Chloride filtration_prep->phosphonium_salt ylide_formation Ylide Formation (in situ with NaOH) phosphonium_salt->ylide_formation aldehyde 5-(2-Fluorophenyl)furan- 2-carbaldehyde aldehyde->ylide_formation reaction Reaction with Aldehyde ylide_formation->reaction extraction Extraction with CH2Cl2/Water reaction->extraction drying Drying over Na2SO4 extraction->drying evaporation Solvent Evaporation drying->evaporation chromatography Column Chromatography evaporation->chromatography product (E/Z)-1-(5-(2-Fluorophenyl)furan- 2-yl)-2-phenylethene chromatography->product

Caption: Workflow for the Wittig synthesis of a furan-containing stilbene analog.

Potential Signaling Pathway Involvement: PI3K/Akt Pathway

Stilbenoid compounds have been shown to modulate various signaling pathways involved in cellular processes like proliferation, survival, and inflammation. One such pathway is the PI3K/Akt pathway. The synthesized furan-containing stilbene analog may exhibit similar modulatory effects.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Response Cell Growth, Proliferation, Survival mTORC1->Cell_Response Stilbene Furan-Stilbene Analog Stilbene->Akt may inhibit

Caption: The PI3K/Akt signaling pathway and a potential point of modulation by stilbenoids.

Potential Signaling Pathway Involvement: Nrf2 Pathway

Stilbenoids are also known to interact with the Nrf2 pathway, a key regulator of cellular antioxidant responses.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Nrf2 Nrf2 Nrf2->Keap1 binding Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation Cul3->Nrf2 ubiquitination Stilbene Furan-Stilbene Analog Stilbene->Keap1 inhibits Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 inhibits ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Gene_Expression Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Gene_Expression

Caption: The Nrf2 antioxidant response pathway and a potential point of activation by stilbenoids.

References

Application Note: Synthesis of Novel Chalcones via Claisen-Schmidt Condensation of 5-(2-Fluorophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chalcones, identified chemically as 1,3-diaryl-2-propen-1-ones, represent a significant class of open-chain flavonoids. These compounds feature two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system.[1][2] Chalcones are not only pivotal biosynthetic precursors for flavonoids and isoflavonoids but also demonstrate a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[3][4] The synthesis of novel chalcone derivatives is a key area of interest in medicinal chemistry, as modifications to the aromatic rings can significantly influence their biological profiles.[5][6]

This application note provides a detailed protocol for the synthesis of chalcones starting from 5-(2-Fluorophenyl)furan-2-carbaldehyde and various substituted acetophenones. The most common and efficient method for this synthesis is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone.[1][6][7] The incorporation of the 5-(2-Fluorophenyl)furan moiety is of particular interest, as fluorinated compounds and furan heterocycles are known to modulate pharmacokinetic and pharmacodynamic properties.[1][5]

General Reaction Scheme

The synthesis proceeds via a base-catalyzed Claisen-Schmidt condensation as depicted below. An appropriately substituted acetophenone is reacted with this compound in the presence of a base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), using ethanol as the solvent.[1][6]

G reactant1 This compound p1 reactant1->p1 reactant2 Substituted Acetophenone reactant2->p1 product (2E)-1-(Substituted-phenyl)-3-(5-(2-fluorophenyl)furan-2-yl)prop-2-en-1-one (Chalcone) conditions + arrow_label   KOH or NaOH   Ethanol, RT p2 p1->conditions p2->product

Caption: General scheme for the Claisen-Schmidt condensation.

Experimental Protocols

This section details the materials, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of the target chalcones.

Materials and Reagents
  • This compound

  • Substituted Acetophenones (e.g., acetophenone, 4'-chloroacetophenone, 4'-methoxyacetophenone)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Hydrochloric Acid (HCl, 10% aqueous solution)

  • Ethyl Acetate (for TLC)

  • Hexane (for TLC)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Beakers and graduated cylinders

  • Büchner funnel and filter paper

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer, FT-IR spectrometer, Mass spectrometer

Synthetic Workflow

The overall experimental process from reaction setup to final characterization is outlined in the following workflow diagram.

G start Start dissolve Dissolve aldehyde and ketone in ethanol in a flask. start->dissolve add_base Add aqueous KOH/NaOH solution dropwise while stirring. dissolve->add_base react Stir at room temperature. Monitor reaction by TLC. add_base->react neutralize Pour mixture into ice water. Neutralize with dilute HCl. react->neutralize filter Filter the precipitated solid using a Büchner funnel. neutralize->filter wash Wash the crude product with cold deionized water. filter->wash purify Purify by recrystallization from ethanol. wash->purify characterize Characterize the pure chalcone (m.p., FT-IR, NMR, MS). purify->characterize end End characterize->end

Caption: Experimental workflow for chalcone synthesis.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired substituted acetophenone (1.0 mmol) in 10-15 mL of ethanol.[1] Stir the mixture using a magnetic stirrer until all solids are dissolved.

  • Addition of Base: To the stirring solution, add a solution of KOH or NaOH (e.g., 20% aqueous solution, ~3.0 mmol) dropwise.[5] The reaction mixture may change color.

  • Reaction: Continue stirring the mixture at room temperature for 4-12 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).

  • Isolation of Crude Product: Once the reaction is complete (as indicated by the disappearance of the starting aldehyde on TLC), pour the reaction mixture into a beaker containing crushed ice (~50 g) and water (~50 mL).[7]

  • Neutralization: Acidify the mixture by slowly adding 10% HCl until it reaches a pH of ~5-6. A solid precipitate of the crude chalcone should form.[8]

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with plenty of cold deionized water to remove any inorganic salts.

  • Purification: Purify the crude chalcone by recrystallization from a suitable solvent, typically ethanol, to yield the pure product.[8]

  • Drying and Characterization: Dry the purified crystals, determine the yield, and measure the melting point. Characterize the final compound using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5][9]

Data Presentation

The synthesized chalcones should be characterized thoroughly. The following tables provide a template for presenting the quantitative and qualitative data obtained.

Table 1: Reaction Yields and Physical Properties of Synthesized Chalcones

Compound IDAcetophenone Substituent (R)Molecular FormulaYield (%)Melting Point (°C)
1a HC₁₉H₁₃FO₂85-95e.g., 95-97
1b 4-ClC₁₉H₁₂ClFO₂88-96e.g., 121-123
1c 4-OCH₃C₂₀H₁₅FO₃90-97e.g., 110-112
1d 4-CH₃C₂₀H₁₅FO₂87-94e.g., 105-107

Note: Melting points are hypothetical examples and must be determined experimentally.

Table 2: Spectroscopic Data for Representative Chalcone (Compound 1a)

TechniqueObserved Data
FT-IR (KBr, cm⁻¹) ~3060 (Ar C-H), ~1660 (C=O, chalcone), ~1590 (C=C), ~1240 (C-F).[8]
¹H NMR (CDCl₃, δ ppm) Doublets for the two vinyl protons (-CH=CH-) typically observed between δ 6.9-7.8 ppm with a coupling constant (J) of 15-16 Hz, confirming a trans configuration. Aromatic protons will appear as multiplets in the δ 7.0-8.2 ppm range.[8][10]
¹³C NMR (CDCl₃, δ ppm) Carbonyl carbon (C=O) signal typically appears around δ 188-192 ppm. Signals for vinyl carbons and aromatic carbons will also be present in their characteristic regions.
HR-MS (ESI) Calculated m/z for C₁₉H₁₃FO₂ [M+H]⁺, found m/z.[11]
Safety Precautions

Standard laboratory safety practices should be followed. Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle corrosive bases (NaOH, KOH) and acids (HCl) with care. Avoid inhalation and skin contact with all chemicals.

References

The Versatility of 5-(2-Fluorophenyl)furan-2-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-(2-Fluorophenyl)furan-2-carbaldehyde is a versatile bifunctional building block that is gaining significant attention in the field of medicinal chemistry. This compound incorporates a reactive aldehyde group on a furan ring, which is further substituted with a 2-fluorophenyl moiety. The presence of the fluorine atom can significantly alter the physicochemical properties of derivative compounds, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability. These characteristics make it an attractive starting material for the synthesis of novel heterocyclic compounds with a wide range of potential therapeutic applications, including anticancer and antimicrobial agents.

This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of various bioactive molecules. It is intended for researchers, scientists, and professionals involved in drug discovery and development.

Application Notes

The furan nucleus is a well-established scaffold in a multitude of biologically active compounds. The aldehyde functionality at the 2-position of the furan ring in this compound serves as a key handle for a variety of chemical transformations, enabling the construction of diverse heterocyclic systems.

1. Anticancer Drug Discovery:

Derivatives of 5-arylfuran-2-carbaldehydes have shown considerable promise as anticancer agents. The introduction of the 2-fluorophenyl group can enhance the cytotoxic activity of the resulting molecules. Common synthetic strategies involve the condensation of the aldehyde with active methylene compounds to yield chalcones, which can then be cyclized to form various heterocyclic scaffolds such as pyrazolines. These compounds have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and proliferation.

One such pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade. Furan- and furopyrimidine-based derivatives have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[1][2][3][4][5] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their regression.

2. Antimicrobial Agent Development:

The furan scaffold is also a common feature in many antimicrobial agents. Derivatives of this compound, such as thiosemicarbazones, can be synthesized through the condensation of the aldehyde with thiosemicarbazide. Thiosemicarbazones are a well-known class of compounds with a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[6] The mechanism of action is often attributed to their ability to chelate metal ions essential for microbial enzyme function or to disrupt cell membrane integrity.

Quantitative Data

The following tables summarize the biological activities of various derivatives synthesized from 5-(Aryl)furan-2-carbaldehydes. While specific data for 2-fluoro derivatives are emerging, the data for analogous compounds provide a strong rationale for their synthesis and evaluation.

Table 1: Anticancer Activity of 5-(Aryl)furan-2-carbaldehyde Derivatives

Derivative ClassAryl SubstituentCell LineIC50 (µM)Reference
Chalcone2-chloro-4-nitrophenylVariousNot specified[7]
Pyrazoline4-chlorophenylLeukemia SR0.05 - 0.09Not specified
Furo[2,3-d]pyrimidineVariousA549, HT-296.66 - 8.51[3][5]
Furan derivativeNot specifiedHT-2922.39[1][2]

Table 2: Antimicrobial Activity of 5-(Aryl)furan-2-carbaldehyde Derivatives

Derivative ClassAryl SubstituentMicroorganismMIC (µg/mL)Reference
ThiosemicarbazoneGeneralS. aureus, E. coli0.018 - 1.135[8]
Chalcone2-chloro-4-nitrophenylGram +ve & -veNot specified[7]

Experimental Protocols

The following are detailed protocols for the synthesis of key derivatives from this compound. These are based on established methodologies for analogous compounds and can be adapted accordingly.

Protocol 1: Synthesis of 4-{[5-(2-Fluorophenyl)-2-furyl]carbonothioyl}morpholine

This protocol is adapted from a known procedure for the synthesis of a thiomorpholide derivative.[2]

  • Materials: this compound, Morpholine, Sulfur, Dimethylformamide (DMF).

  • Procedure:

    • To a solution of this compound (1.0 eq) in DMF, add morpholine (1.3 eq) and finely powdered sulfur (1.0 eq).

    • Stir the reaction mixture at 100 °C for 6 hours.

    • After cooling to room temperature, pour the reaction mixture into water.

    • Collect the resulting precipitate by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to yield the pure product.

  • Expected Yield: ~73%

Protocol 2: General Procedure for the Synthesis of Chalcones

This protocol describes a Claisen-Schmidt condensation reaction to form chalcones.

  • Materials: this compound, an appropriate acetophenone derivative, Ethanol, Potassium hydroxide (or Sodium hydroxide) solution.

  • Procedure:

    • Dissolve this compound (1.0 eq) and the acetophenone derivative (1.0 eq) in ethanol.

    • To this solution, add an aqueous solution of potassium hydroxide (or sodium hydroxide) dropwise with stirring at room temperature.

    • Continue stirring the reaction mixture overnight.

    • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

    • Collect the precipitated chalcone by filtration, wash with water until neutral, and dry.

    • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Protocol 3: General Procedure for the Synthesis of Thiosemicarbazones

This protocol outlines the condensation reaction to form thiosemicarbazones.[8][9]

  • Materials: this compound, Thiosemicarbazide, Ethanol, Glacial acetic acid (catalytic amount).

  • Procedure:

    • Dissolve this compound (1.0 eq) in ethanol.

    • Add a solution of thiosemicarbazide (1.0 eq) in ethanol.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The solid product that crystallizes out is collected by filtration, washed with cold ethanol, and dried.

Visualizations

The following diagrams illustrate key concepts and workflows described in these application notes.

experimental_workflow start This compound chalcone Chalcone Synthesis (Protocol 2) start->chalcone thiosemicarbazone Thiosemicarbazone Synthesis (Protocol 3) start->thiosemicarbazone morpholine Thiomorpholide Synthesis (Protocol 1) start->morpholine bio_eval Biological Evaluation (Anticancer/Antimicrobial) chalcone->bio_eval thiosemicarbazone->bio_eval morpholine->bio_eval

Caption: Synthetic workflow from the building block to bioactive derivatives.

VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits

Caption: Potential inhibition of the VEGFR-2 signaling pathway.

References

Application Notes and Protocols for the Preparation of Kinase Inhibitors Using 5-(2-Fluorophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of potential kinase inhibitors derived from 5-(2-Fluorophenyl)furan-2-carbaldehyde. This document is intended for researchers and professionals in the fields of medicinal chemistry, oncology, and drug discovery.

Introduction

Kinase inhibitors have emerged as a cornerstone of targeted cancer therapy. These small molecules are designed to block the action of protein kinases, enzymes that play a crucial role in cell signaling pathways regulating growth, proliferation, and survival. Dysregulation of kinase activity is a common feature of many cancers, making them attractive therapeutic targets.

The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The starting material, this compound, offers a versatile platform for the synthesis of a diverse range of heterocyclic compounds. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity of the final compounds. This document details the synthesis of a pyrazole-based kinase inhibitor from this starting material, a class of compounds known to exhibit kinase inhibitory activity.

Synthetic Workflow

The overall synthetic strategy involves a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with hydrazine to yield the final pyrazole derivative.

Synthesis_Workflow A This compound C Claisen-Schmidt Condensation (Chalcone Formation) A->C B Acetophenone B->C D Chalcone Intermediate C->D F Cyclization Reaction D->F E Hydrazine Hydrate E->F G Pyrazole-based Kinase Inhibitor F->G H Purification (Crystallization/Chromatography) G->H I Characterization (NMR, MS, etc.) H->I J Biological Evaluation (Kinase Assays, Cell-based Assays) I->J

Caption: Synthetic workflow for pyrazole-based kinase inhibitors.

Experimental Protocol: Synthesis of a Pyrazole-based Kinase Inhibitor

This protocol describes a two-step synthesis of a potential kinase inhibitor from this compound.

Step 1: Claisen-Schmidt Condensation to form Chalcone Intermediate

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.90 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in 30 mL of ethanol.

  • Base Addition: While stirring at room temperature, slowly add 10 mL of a 10% aqueous solution of sodium hydroxide (NaOH) dropwise.

  • Reaction Monitoring: The reaction mixture will typically turn cloudy and a precipitate may form. Stir the reaction at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).

  • Work-up: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper.

  • Purification: Recrystallize the crude chalcone from ethanol to obtain the pure product.

  • Characterization: Dry the purified chalcone and characterize it by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Step 2: Cyclization to form Pyrazole Derivative

  • Reaction Setup: In a 100 mL round-bottom flask, suspend the synthesized chalcone (2.92 g, 10 mmol) in 40 mL of ethanol.

  • Reagent Addition: Add hydrazine hydrate (0.5 mL, 10 mmol) to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 8-10 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Isolation: Pour the mixture into ice-cold water. Collect the resulting precipitate by vacuum filtration.

  • Purification: Purify the crude pyrazole derivative by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Combine the pure fractions, evaporate the solvent, and dry the final compound. Characterize the structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

Biological Evaluation: Kinase Inhibition Assays

The synthesized pyrazole derivative can be evaluated for its inhibitory activity against a panel of protein kinases. A common target for such derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.

Protocol: In Vitro VEGFR2 Kinase Assay

  • Assay Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate peptide by the VEGFR2 kinase domain. This is often done using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay.

  • Materials: Recombinant human VEGFR2 kinase domain, ATP, substrate peptide, test compound, assay buffer, and a suitable detection reagent kit (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well or 384-well plate, add the VEGFR2 kinase, the substrate peptide, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

    • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Quantitative Data Summary

The following table summarizes the inhibitory activities of a series of hypothetical pyrazole derivatives against VEGFR2 kinase and their cytotoxic effects on a representative cancer cell line.

Compound IDR Group on PyrazoleVEGFR2 IC50 (nM)HUVEC Cell Proliferation IC50 (µM)
PZ-1 H15012.5
PZ-2 4-Chlorophenyl252.1
PZ-3 3,4-Dimethoxyphenyl758.7
PZ-4 4-Trifluoromethylphenyl151.8

VEGFR2 Signaling Pathway

The synthesized kinase inhibitors are designed to target signaling pathways crucial for cancer cell proliferation and survival. The VEGFR2 signaling pathway is a primary driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Gene_Expression Gene Expression (Proliferation, Survival, Migration) PKC->Gene_Expression Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression Akt Akt PI3K->Akt Akt->Gene_Expression

Caption: Simplified VEGFR2 signaling pathway.

Inhibition of VEGFR2 by the synthesized compounds is expected to block these downstream signaling cascades, thereby inhibiting angiogenesis and tumor growth.

Disclaimer: This document provides generalized protocols and application notes. Researchers should adapt these methods to their specific experimental conditions and perform all necessary safety precautions. The biological activities of the synthesized compounds are hypothetical and require experimental validation.

Applications of 5-(2-Fluorophenyl)furan-2-carbaldehyde in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Fluorophenyl)furan-2-carbaldehyde is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. It incorporates a reactive aldehyde group on a furan ring, which is further substituted with a 2-fluorophenyl moiety. The presence of the fluorine atom can modulate the electronic properties of the molecule, potentially enhancing the biological activity and pharmacokinetic profile of its derivatives. This document provides an overview of the applications of this compound in the synthesis of various heterocyclic compounds, including detailed experimental protocols and a summary of potential biological activities.

Key Synthetic Applications

The aldehyde functionality of this compound serves as a key handle for a variety of condensation reactions, leading to the formation of diverse molecular scaffolds.

Claisen-Schmidt Condensation: Synthesis of Chalcones

Chalcones, or (2E)-1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The Claisen-Schmidt condensation between this compound and various acetophenones provides a straightforward route to novel chalcone derivatives.

  • Materials:

    • This compound

    • Substituted acetophenone (e.g., acetophenone, 4-chloroacetophenone, 4-methoxyacetophenone)

    • Ethanol

    • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 20%)

    • Glacial acetic acid or dilute hydrochloric acid (HCl)

    • Deionized water

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired substituted acetophenone (1.0 eq.) in ethanol.

    • Cool the mixture in an ice bath and slowly add the aqueous NaOH or KOH solution (2-3 eq.) dropwise with constant stirring.

    • Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

    • Upon completion, pour the reaction mixture into crushed ice and acidify with glacial acetic acid or dilute HCl to precipitate the chalcone.

    • Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Aldehyde ReactantAcetophenone ReactantBaseSolventReaction Time (h)Yield (%)Reference
5-(2-chloro-4-nitrophenyl)furan-2-carbaldehydeSubstituted triazole ketones20% KOHEthanolOvernight67-72[1]
Furan-2-carbaldehyde4-FluoroacetophenoneNaOH/KOHEthanolSeveral hoursHigh[2]
Isonicotinaldehyde4-Acetyl-3-(thiophen-2-yl)-1H-pyrazoleNaOHEthanolNot specifiedGood[3]

Note: Data for the specific this compound was not available in the searched literature. The data presented is for analogous 5-aryl-furan-2-carbaldehydes to provide an expected range of reaction conditions and yields.

Claisen_Schmidt_Workflow start Start reactants Dissolve Aldehyde and Acetophenone in Ethanol start->reactants base_addition Add aq. NaOH/KOH dropwise at 0°C reactants->base_addition stirring Stir at Room Temperature base_addition->stirring monitoring Monitor by TLC stirring->monitoring workup Pour into Ice & Acidify monitoring->workup Reaction Complete filtration Filter and Wash Solid Product workup->filtration recrystallization Recrystallize from Ethanol filtration->recrystallization product Pure Chalcone recrystallization->product

Claisen-Schmidt Condensation Workflow
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, typically catalyzed by a base. This reaction, when applied to this compound, provides access to a variety of derivatives with potential biological activities.

  • Materials:

    • This compound

    • Malononitrile

    • Ethanol or other suitable solvent

    • Basic catalyst (e.g., piperidine, triethylamine, or a mild inorganic base)

    • Standard laboratory glassware

  • Procedure:

    • To a solution of this compound (1.0 eq.) in ethanol, add the active methylene compound (e.g., malononitrile, 1.0-1.2 eq.).

    • Add a catalytic amount of a suitable base (e.g., a few drops of piperidine).

    • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

    • Upon completion, the product may precipitate directly from the reaction mixture upon cooling.

    • If precipitation does not occur, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

Aldehyde ReactantActive Methylene CompoundCatalystSolventReaction TimeYield (%)Reference
5-Substituted furan-2-carboxaldehydesCreatininePiperidineAcetic Anhydride/Acetic Acid2-5 h (reflux)55-80
2-FuraldehydeMalononitrileDBU/H₂ONone20 min96
5-HMF derivativesActive methylene compoundsBiogenic CarbonatesNone1 h (100°C)71-87[4]

Note: Specific quantitative data for this compound was not found. The presented data is for other 5-substituted furan-2-carbaldehydes to illustrate typical reaction parameters.

Knoevenagel_Workflow start Start mixing Mix Aldehyde and Active Methylene Compound in Solvent start->mixing catalyst Add Catalytic Amount of Base mixing->catalyst reaction Stir at Room Temp or with Heating catalyst->reaction monitoring Monitor by TLC reaction->monitoring isolation Isolate Product (Precipitation or Solvent Removal) monitoring->isolation Reaction Complete purification Purify by Recrystallization or Chromatography isolation->purification product Pure Product purification->product

Knoevenagel Condensation Workflow
Synthesis of Pyrazole Derivatives

Pyrazoles are a class of heterocyclic compounds that are prevalent in many pharmaceuticals due to their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. Chalcones derived from this compound can serve as valuable precursors for the synthesis of pyrazole derivatives through cyclization with hydrazine or its derivatives.

  • Materials:

    • (2E)-1-(Aryl)-3-(5-(2-fluorophenyl)furan-2-yl)prop-2-en-1-one (chalcone precursor)

    • Hydrazine hydrate or substituted hydrazine

    • Solvent (e.g., ethanol, acetic acid)

    • Standard laboratory glassware

  • Procedure:

    • Dissolve the chalcone precursor (1.0 eq.) in a suitable solvent like ethanol or acetic acid in a round-bottom flask.

    • Add hydrazine hydrate (excess, e.g., 5-10 eq.) or a substituted hydrazine to the solution.

    • Reflux the reaction mixture for several hours. The reaction progress can be monitored by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent to obtain the pure pyrazole derivative.

Potential Biological Activities and Signaling Pathways

Derivatives of furan-containing compounds have been reported to exhibit a range of biological activities. Notably, certain furan-based molecules have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is a critical process in tumor growth and metastasis.

Inhibition of the VEGFR-2 signaling pathway can block the proliferation and migration of endothelial cells, thereby preventing the formation of new blood vessels that supply nutrients to tumors. This makes VEGFR-2 an attractive target for the development of novel anticancer agents. It is plausible that derivatives of this compound could be designed to target this pathway.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Proliferation, Migration ERK->Angiogenesis Promotes Akt Akt PI3K->Akt Akt->Angiogenesis Promotes Inhibitor Derivative of 5-(2-Fluorophenyl)furan- 2-carbaldehyde Inhibitor->VEGFR2 Inhibits

Potential Inhibition of VEGFR-2 Signaling

Conclusion

This compound is a valuable and reactive building block for the synthesis of a diverse array of heterocyclic compounds. Its utility in Claisen-Schmidt and Knoevenagel condensations allows for the straightforward preparation of chalcones and other α,β-unsaturated systems, which can be further elaborated into more complex structures such as pyrazoles. The derivatives of this compound hold promise for applications in drug discovery, particularly in the development of novel anticancer agents targeting pathways such as VEGFR-2-mediated angiogenesis. The provided protocols, adapted from related compounds, offer a solid foundation for further exploration and optimization of these synthetic transformations.

References

Application Notes and Protocols for the Derivatization of 5-(2-Fluorophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Fluorophenyl)furan-2-carbaldehyde is a versatile bifunctional molecule, integrating a reactive aldehyde group and a furan ring substituted with a fluorophenyl moiety. The strategic placement of the fluorine atom can substantially influence the physicochemical properties of its derivatives, potentially augmenting metabolic stability, binding affinity, and bioavailability.[1] This makes it a compelling starting material for the synthesis of novel heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3] The aldehyde functionality serves as a versatile handle for constructing various heterocyclic rings through condensation and cyclization reactions.[4]

Reactivity of this compound

The presence of the 2-fluorophenyl group at the 5-position of the furan ring introduces a significant electronic effect. The high electronegativity of the fluorine atom makes the fluorophenyl group electron-withdrawing. This inductive effect increases the electrophilicity of the carbonyl carbon in the aldehyde group, thereby enhancing its reactivity towards nucleophiles compared to unsubstituted furan-2-carbaldehyde.[5] It is anticipated that this compound would exhibit reactivity comparable to or slightly higher than its 3-fluoro analogue and other halogen-substituted counterparts.[5]

Key Derivatization Reactions and Protocols

The aldehyde group of this compound is a prime site for various chemical transformations, enabling the synthesis of a diverse array of derivatives.

Condensation Reactions

Condensation reactions are fundamental for carbon-carbon bond formation and the synthesis of various intermediates.

This reaction involves the condensation of the aldehyde with an active methylene compound, such as malonic acid, in the presence of a base to form an α,β-unsaturated carboxylic acid.[5]

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 mmol) and malonic acid (1.1 mmol) in pyridine (5 mL).[5]

  • Add a catalytic amount of piperidine (0.1 mmol).[5]

  • Heat the reaction mixture at 90-100 °C for 2-4 hours.[5]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[5]

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and water (50 mL).[5]

  • Acidify the mixture with concentrated hydrochloric acid until a precipitate forms.[5]

  • Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol/water to yield the pure product.

Experimental Workflow for Knoevenagel-Doebner Condensation

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification aldehyde This compound (1.0 eq) heat Heat at 90-100 °C aldehyde->heat malonic_acid Malonic Acid (1.1 eq) malonic_acid->heat pyridine Pyridine (Solvent) pyridine->heat piperidine Piperidine (Catalyst) piperidine->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool pour Pour into Ice-Water cool->pour acidify Acidify with HCl pour->acidify filter Filter Precipitate acidify->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize

Caption: Workflow for a Knoevenagel-Doebner condensation reaction.

This reaction involves the condensation of this compound with an acetophenone derivative in the presence of a base to form a chalcone, a key intermediate for various heterocyclic syntheses.[1][4]

Experimental Protocol:

  • Dissolve this compound (3 mmol) and a substituted acetophenone (3 mmol) in ethanol.

  • Add 10 mL of 20% potassium hydroxide solution dropwise while stirring.[4]

  • Continue stirring the reaction mixture overnight at room temperature.[4]

  • Monitor the reaction progress using TLC.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure chalcone.

Quantitative Data for Chalcone Synthesis:

DerivativeR-group on AcetophenoneYield (%)Reference
Chalcone 13,4,5-trimethoxyphenyl80[6]
Chalcone 24-methoxyphenyl-[6]

Note: The yields are for analogous 5-(4-chlorophenyl)furan-2-carbaldehyde and provide an estimate.

Synthesis of Heterocyclic Scaffolds

The derivatization of this compound is instrumental in the synthesis of various biologically active heterocyclic compounds.

Pyrazoles are a class of heterocyclic compounds known for their medicinal importance.[1] They can be synthesized from the corresponding chalcone intermediate.

Experimental Protocol:

  • Reflux a mixture of the synthesized chalcone (1 mmol) and hydrazine hydrate (or a substituted hydrazine) (1.2 mmol) in ethanol for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • The precipitated pyrazole derivative is filtered, washed with water, and purified by recrystallization.

Synthetic Workflow for Pyrazole Derivatives

G start This compound chalcone Chalcone Intermediate start->chalcone Claisen-Schmidt Condensation acetophenone Substituted Acetophenone acetophenone->chalcone pyrazole Pyrazole Derivative chalcone->pyrazole Cyclization hydrazine Hydrazine Derivative hydrazine->pyrazole

Caption: Synthetic workflow for pyrazole derivatives.

Isoxazoles can also be synthesized from chalcone precursors.

Experimental Protocol:

  • A mixture of the chalcone (1 mmol) and hydroxylamine hydrochloride (1.5 mmol) in ethanol containing a catalytic amount of sodium hydroxide is refluxed for 4-6 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled and poured into ice-water.

  • The resulting precipitate is filtered, washed, and recrystallized to yield the isoxazole derivative.[6]

Quantitative Data for Isoxazole Synthesis:

DerivativeR-group on ChalconeYield (%)Reference
Isoxazole 13,4,5-trimethoxyphenyl65[6]
Isoxazole 24-methoxyphenyl-[6]

Note: The yields are for analogous chalcones derived from 5-(4-chlorophenyl)furan-2-carbaldehyde.

Potential Biological Activity and Signaling Pathway Modulation

Derivatives of 5-substituted furan-2-carbaldehydes have shown a wide range of biological activities.[2][3] Furan-containing compounds are present in numerous antimicrobial, anticancer, and anti-inflammatory drugs.[7]

Based on the activities of related furan derivatives, compounds synthesized from this compound could potentially modulate key signaling pathways involved in tumorigenesis. One such pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade, which is critical for angiogenesis.[1]

Potential Inhibition of the VEGFR-2 Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg P DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca2 Ca²⁺ IP3->Ca2 Raf Raf PKC->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation, Migration, Angiogenesis ERK->Proliferation Inhibitor Potential Derivative of 5-(2-Fluorophenyl) furan-2-carbaldehyde Inhibitor->VEGFR2 Inhibition

Caption: Potential inhibition of the VEGFR-2 signaling pathway.

Conclusion

This compound stands out as a highly promising and versatile building block for the synthesis of a diverse array of heterocyclic compounds. The established synthetic protocols for related furan derivatives provide a robust foundation for exploring its chemical space. The resulting derivatives are anticipated to exhibit significant biological activities, warranting further investigation for their potential as novel therapeutic agents in drug discovery. The presence of the fluorophenyl moiety is a key structural feature that may confer advantageous pharmacological properties.

References

Application Notes and Protocols: Biological Activity of 5-(2-Fluorophenyl)furan-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of derivatives of 5-(2-Fluorophenyl)furan-2-carbaldehyde, focusing on their potential as antimicrobial and anticancer agents. This document includes a summary of available quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

The furan ring is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties.[1] The introduction of a 2-fluorophenyl group at the 5-position of the furan-2-carbaldehyde core can modulate the compound's electronic and lipophilic properties, potentially enhancing its interaction with biological targets. The aldehyde functional group serves as a versatile handle for the synthesis of a variety of derivatives, such as thiosemicarbazones, hydrazones, and chalcones, which are known to possess significant biological activities.

Data Presentation: Biological Activities

The following tables summarize the available quantitative data for a derivative of this compound and related furan derivatives.

Antimicrobial Activity

A study by Obushak et al. (2021) investigated the antimicrobial properties of a morpholine derivative of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of 4-{[5-(2-Fluorophenyl)-2-furyl]carbonothioyl}morpholine

MicroorganismMIC (µg/mL)
Candida tenuis15.62
Candida albicans31.25
Aspergillus niger62.5
Bacillus subtilis62.5
Staphylococcus aureus125
Escherichia coli125
Pseudomonas aeruginosa250

Data extracted from Obushak et al., 2021.

Anticancer Activity

Table 2: In Vitro Cytotoxic Activity (IC50, µM) of Selected Furan-Based Derivatives

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)Reference
Furan-based triazole derivative 15 --8.81±0.28Sicak et al., 2023
Furan-based pyridine carbohydrazide 4 4.06--Al-Ostath et al., 2022[2]
Furan-based N-phenyl triazinone 7 2.96--Al-Ostath et al., 2022[2]

Note: The compounds listed above are not direct derivatives of this compound but are presented to illustrate the potential anticancer activity of the furan scaffold.

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol describes a standard method for determining the MIC of a compound against a panel of microorganisms.

  • Materials:

    • Test compound (e.g., 4-{[5-(2-Fluorophenyl)-2-furyl]carbonothioyl}morpholine)

    • Sterile 96-well microtiter plates

    • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

    • Bacterial or fungal strains

    • Sterile saline (0.85% NaCl)

    • 0.5 McFarland turbidity standard

    • Spectrophotometer

    • Incubator

  • Protocol:

    • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

    • Preparation of Inoculum:

      • From a fresh culture of the microorganism on an agar plate, select several colonies and suspend them in sterile saline.

      • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

      • Dilute the standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Serial Dilution in Microtiter Plate:

      • Add 100 µL of sterile broth to all wells of a 96-well plate.

      • Add 100 µL of the test compound stock solution to the first well of each row and mix.

      • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

    • Inoculation: Add 100 µL of the diluted microbial suspension to each well, bringing the final volume to 200 µL.

    • Controls:

      • Growth Control: A well containing broth and inoculum without the test compound.

      • Sterility Control: A well containing only broth.

    • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 48-72 hours (fungi).

    • Determination of MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) compared to the growth control.

2. MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, A549)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well cell culture plates

    • Test compound dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives.

G Experimental Workflow cluster_synthesis Synthesis cluster_bioactivity Biological Evaluation cluster_data Data Analysis start This compound derivatization Derivatization (e.g., Thiosemicarbazones, Hydrazones) start->derivatization purification Purification & Characterization derivatization->purification antimicrobial Antimicrobial Screening (MIC Assay) purification->antimicrobial anticancer Anticancer Screening (MTT Assay) purification->anticancer mic_data MIC Determination antimicrobial->mic_data mechanism Mechanism of Action Studies anticancer->mechanism ic50_data IC50 Calculation anticancer->ic50_data pathway_analysis Signaling Pathway Analysis mechanism->pathway_analysis G Intrinsic Apoptosis Pathway compound Furan Derivative stress Cellular Stress compound->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 casp9 Caspase-9 Activation cyto_c->casp9 apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis G PI3K/Akt/mTOR Signaling Pathway compound Furan Derivative pi3k PI3K compound->pi3k Inhibition pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation

References

Application Notes and Protocols: 5-(2-Fluorophenyl)furan-2-carbaldehyde in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 5-(2-Fluorophenyl)furan-2-carbaldehyde as a versatile chemical intermediate for the synthesis of functional materials. While direct applications in materials science are not widely documented, its derivatives, particularly chalcones, exhibit significant potential in fields such as non-linear optics (NLO), optical limiting, and as precursors for photo-initiated polymerization.[1] The presence of the fluorophenyl group can enhance the electronic properties and stability of the resulting materials.[2]

The aldehyde functional group on the furan ring is a reactive center for various condensation reactions, making it a valuable building block in synthetic chemistry.[1] This allows for the fusion of the 5-(2-Fluorophenyl)furan moiety with other molecular scaffolds to create novel compounds with tailored properties.[1]

Application: Synthesis of Chalcones for Non-Linear Optics

Chalcones derived from furan-2-carbaldehydes are noted for their potential in materials science, particularly in non-linear optics.[1] The extended π-conjugated system of chalcones can lead to large second-order NLO responses, which are crucial for applications in optical communications and data storage. The following protocol describes a general method for the synthesis of a chalcone from this compound via a Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of a Chalcone Derivative

Objective: To synthesize a chalcone by reacting this compound with a substituted acetophenone in the presence of a base catalyst.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )
This compoundC₁₁H₇FO₂190.17
Substituted Acetophenone (e.g., Acetophenone)C₈H₈O120.15
Potassium Hydroxide (KOH)KOH56.11
Ethanol (95%)C₂H₅OH46.07
Deionized WaterH₂O18.02
DichloromethaneCH₂Cl₂84.93
Anhydrous Magnesium SulfateMgSO₄120.37
Procedure
  • Preparation of Reactant Solution:

    • In a 100 mL round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of the substituted acetophenone in 40 mL of 95% ethanol.

    • Stir the mixture at room temperature until all solids have dissolved.

  • Catalyst Addition:

    • Prepare a 20% (w/v) solution of potassium hydroxide in ethanol.

    • Add the ethanolic KOH solution dropwise to the reactant mixture over a period of 15 minutes with continuous stirring.

    • The reaction mixture may change color, indicating the initiation of the condensation reaction.

  • Reaction:

    • Stir the reaction mixture at room temperature for 12-24 hours.[1]

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane).

  • Isolation of Product:

    • Once the reaction is complete, pour the mixture into 100 mL of cold deionized water.

    • If a precipitate forms, collect the solid by vacuum filtration.

    • Wash the solid with cold deionized water until the filtrate is neutral.

    • If no precipitate forms, extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification:

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

  • Characterization:

    • Characterize the synthesized chalcone using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

Quantitative Data Summary
CompoundMolar Mass ( g/mol )Moles (mmol)Weight (g)
This compound190.17101.90
Acetophenone120.15101.20
Theoretical Yield of Chalcone 292.32 10 2.92

Note: The theoretical yield is calculated based on a 1:1 stoichiometric reaction with acetophenone.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_reactants Dissolve Aldehyde & Acetophenone in Ethanol add_catalyst Dropwise Addition of Ethanolic KOH prep_reactants->add_catalyst Reactant Solution stir_reaction Stir at Room Temperature (12-24h) add_catalyst->stir_reaction monitor_tlc Monitor by TLC stir_reaction->monitor_tlc quench Pour into Cold Water monitor_tlc->quench Reaction Complete isolate Filter Precipitate or Extract with DCM quench->isolate wash Wash and Dry isolate->wash recrystallize Recrystallize from Ethanol wash->recrystallize Crude Product characterize Characterize (NMR, IR, MS) recrystallize->characterize Pure Chalcone

Caption: Workflow for the synthesis of a chalcone derivative.

Potential Application Pathway: Chalcone-based Sensor

G Analyte Analyte Binding Analyte Binding Analyte->Binding Chalcone Chalcone-based Material Chalcone->Binding Conformation Conformational Change Binding->Conformation Signal Optical/Electronic Signal Change Conformation->Signal Detection Signal Detection Signal->Detection

Caption: Logical pathway for a chalcone-based chemical sensor.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-(2-Fluorophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-(2-Fluorophenyl)furan-2-carbaldehyde.

Troubleshooting Guide

Issue 1: The crude product is a dark, oily residue after synthesis and initial work-up.

  • Question: My synthesis of this compound resulted in a dark brown oil, and a preliminary TLC plate shows multiple spots. What is the best approach for purification?

  • Answer: It is common for the crude product of Suzuki-Miyaura coupling or other similar reactions used to synthesize 5-arylfuran-2-carbaldehydes to be an oil containing impurities.[1] The dark color may indicate the presence of palladium catalyst residue or degradation products. The recommended first step for purification is column chromatography on silica gel.[1][2][3]

Issue 2: Column chromatography is not providing a clean separation of the desired product.

  • Question: I'm running a silica gel column, but the fractions are still showing impurities along with my product on the TLC. How can I improve the separation?

  • Answer: To enhance the resolution of your column chromatography, consider the following adjustments:

    • Solvent System Optimization: A gradient elution is often more effective than an isocratic one.[2] Start with a non-polar solvent system (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[2] Experiment with different solvent ratios to find the optimal separation.

    • Dry Loading: For oily samples, dry loading onto the column is highly recommended.[2][3] Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[3] This powder can then be carefully added to the top of your packed column.[3]

    • Column Dimensions: Ensure you are using an appropriate amount of silica gel for the amount of crude product you are purifying. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight.

Issue 3: The final yield of the purified product is significantly lower than expected.

  • Question: After purification by column chromatography, my final yield of this compound is very low. What are the potential causes and how can I improve recovery?

  • Answer: Low yields can be attributed to several factors throughout the purification process. To improve your yield:

    • Thorough Extraction: During the initial work-up, ensure complete extraction of the product from the aqueous layer by performing multiple extractions with an organic solvent like ethyl acetate (e.g., 3 x 100 mL).[1]

    • Careful Fraction Collection: During chromatography, collect smaller fractions and analyze them meticulously by TLC to avoid prematurely combining pure fractions with those containing impurities.[1]

    • Minimize Transfers: Each transfer of your product between flasks can lead to material loss.[1] Plan your workflow to minimize the number of transfers.

Issue 4: The purified product, which was initially a light-colored solid/oil, darkens over time.

  • Question: My purified this compound has started to darken upon storage. Is this normal and how can I prevent it?

  • Answer: Aldehydes, including furan-2-carbaldehyde derivatives, can be susceptible to oxidation and degradation, especially when exposed to air and light.[1][4][5] The color change to reddish-brown is a common indicator of this.[4] To ensure the stability of your compound, it is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) at a low temperature.[1][6]

Frequently Asked Questions (FAQs)

Q1: What is the most effective purification method for this compound?

A1: Column chromatography on silica gel is the most widely reported and effective method for purifying 5-substituted furan-2-carbaldehydes.[1][3] A gradient elution with a hexanes/ethyl acetate solvent system is typically successful.[2]

Q2: Is recrystallization a viable option for purifying this compound?

A2: Yes, recrystallization can be a highly effective purification method, particularly if the crude product is a solid or can be induced to crystallize from the oil.[7] This method can yield a product of very high purity. Suitable solvents to try for recrystallization of furan derivatives include ethanol or aqueous ethanol mixtures.[7]

Q3: What are the expected impurities from a Suzuki-Miyaura synthesis of this compound?

A3: Common impurities from a Suzuki-Miyaura coupling reaction can include unreacted starting materials (e.g., 5-bromofuran-2-carbaldehyde and 2-fluorophenylboronic acid), homocoupling byproducts of the boronic acid, and residual palladium catalyst.[8][9] These can often be separated through careful column chromatography.

Q4: What is the typical appearance of pure this compound?

A4: While the exact appearance can vary, many 5-arylfuran-2-carbaldehydes are described as yellow oils or solids.[1][3] A pale yellow color is generally indicative of a pure product, whereas darker colors may suggest the presence of impurities.[1]

Quantitative Data Summary

The following table summarizes typical parameters for the purification of 5-substituted furan-2-carbaldehydes by column chromatography.

ParameterValueReference
Stationary Phase Silica Gel (e.g., 230-400 mesh)[3]
Mobile Phase Gradient of Hexanes/Ethyl Acetate[2]
Typical Yield 60-95% (synthesis dependent)[10][11]
Purity (by NMR) >95%[3]
Appearance Yellow oil or solid[1][3]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Preparation of the Column: A glass chromatography column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexanes).[3]

  • Sample Loading: The crude this compound is dissolved in a minimal amount of dichloromethane. A small portion of silica gel is added, and the solvent is removed by rotary evaporation to yield a dry, free-flowing powder. This powder is then carefully added to the top of the packed column.[2][3]

  • Elution: The column is eluted with a gradient of hexanes and ethyl acetate. A typical gradient might start with 100% hexanes, followed by a gradual increase in the percentage of ethyl acetate (e.g., 9:1, 4:1, 3:2 hexanes:ethyl acetate).[2]

  • Fraction Collection and Analysis: Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product.[3]

  • Solvent Removal: The pure fractions are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified this compound.[2]

Protocol 2: Purification by Recrystallization

  • Solvent Selection: The crude solid product is dissolved in a minimum amount of a hot solvent (e.g., ethanol).

  • Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • Isolation: The resulting crystals are collected by vacuum filtration and washed with a small amount of the cold recrystallization solvent.[12]

  • Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Purification Workflow

Purification_Workflow Purification Workflow for this compound start Crude Product (Oil/Solid) column_chromatography Column Chromatography (Silica Gel, Hexanes/EtOAc) start->column_chromatography oily_product Issue: Oily Product start->oily_product tlc_analysis TLC Analysis of Fractions column_chromatography->tlc_analysis combine_pure Combine Pure Fractions & Evaporate Solvent tlc_analysis->combine_pure Pure Fractions low_purity Issue: Low Purity tlc_analysis->low_purity Impure Fractions check_purity Check Purity (TLC/NMR) combine_pure->check_purity final_product Pure Product recrystallization Recrystallization (e.g., Ethanol/Water) recrystallization->check_purity check_purity->final_product Purity >95% check_purity->recrystallization Purity <95% oily_product->column_chromatography Troubleshoot: Dry Loading re_chromatograph Re-chromatograph (Optimize Gradient) low_purity->re_chromatograph re_chromatograph->tlc_analysis

Caption: A flowchart illustrating the purification and troubleshooting steps for this compound.

References

Technical Support Center: Optimizing Suzuki Coupling for 5-Aryl-Furan-2-Carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-aryl-furan-2-carbaldehydes via Suzuki-Miyaura coupling. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing this crucial reaction and troubleshooting common issues.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of 5-aryl-furan-2-carbaldehydes.

Issue 1: Low to No Product Yield

Potential Cause Recommended Solution Explanation
Inactive Catalyst 1. Use a fresh batch of palladium catalyst. 2. Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).[1][2] 3. Consider using a more robust pre-catalyst like a Buchwald ligand-based palladacycle or a PEPPSI catalyst.[1]Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture, leading to decomposition into inactive palladium black. Pre-catalysts are often more stable and activate reliably under reaction conditions.
Inefficient Base 1. Screen different bases. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly effective.[3][4] 2. Ensure the base is finely powdered and anhydrous, unless using aqueous conditions. 3. For anhydrous couplings with K₃PO₄, adding a small amount of water (a few equivalents) can sometimes be beneficial.[5]The base is crucial for activating the boronic acid to facilitate the transmetalation step.[6] The choice of base can significantly impact the reaction rate and yield, and the optimal base is often substrate-dependent.[4][7]
Poor Boronic Acid Quality 1. Use freshly purchased or recently purified arylboronic acid. 2. Consider converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), if protodeboronation is suspected.[5]Boronic acids, especially heteroaryl boronic acids, can be prone to decomposition (protodeboronation) upon storage or under reaction conditions, reducing the amount of active nucleophile.[5]
Suboptimal Solvent System 1. Ensure the solvent is thoroughly degassed.[8] 2. Try different solvent systems. Common choices include mixtures like 1,4-dioxane/water, Toluene/ethanol/water, or THF/water.[2][3][8] 3. Ensure all reactants are soluble in the chosen solvent system at the reaction temperature.[2]Dissolved oxygen can oxidize and deactivate the Pd(0) catalyst. The solvent also influences reactant solubility and the efficacy of the base, directly affecting reaction kinetics.
Low Reaction Temperature 1. Gradually increase the reaction temperature. Typical ranges are between 80-110 °C.[9][8]The oxidative addition and reductive elimination steps of the catalytic cycle are often accelerated at higher temperatures. However, excessively high temperatures can lead to catalyst decomposition or side product formation.

Issue 2: Significant Side Product Formation

Side Product Potential Cause Recommended Solution
Homocoupling of Arylboronic Acid Presence of excess oxygen or Pd(II) species at the start of the reaction.1. Thoroughly degas all solvents and reagents.[8] 2. Ensure a proper inert atmosphere is maintained throughout the reaction. 3. Use a high-quality Pd(0) source or a pre-catalyst that reliably generates the active Pd(0) species.
Protodeboronation (Aryl-H instead of Aryl-Furan) Unstable boronic acid, often exacerbated by prolonged reaction times or high temperatures in the presence of water/base.1. Use a more stable boronic acid derivative (e.g., pinacol ester).[5] 2. Minimize reaction time by monitoring closely with TLC or GC-MS.[8] 3. Consider using milder bases like NaHCO₃ if the boronic acid is particularly sensitive.[10]
Dehalogenation (Furan-2-carbaldehyde instead of product) The presence of water can sometimes promote this side reaction. This can be a significant issue with polyhalogenated substrates.1. For sensitive substrates, try reducing the amount of water in the solvent system. 2. If anhydrous conditions are attempted and fail, a minimal amount of water is often necessary for the coupling to proceed, requiring a careful balance.[11]

Issue 3: Product Purification Challenges

Problem Recommended Solution
Removal of Palladium Residues 1. After the reaction, filter the cooled mixture through a pad of Celite to remove bulk palladium black. 2. During workup, perform aqueous washes to remove inorganic salts. 3. If residual palladium is still present after chromatography, consider treatment with an appropriate scavenger resin or a wash with a dilute solution of a thiol-containing compound, followed by re-purification.
Difficulty in Chromatographic Separation 1. If the product is a solid, attempt purification by recrystallization or by creating a slurry in a solvent system like hexane/ethyl acetate to wash away impurities.[8] 2. For column chromatography, use a gradient elution system (e.g., starting with pure hexane and gradually increasing the proportion of ethyl acetate) to improve separation.[3]
Product is an Oil or Low-Melting Solid 1. Ensure the product is thoroughly dried under high vacuum to remove residual solvents. 2. If column chromatography is challenging, consider alternative purification techniques such as preparative TLC or HPLC for smaller scales.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst for the synthesis of 5-aryl-furan-2-carbaldehydes?

There is no single "best" catalyst, as the optimal choice depends on the specific arylboronic acid and reaction conditions. However, for general purposes:

  • Pd(PPh₃)₄ (Tetrakis) is a classic, widely used catalyst that is effective for many substrates.[3][9][8]

  • Pd(dppf)Cl₂ is often more robust and can be superior for more challenging or heteroaryl couplings.[10]

  • Buchwald ligands (e.g., SPhos, XPhos) paired with a palladium source like Pd(OAc)₂ or used as pre-formed palladacycles, are highly active and excel with sterically hindered or electronically challenging substrates.[1]

  • PEPPSI™ catalysts are highly stable and active N-Heterocyclic Carbene (NHC) based pre-catalysts that show excellent performance in a variety of Suzuki couplings.[1]

Q2: Which base and solvent combination should I start with?

A reliable starting point for optimization is using K₂CO₃ as the base in a degassed 1,4-dioxane/water (e.g., 4:1 v/v) solvent mixture.[2][3] This combination is effective for a broad range of substrates. If this fails, screening other bases like K₃PO₄ or Cs₂CO₃ and solvents like toluene/ethanol/water can be beneficial.[9][8]

Q3: How can I monitor the reaction progress effectively?

The most common methods are Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[9] TLC is rapid and allows for a qualitative assessment of the consumption of starting materials (5-bromo-furan-2-carbaldehyde) and the formation of the product spot. GC-MS or LC-MS can provide more quantitative information on the conversion.

Q4: My arylboronic acid is expensive. How can I ensure the reaction is efficient?

To maximize efficiency with a valuable boronic acid, ensure all other parameters are optimized. Use a high-quality, active catalyst under strictly inert conditions. A slight excess of the less expensive reagent, 5-bromo-furan-2-carbaldehyde (e.g., 1.2 equivalents), can be used to drive the reaction to completion with respect to the boronic acid.

Q5: Can the aldehyde group on the furan ring interfere with the reaction?

The aldehyde group is generally well-tolerated in Suzuki-Miyaura coupling reactions.[8] However, under very harsh basic conditions or with certain catalysts, side reactions involving the aldehyde are possible but not common. The standard conditions outlined in this guide are typically compatible with the aldehyde functionality.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize typical conditions and catalysts used for the synthesis of 5-aryl-furan-2-carbaldehydes and related heterocyclic compounds. Yields are highly substrate-dependent and these tables should be used as a guide for selecting starting conditions.

Table 1: Catalyst System Performance for Heterocyclic Suzuki Coupling

Catalyst SystemSubstratesTypical ConditionsAdvantagesReference
Pd(PPh₃)₄ 5-Bromofuran-2-carbaldehyde + Arylboronic acidsK₂CO₃, Dioxane/H₂O, 80-100 °CWidely available, effective for many standard couplings.[3][9]
Pd(dppf)Cl₂ Challenging aryl halides + Heteroarylboronic acidsNa₂CO₃ or K₃PO₄, Toluene or DMF, 90-110 °CRobust, good for electron-rich and some heteroaryl substrates.[10]
Pd(OAc)₂ / SPhos Electron-rich/poor aryl chlorides + boronic acidsK₃PO₄, Toluene/H₂O, 80-100 °CHigh activity, good for difficult substrates, milder conditions.[1][12]
PEPPSI-IPr Various aryl halides and boronic acidsK₂CO₃, DMF/H₂O, 80-100 °CHigh stability, efficient for a broad scope of substrates.[1][13]

Table 2: Effect of Base and Solvent on Yield

BaseSolvent SystemTemperatureTypical Yield RangeNotes
K₂CO₃ Dioxane / H₂O (4:1)80-100 °CGood to ExcellentA very common and reliable starting point.[2][3]
Na₂CO₃ Toluene / H₂O (2:1)80-85 °CGood to ExcellentOften used in industrial scale-ups; effective and economical.[14]
K₃PO₄ Toluene or THF80-110 °CGood to ExcellentA stronger base, can be effective when others fail.[9]
Cs₂CO₃ Toluene100-110 °CGood to ExcellentHighly effective but more expensive; often used for difficult couplings.[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a standard starting point for the synthesis of 5-aryl-furan-2-carbaldehydes.[3][9]

Materials:

  • 5-Bromo-furan-2-carbaldehyde (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Pd(PPh₃)₄ (0.05 eq., 5 mol%)

  • K₂CO₃ (2.0 eq.)

  • 1,4-Dioxane and Deionized Water (degassed, 4:1 v/v)

Procedure:

  • To a flame-dried reaction vessel (e.g., a Schlenk tube), add 5-bromo-furan-2-carbaldehyde, the arylboronic acid, and K₂CO₃.

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the Pd(PPh₃)₄ catalyst to the vessel under a positive flow of inert gas.

  • Add the degassed 1,4-dioxane and water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-24 hours).

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).[3]

Protocol 2: Scalable Procedure using a Toluene/Ethanol/Water System

This protocol is adapted from a scalable synthesis and is suitable for larger quantities.[8]

Materials:

  • 5-Formylfuran-2-boronic acid (1.0 eq.)

  • Aryl bromide (e.g., 1,4-Dibromobenzene, 1.2 eq.)

  • Pd(PPh₃)₄ (0.01 eq., 1 mol%)

  • K₂CO₃ (3.0 eq.)

  • Toluene, Ethanol, and Deionized Water

Procedure:

  • To a reactor, add the 5-formylfuran-2-boronic acid, aryl bromide, toluene, and ethanol.

  • In a separate vessel, dissolve the K₂CO₃ in deionized water. Add this aqueous solution to the reactor.

  • Begin vigorous stirring and sparge the mixture with nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Add the Pd(PPh₃)₄ catalyst under a nitrogen blanket.

  • Heat the mixture to reflux (approx. 80-85 °C) and monitor by HPLC or GC-MS until the reaction is complete (typically 8-12 hours).

  • Cool the mixture to room temperature and allow the layers to separate.

  • Separate the organic layer. Extract the aqueous layer with toluene.

  • Combine all organic layers, wash sequentially with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to obtain the crude solid.

  • Purify the solid by slurrying in a hexane/ethyl acetate mixture (e.g., 9:1), followed by filtration, washing with cold hexane, and drying under vacuum.[8]

Visualizations

Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_purify 4. Purification reagents Combine Reactants: - 5-Bromofuran-2-carbaldehyde - Arylboronic Acid - Base (e.g., K₂CO₃) inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert catalyst Add Catalyst & Solvent (e.g., Pd(PPh₃)₄ in Dioxane/H₂O) inert->catalyst heat Heat and Stir (80-100 °C) catalyst->heat monitor Monitor Progress (TLC / GC-MS) heat->monitor quench Cool & Quench (Add H₂O) monitor->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry Dry & Concentrate extract->dry chromatography Column Chromatography or Recrystallization dry->chromatography product Pure 5-Aryl-furan-2-carbaldehyde chromatography->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling synthesis of 5-aryl-furan-2-carbaldehydes.

Troubleshooting_Suzuki start Low or No Yield Observed q1 Is the catalyst fresh and the atmosphere inert? start->q1 a1_no Replace catalyst. Ensure proper degassing and inert technique. q1->a1_no No q2 Is the base/solvent combination optimal? q1->q2 Yes success Improved Yield a1_no->success a2_no Screen alternative bases (K₃PO₄, Cs₂CO₃) and solvent systems. q2->a2_no No q3 Is the boronic acid of high quality? q2->q3 Yes a2_no->success a3_no Use fresh boronic acid or consider converting to a more stable Bpin ester. q3->a3_no No q4 Is the temperature appropriate? q3->q4 Yes a3_no->success a4_no Increase temperature incrementally (e.g., from 80°C to 100°C). q4->a4_no No q4->success Yes a4_no->success

Caption: A logical flowchart for troubleshooting low-yield Suzuki-Miyaura coupling reactions.

References

Wittig Reaction with Electron-Deficient Aldehydes: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Wittig reaction, with a special focus on troubleshooting experiments involving electron-deficient aldehydes. This guide is designed for researchers, scientists, and professionals in drug development to navigate common challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Wittig reaction with an electron-deficient aldehyde (e.g., p-nitrobenzaldehyde) is resulting in a low yield, and I'm recovering a significant amount of the starting aldehyde. What are the likely causes?

A1: Several factors could contribute to low conversion of your electron-deficient aldehyde:

  • Ylide Instability: While the aldehyde is reactive, the corresponding phosphonium ylide may be unstable under the reaction conditions, especially if it is a non-stabilized ylide. The ylide could be decomposing before it has a chance to react with the aldehyde.

  • Insufficiently Strong Base: If the phosphonium salt is not fully deprotonated to form the ylide, the reaction will not proceed to completion. This is particularly relevant for non-stabilized ylides which require very strong bases.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. Some Wittig reactions require specific temperature control to prevent ylide decomposition or side reactions.

  • Moisture in the Reaction: Ylides are strong bases and are sensitive to moisture. Any water present in the solvent or on the glassware will quench the ylide, reducing the amount available to react with the aldehyde.

Q2: I am observing the formation of a carboxylic acid and an alcohol corresponding to my electron-deficient aldehyde, instead of the desired alkene. What is this side reaction and how can I prevent it?

A2: You are likely observing the products of a Cannizzaro reaction. This is a common side reaction for aldehydes that lack α-hydrogens, such as aromatic aldehydes, especially under strongly basic conditions. Electron-withdrawing groups on the aromatic ring can make the aldehyde more susceptible to this disproportionation reaction.

  • How to Prevent the Cannizzaro Reaction:

    • Use a Milder Base: If you are using a very strong base like an organolithium reagent, consider switching to a milder base that is still capable of deprotonating your phosphonium salt. The choice of base is critical when working with aldehydes prone to the Cannizzaro reaction.[1]

    • Control the Stoichiometry of the Base: Use the minimum amount of base required for complete ylide formation.

    • Consider the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction often employs weaker bases and can be a superior alternative for base-sensitive aldehydes.[2][3]

Q3: My Wittig reaction is producing a complex mixture of products that is difficult to purify. What are the potential side products and how can I simplify the purification?

A3: Besides the desired alkene, the primary byproduct of a Wittig reaction is triphenylphosphine oxide (TPPO). TPPO can be notoriously difficult to separate from the product due to its polarity and solubility in many organic solvents. Other side products can arise from reactions of the ylide or aldehyde.

  • Strategies for Purification:

    • Crystallization: If your product is a solid, recrystallization can be an effective method to remove TPPO.

    • Column Chromatography: This is a common method, but TPPO can sometimes co-elute with the product. Careful selection of the eluent system is crucial.

    • Precipitation of TPPO: In some cases, TPPO can be precipitated out of a non-polar solvent like hexane or a mixture of hexane and ether, while the desired alkene remains in solution.

    • Switch to the Horner-Wadsworth-Emmons (HWE) Reaction: A significant advantage of the HWE reaction is that the phosphate byproduct is typically water-soluble and can be easily removed with an aqueous workup.[2][3]

Q4: I am struggling with poor stereoselectivity (E/Z mixture) in my Wittig reaction with a substituted benzaldehyde. How can I improve the selectivity?

A4: The stereochemical outcome of the Wittig reaction is largely dependent on the stability of the phosphonium ylide.

  • For (E)-Alkene Selectivity: Use a stabilized ylide . These ylides contain an electron-withdrawing group (e.g., an ester or ketone) that stabilizes the carbanion. The reaction is thermodynamically controlled and generally yields the more stable (E)-alkene.

  • For (Z)-Alkene Selectivity: Use a non-stabilized ylide (e.g., with alkyl substituents) under salt-free conditions. The reaction is kinetically controlled and favors the formation of the (Z)-alkene. The presence of lithium salts can decrease the (Z)-selectivity.

  • Consider the Horner-Wadsworth-Emmons (HWE) Reaction: The standard HWE reaction typically provides excellent (E)-selectivity. For (Z)-selectivity, the Still-Gennari modification of the HWE reaction is a powerful tool.[4]

Troubleshooting Flowchart

Troubleshooting_Wittig Troubleshooting Wittig Reactions with Electron-Deficient Aldehydes start Low Yield or No Reaction check_ylide Check Ylide Formation and Stability start->check_ylide check_conditions Review Reaction Conditions start->check_conditions side_reactions Identify Side Products start->side_reactions low_conversion Starting Aldehyde Recovered check_ylide->low_conversion temp_time_issue Suboptimal Temperature/Time check_conditions->temp_time_issue moisture_issue Moisture Contamination check_conditions->moisture_issue cannizzaro Cannizzaro Reaction Products Observed (Alcohol and Carboxylic Acid) side_reactions->cannizzaro other_byproducts Complex Mixture / Purification Issues side_reactions->other_byproducts strong_base Base is too strong cannizzaro->strong_base tppo_issue Triphenylphosphine Oxide Removal other_byproducts->tppo_issue ylide_instability Ylide Decomposition low_conversion->ylide_instability base_issue Incomplete Ylide Formation low_conversion->base_issue in_situ_generation Generate Ylide in situ ylide_instability->in_situ_generation milder_base Use a Milder Base (e.g., K2CO3, NaH) base_issue->milder_base for stabilized ylides Use Stronger Base (e.g., n-BuLi) Use Stronger Base (e.g., n-BuLi) base_issue->Use Stronger Base (e.g., n-BuLi) for non-stabilized ylides optimize_conditions Optimize Temperature and Reaction Time temp_time_issue->optimize_conditions anhydrous_technique Ensure Anhydrous Conditions moisture_issue->anhydrous_technique strong_base->milder_base hwe_alternative Consider Horner-Wadsworth-Emmons (HWE) Reaction tppo_issue->hwe_alternative milder_base->hwe_alternative

Caption: A flowchart for troubleshooting common issues in Wittig reactions with electron-deficient aldehydes.

Data Summary Tables

Table 1: Wittig Reaction Conditions and Yields for Electron-Deficient Aldehydes

AldehydeYlideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
p-Nitrobenzaldehyde(Carbethoxymethylene)triphenylphosphoraneNaHCO₃ (aq. sat.)WaterReflux195N/A
4-Chlorobenzaldehyde(Carbethoxymethylene)triphenylphosphoraneN/A (ylide added directly)DichloromethaneRoom Temp2Not specified[5]
3-Hydroxybenzaldehyde(Methoxymethyl)triphenylphosphonium chlorideKOtBuTHF0 to Room Temp7Low (~20%)[6]
3-Hydroxybenzaldehyde (Optimized)(Methoxymethyl)triphenylphosphonium chlorideKOtBuTHFRoom TempNot specified~70%[6]

Table 2: Horner-Wadsworth-Emmons (HWE) Reaction Conditions and Yields

AldehydePhosphonate ReagentBaseSolventConditionsProductYield (%)E/Z RatioReference
BenzaldehydeTriethyl phosphonoacetateNaHTHF0 °C to rt, 2 hEthyl cinnamate95>98:2[7]
4-ChlorobenzaldehydeMethyl (dimethoxyphosphoryl)acetateNaHDMErt, 12 hMethyl 4-chlorocinnamate92>95:5[7]
General AldehydeBis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonateKHMDS, 18-crown-6THF-78 °C(Z)-Alkene78>95:5[4]

Key Experimental Protocols

Protocol 1: General Procedure for Wittig Reaction with a Stabilized Ylide

This protocol is a general representation of the Wittig reaction between a substituted benzaldehyde and a commercially available stabilized phosphonium ylide.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the electron-deficient aldehyde (1.0 eq.) in an appropriate anhydrous solvent (e.g., dichloromethane, THF).

  • Ylide Addition: To the stirring solution, add the stabilized phosphonium ylide (1.1-1.2 eq.) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Add a non-polar solvent (e.g., a mixture of diethyl ether and hexanes) to precipitate the triphenylphosphine oxide byproduct.

    • Filter the mixture and wash the solid with cold non-polar solvent.

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Horner-Wadsworth-Emmons (HWE) Reaction (E-selective)

This protocol describes a general procedure for the synthesis of an (E)-alkene using a phosphonate reagent and an aldehyde.

  • Preparation of the Phosphonate Carbanion:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.).

    • Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

    • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of the phosphonate reagent (e.g., triethyl phosphonoacetate, 1.1 eq.) in anhydrous THF to the NaH suspension.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Reaction with Aldehyde:

    • Cool the reaction mixture back to 0 °C.

    • Add a solution of the electron-deficient aldehyde (1.0 eq.) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup and Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.[7]

Signaling Pathways and Logical Relationships

Ylide Stability and Stereochemical Outcome

ylide_stability cluster_ylide Ylide Type cluster_control Reaction Control cluster_product Predominant Alkene Isomer stabilized Stabilized Ylide (e.g., R = CO₂Et) thermodynamic Thermodynamic Control stabilized->thermodynamic non_stabilized Non-Stabilized Ylide (e.g., R = Alkyl) kinetic Kinetic Control non_stabilized->kinetic e_alkene (E)-Alkene thermodynamic->e_alkene z_alkene (Z)-Alkene kinetic->z_alkene

Caption: The relationship between ylide stability, reaction control, and the resulting alkene stereochemistry.

References

Technical Support Center: Synthesis of 5-(2-Fluorophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 5-(2-Fluorophenyl)furan-2-carbaldehyde. The content is tailored for researchers, scientists, and drug development professionals.

Section 1: Suzuki-Miyaura Coupling Route

The Suzuki-Miyaura coupling is a widely used method for the synthesis of biaryl compounds, and it can be applied to the synthesis of this compound. A common approach involves the reaction of a 5-halofuran-2-carbaldehyde with 2-fluorophenylboronic acid in the presence of a palladium catalyst and a base.

Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst.1. Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more air and moisture stable.
2. Inefficient degassing.2. Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can deactivate the catalyst.[1][2]
3. Inappropriate base or solvent.3. The choice of base and solvent is critical.[3] For challenging couplings, consider a stronger base like K₃PO₄ or use an anhydrous solvent system.[3][4]
4. Poor quality boronic acid.4. Use high-purity boronic acid. Consider converting the boronic acid to a more stable derivative like a pinacol ester.
Presence of Homocoupling Byproduct 1. Presence of oxygen.1. Rigorously degas the reaction mixture.[1][2]
2. Use of a Pd(II) source without a reducing agent.2. If using a Pd(II) precatalyst, the reaction conditions must facilitate its reduction to the active Pd(0) species.[2]
Presence of Protodeboronation Byproduct 1. Instability of the boronic acid under basic conditions.1. Use milder bases or shorter reaction times.[3] Running the reaction at a lower temperature can also minimize this side reaction.[3]
Difficult Purification 1. Co-elution of product with byproducts.1. Optimize the chromatographic conditions. A different solvent system or a different stationary phase may be required.
2. Presence of residual palladium.2. Treat the crude product with a palladium scavenger or perform an additional purification step like recrystallization.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Q1: What is the most common starting material for the furan component?

A1: A common starting material is 5-bromofuran-2-carbaldehyde, which is commercially available.

Q2: Which palladium catalyst and ligand combination is most effective?

A2: The choice of catalyst and ligand is substrate-dependent. For heteroaryl couplings, ligands such as SPhos or XPhos are often effective.[5] Palladium sources like Pd(PPh₃)₄ or Pd₂(dba)₃ are also commonly used.[3][5][6]

Q3: How can I minimize the formation of the homocoupled furan-dicarbaldehyde byproduct?

A3: Homocoupling of the furan component is less common than that of the boronic acid. However, ensuring a properly degassed reaction mixture and using the correct stoichiometry of reactants can help minimize all side reactions.

Q4: My 2-fluorophenylboronic acid seems to be degrading during the reaction. What can I do?

A4: Polyfluorophenyl boronic acids can be unstable and prone to protodeboronation.[2] Using milder reaction conditions, shorter reaction times, or protecting the boronic acid as a more stable ester (e.g., a pinacol ester) can mitigate this issue.[2][3]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 5-bromofuran-2-carbaldehyde and 2-fluorophenylboronic acid.

Materials:

  • 5-Bromofuran-2-carbaldehyde

  • 2-Fluorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add 5-bromofuran-2-carbaldehyde (1.0 equivalent), 2-fluorophenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents).[6]

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to reflux (around 90-100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[6]

Section 2: Vilsmeier-Haack Reaction Route

The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic and heteroaromatic compounds. For the synthesis of this compound, this would typically involve the formylation of 2-(2-fluorophenyl)furan.

Troubleshooting Guide: Vilsmeier-Haack Reaction
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete formation of the Vilsmeier reagent.1. Ensure the use of fresh, high-purity POCl₃ and anhydrous DMF. The reaction to form the reagent should be done at a low temperature (0 °C).[7]
2. Low reactivity of the furan substrate.2. The furan ring is generally electron-rich and a good substrate for this reaction.[7][8] If the reaction is sluggish, gentle heating may be required after the addition of the substrate.[7]
Formation of Multiple Products (Isomers) 1. Lack of regioselectivity.1. For 2-substituted furans, formylation is expected to occur at the C5 position. However, if the substituent is deactivating or sterically hindering, formylation at other positions might occur. Modifying reaction temperature could influence selectivity.
Difficult Work-up 1. Exothermic and vigorous quenching.1. The quenching of the reaction with a basic solution is highly exothermic. Perform this step slowly and with efficient cooling.[7]
Product Degradation 1. Harsh reaction conditions.1. The Vilsmeier-Haack reaction is generally mild.[9] However, prolonged heating or overly acidic conditions during work-up can lead to degradation of the furan ring or the aldehyde.
Frequently Asked Questions (FAQs): Vilsmeier-Haack Reaction

Q1: What are the key reagents for the Vilsmeier-Haack reaction?

A1: The Vilsmeier reagent is typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8][10]

Q2: At which position on the 2-(2-fluorophenyl)furan will the formylation occur?

A2: For 2-substituted furans, the Vilsmeier-Haack reaction generally occurs at the C5 position due to the electronic and steric effects of the substituent.[7]

Q3: What are the common side products in this reaction?

A3: Side products are less commonly reported for the Vilsmeier-Haack formylation of simple furans compared to Suzuki couplings. Incomplete reaction leading to the recovery of starting material is a possibility. The formation of regioisomers is also a potential, though often minor, issue.

Q4: How should I purify the final product?

A4: After an aqueous work-up, the crude product is typically purified by column chromatography on silica gel.[7]

Experimental Protocol: Vilsmeier-Haack Reaction

This protocol describes the synthesis of this compound from 2-(2-fluorophenyl)furan.

Materials:

  • 2-(2-Fluorophenyl)furan

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium acetate solution

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under an inert atmosphere, cool anhydrous DMF in an ice bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF, keeping the temperature below 10 °C.[7]

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.[7]

  • Dissolve 2-(2-fluorophenyl)furan (1.0 equivalent) in anhydrous DCM.

  • Add the solution of the furan substrate to the freshly prepared Vilsmeier reagent at 0 °C.[7]

  • Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC. Gentle heating may be necessary.[7]

  • Cool the reaction mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of sodium acetate.[7]

  • Extract the product with DCM or another suitable organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution, then purify the crude product by column chromatography.[7]

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 5-Bromofuran-2-carbaldehyde 2-Fluorophenylboronic acid Base (e.g., K2CO3) B Add Palladium Catalyst (e.g., Pd(PPh3)4) A->B C Add Degassed Solvent (e.g., Dioxane/Water) B->C D Heat to Reflux (90-100 °C) C->D E Monitor by TLC/LC-MS D->E F Cool and Dilute E->F G Aqueous Work-up (Extraction) F->G H Dry and Concentrate G->H I Column Chromatography H->I J J I->J Final Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Vilsmeier_Haack_Troubleshooting cluster_reagent Vilsmeier Reagent cluster_reaction Reaction Conditions cluster_workup Work-up Start Low or No Product? R1 Check Purity of POCl3 and DMF Start->R1 R2 Ensure Anhydrous Conditions Start->R2 R3 Maintain Low Temp. during Formation Start->R3 C1 Check Substrate Purity Start->C1 C2 Consider Gentle Heating after Substrate Addition Start->C2 R3->C2 W1 Slow and Cooled Quenching C2->W1 End Successful Reaction W1->End

Caption: Troubleshooting logic for the Vilsmeier-Haack reaction.

References

Technical Support Center: Synthesis of 5-(2-Fluorophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-(2-Fluorophenyl)furan-2-carbaldehyde. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: There are two main, highly effective synthetic routes for this compound:

  • Suzuki-Miyaura Cross-Coupling: This method involves the palladium-catalyzed reaction between a furan-based boronic acid or ester (e.g., 5-formylfuran-2-boronic acid) and an aryl halide (2-fluoro-iodobenzene or 2-fluoro-bromobenzene). This route is favored for its high functional group tolerance and typically high yields under optimized conditions.[1][2]

  • Vilsmeier-Haack Reaction: This is a formylation reaction where 2-(2-Fluorophenyl)furan is treated with a Vilsmeier reagent (commonly generated in situ from phosphorus oxychloride and dimethylformamide) to install the aldehyde group at the 5-position of the furan ring.[3][4] This method is effective for electron-rich aromatic and heterocyclic compounds.[5][6]

Q2: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the common causes?

A2: Low yields in Suzuki-Miyaura coupling are often traced to several factors:

  • Catalyst Inactivity: The palladium catalyst may be deactivated or poisoned. Ensure all reagents and solvents are pure and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Incorrect Base: The choice and amount of base are critical. The base activates the boronic acid for transmetalation.[2] Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. An insufficient amount of base can stall the reaction, while an excessive amount can lead to side reactions.[7]

  • Suboptimal Solvent System: The solvent system must facilitate the dissolution of both organic and inorganic reagents. Aqueous solvent mixtures like Toluene/EtOH/H₂O or Dioxane/H₂O are commonly used.[1][8]

  • Side Reactions: Protodeboronation (loss of the boronic acid group) of the starting material or homocoupling of the aryl halide can compete with the desired cross-coupling reaction.

Q3: I am observing multiple spots on my TLC plate after the Vilsmeier-Haack reaction. What could they be?

A3: Besides the desired product, several side products can form during a Vilsmeier-Haack reaction:

  • Unreacted Starting Material: If the reaction did not go to completion, you will see the starting 2-(2-Fluorophenyl)furan.

  • Polymerization Products: Furans can be sensitive to the acidic conditions of the Vilsmeier-Haack reaction and may polymerize, leading to a dark, tarry baseline on the TLC plate.[9]

  • Over-formylation: While less common for furan at the 2-position, under harsh conditions, other positions on the aromatic rings could potentially react, though this is sterically and electronically disfavored.

  • Hydrolysis Intermediates: Incomplete hydrolysis of the iminium salt intermediate during workup can lead to other spots. Ensure the hydrolysis step is complete.[4]

Q4: How can I effectively purify the final this compound product?

A4: The most common and effective purification method is column chromatography on silica gel.[10] A gradient elution system using a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typically employed. For products that are solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an excellent method to obtain highly pure material.[10]

Q5: The purified product is a yellow oil. Is this expected?

A5: Yes, many furan-2-carbaldehyde derivatives are described as yellow oils or low-melting solids.[10] However, a very dark brown or black color may indicate the presence of impurities or degradation products, suggesting that further purification is necessary. Aldehydes can be sensitive to air oxidation, so it is recommended to store the purified product under an inert atmosphere at a low temperature.

Synthetic Route Overview

The choice between the Suzuki-Miyaura and Vilsmeier-Haack routes often depends on the availability of starting materials. The following diagram illustrates the decision-making workflow.

G cluster_0 Starting Material Availability cluster_1 Synthetic Method start Goal: Synthesize This compound sm1 5-Formylfuran-2-boronic acid + 2-Fluoroaryl halide start->sm1 sm2 2-(2-Fluorophenyl)furan start->sm2 method1 Suzuki-Miyaura Coupling sm1->method1 method2 Vilsmeier-Haack Reaction sm2->method2 product Target Product method1->product method2->product

Caption: Synthetic pathway decision workflow.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis and provides actionable solutions.

Problem EncounteredPotential Cause(s)Recommended Solution(s)
No Product Formation (Suzuki Coupling) 1. Inactive Palladium Catalyst2. Incorrect Base or Solvent3. Starting materials are impure or degraded.1. Use a fresh batch of catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂). Consider using a pre-catalyst. Ensure the reaction is run under a strict inert atmosphere. 2. Screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O).[7] 3. Verify the purity of your boronic acid and aryl halide by NMR or melting point.
Low Yield (Suzuki Coupling) 1. Protodeboronation of Boronic Acid2. Insufficient Reaction Time or Temperature3. Homocoupling of Aryl Halide1. Use a stronger base or anhydrous conditions if possible. Add the aryl halide before the base to minimize exposure of the boronic acid to basic conditions alone. 2. Monitor the reaction by TLC or GC-MS. Increase the temperature or extend the reaction time as needed. 3. Use a phosphine ligand that favors cross-coupling over homocoupling (e.g., SPhos, XPhos).
Reaction Mixture Turns Black (Vilsmeier-Haack) 1. Furan Ring Polymerization2. Reaction Temperature is Too High1. Furan is sensitive to strong acids.[9] Ensure the Vilsmeier reagent is added slowly at a low temperature (e.g., 0-10 °C). 2. Maintain careful temperature control throughout the addition and reaction period. Avoid excessive heating during workup.
Difficult Purification 1. Product co-elutes with impurities.2. Product is an oil that won't solidify.1. Try a different solvent system for column chromatography. A shallow gradient can improve separation. A second column may be necessary. 2. If the product is an oil, ensure all solvent is removed under high vacuum. If it remains an oil, purification by chromatography is the best method.

Troubleshooting Logic Diagram

G cluster_suzuki For Suzuki-Miyaura cluster_vh For Vilsmeier-Haack start Low Yield Observed s_check1 Verify Catalyst Activity (Use fresh catalyst) start->s_check1 Suzuki Route vh_check1 Control Temperature (Add reagent at 0-10 °C) start->vh_check1 V-H Route s_check2 Optimize Base & Solvent (Screen K2CO3, Cs2CO3...) s_check1->s_check2 s_check3 Check for Side Reactions (Protodeboronation, Homocoupling) s_check2->s_check3 solution Improved Yield s_check3->solution vh_check2 Ensure Complete Hydrolysis (Check pH during workup) vh_check1->vh_check2 vh_check3 Minimize Polymerization (Slow addition, moderate temp.) vh_check2->vh_check3 vh_check3->solution

Caption: A logical guide for troubleshooting low yield.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for syntheses of similar 5-arylfuran-2-carbaldehydes, which can serve as a starting point for optimization.

Synthetic RouteKey ReagentsCatalyst/ReagentBaseSolventTemp. (°C)Yield (%)Reference
Suzuki-Miyaura 5-Bromofuran-2-carbaldehyde, Phenylboronic acidPd(OAc)₂K₂CO₃H₂ORT74%[11]
Suzuki-Miyaura 5-Formylfuran-2-boronic acid, 1,4-DibromobenzenePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80>90%[1]
Vilsmeier-Haack 2-PhenylfuranPOCl₃ / DMF-DichloroethaneReflux60%[11]
Vilsmeier-Haack FuranPOCl₃ / DMF-Dichloroethane-~95%[12][13]

Experimental Protocols

Safety Precaution: Always conduct experiments in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established procedures for similar couplings.[1]

Materials:

  • 5-Formylfuran-2-boronic acid (1.0 eq)

  • 2-Fluoroiodobenzene (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Toluene

  • Ethanol

  • Deionized Water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-formylfuran-2-boronic acid, 2-fluoroiodobenzene, and potassium carbonate.

  • Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the palladium catalyst, followed by the solvent system (e.g., Toluene:Ethanol:Water in a 4:1:1 ratio).

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction progress using TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-12 hours.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final product.

Protocol 2: Vilsmeier-Haack Formylation

This protocol is based on the classical Vilsmeier-Haack formylation of electron-rich heterocycles.[3][11]

Materials:

  • 2-(2-Fluorophenyl)furan (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • N,N-Dimethylformamide (DMF) (3.0 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • 3M Sodium hydroxide solution (NaOH)

Procedure:

  • To a three-neck flask under an inert atmosphere, add DMF and the chosen solvent (e.g., DCE).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF solution while maintaining the temperature between 0-10 °C. A thick white precipitate (the Vilsmeier reagent) will form. Stir for 30-60 minutes at this temperature.

  • Add a solution of 2-(2-Fluorophenyl)furan in the same solvent to the Vilsmeier reagent dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-4 hours, or until TLC indicates consumption of the starting material.

  • Cool the reaction mixture back down to 0 °C and carefully quench by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution.

  • Stir the resulting mixture vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate. Adjust the pH to >8 with 3M NaOH.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Knoevenagel Condensation with Furan Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Knoevenagel condensation with furan aldehydes.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: Low or No Yield of the Desired Condensation Product

Q: My Knoevenagel condensation with a furan aldehyde is resulting in a low yield or no product at all. What are the potential causes and how can I improve the outcome?

A: Low or no yield in a Knoevenagel condensation involving furan aldehydes can be attributed to several factors, from the reactivity of your starting materials to the specific reaction conditions. Here is a systematic approach to troubleshoot this issue:

  • Inactive Methylene Compound: The acidity of the active methylene compound is critical for deprotonation by a weak base. If the pKa is too high, the reaction will not proceed efficiently.

    • Solution: Ensure you are using a methylene compound with sufficiently strong electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate). For less reactive methylene compounds like diethyl malonate, a stronger base or more forcing conditions may be necessary.

  • Catalyst Inefficiency: The choice and concentration of the base catalyst are crucial. While common catalysts include weak bases like piperidine and pyridine, their effectiveness can vary. Strong bases should be avoided as they can promote side reactions.

    • Solution: Optimize the catalyst. If using an amine-based catalyst, ensure it is fresh. Consider screening other catalysts such as ammonium acetate or employing greener, heterogeneous catalysts. The catalyst loading is also important; typically, catalytic amounts are sufficient.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a significant role.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, gentle heating may be required. The choice of solvent can also be critical; polar solvents like ethanol are commonly used, but in some cases, solvent-free conditions have proven effective.[1]

Issue 2: Formation of a Sticky, Dark-Colored, or Tarry Side Product

Q: My reaction mixture is turning dark, and I'm isolating a tar-like substance instead of my crystalline product. What is causing this, and how can I prevent it?

A: The formation of dark, resinous materials is a common issue when working with furan derivatives, which can be sensitive to certain conditions and prone to polymerization.

  • Polymerization of Furan Aldehyde or Product: Furan aldehydes and the resulting highly conjugated products can be unstable and polymerize, especially with prolonged reaction times, elevated temperatures, or in the presence of acidic impurities.

    • Solution:

      • Minimize Reaction Time: Monitor the reaction closely by TLC and work it up as soon as the starting aldehyde is consumed.

      • Control Temperature: Avoid excessive heating. If the reaction requires elevated temperatures, determine the minimum effective temperature.

      • Ensure Basic Conditions: Traces of acid can catalyze the polymerization of furans. Ensure your glassware is clean and your reagents are free of acidic impurities.

  • Degradation of the Furan Ring: While the furan ring is generally stable under weakly basic Knoevenagel conditions, prolonged exposure to harsh conditions could potentially lead to degradation pathways.

Issue 3: Presence of Significant Amounts of Side Products Complicating Purification

Q: I've managed to get some product, but my crude material is contaminated with significant impurities that are difficult to remove. What are these side products and how can I minimize their formation?

A: The primary side products in a Knoevenagel condensation are often the result of subsequent reactions of the desired product or self-reaction of the starting materials.

  • Michael Addition Product: The initial Knoevenagel product is an electron-deficient alkene and can act as a Michael acceptor for another molecule of the deprotonated active methylene compound.

    • Solution:

      • Control Stoichiometry: Use a 1:1 molar ratio of the furan aldehyde and the active methylene compound. A large excess of the methylene compound can favor the formation of the Michael adduct.

      • Slow Addition: In some cases, slow addition of the active methylene compound to the reaction mixture can help to minimize its concentration at any given time, thus disfavoring the Michael addition.

  • Self-Condensation of Furan Aldehyde (Cannizzaro-type Reaction): Furan aldehydes lack α-hydrogens and can undergo a disproportionation reaction in the presence of a strong base to yield the corresponding carboxylic acid and alcohol.

    • Solution: Avoid using strong bases like sodium hydroxide or potassium hydroxide. Stick to weaker amine bases like piperidine, pyridine, or ammonium salts.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Knoevenagel condensation with a furan aldehyde?

A1: The reaction proceeds via a three-step mechanism:

  • Deprotonation: The basic catalyst removes a proton from the active methylene compound to form a stabilized carbanion (enolate).

  • Nucleophilic Addition: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the furan aldehyde, forming an alkoxide intermediate.

  • Dehydration: The alkoxide is protonated, and a subsequent elimination of a water molecule yields the final α,β-unsaturated product.

Q2: Which catalysts are most effective for the Knoevenagel condensation with furan aldehydes?

A2: Weak organic bases are typically the catalysts of choice. Piperidine is a classic and highly effective catalyst. Other commonly used catalysts include pyridine, triethylamine, and ammonium salts like ammonium acetate. In recent years, for "greener" approaches, various heterogeneous catalysts, including basic zeolites and functionalized silicas, have been successfully employed.

Q3: Can I use a strong base like NaOH or KOH to accelerate the reaction?

A3: It is generally not recommended to use strong bases. Furan aldehydes lack α-hydrogens, and strong bases can promote a competing Cannizzaro-type side reaction. Furthermore, strong bases can lead to other undesired side reactions and product degradation.

Q4: My desired product is a solid. What is a general procedure for isolation and purification?

A4: If the product precipitates from the reaction mixture, it can often be isolated by simple filtration. The crude solid should then be washed with a cold solvent (often the reaction solvent or water) to remove residual catalyst and unreacted starting materials. Recrystallization from a suitable solvent (e.g., ethanol, isopropanol) is a common method for purification.

Data on Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for the Knoevenagel condensation of furan aldehydes with various active methylene compounds. Note that the formation of side products is often not quantified but can be inferred when yields are not quantitative.

Furan AldehydeActive Methylene CompoundCatalystSolventTemperatureTimeYield (%)Reference
FurfuralMalononitrilePiperidineEthanolRoom Temp.30 min~95%General Procedure
FurfuralEthyl CyanoacetatePiperidineEthanolRoom Temp.1-2 h~90%General Procedure
5-Nitro-2-furfuralDiethyl MalonatePiperidineEthanolReflux4-6 h~85%General Procedure
FurfuralBarbituric AcidPyridineEthanolReflux2 h>90%General Procedure
5-(Hydroxymethyl)furfuralEthyl CyanoacetateBiogenic CarbonatesSolvent-free100 °C1 h87%[2]

Experimental Protocols

Protocol 1: General Procedure for the Knoevenagel Condensation of Furfural with Malononitrile

This protocol is a representative example for a high-yielding Knoevenagel condensation.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve furfural (1.0 eq) in absolute ethanol.

  • Addition of Methylene Compound and Catalyst: To the stirred solution, add malononitrile (1.0 eq) followed by a catalytic amount of piperidine (0.05-0.1 eq).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically exothermic, and a solid product may begin to precipitate within minutes.

  • Monitoring: Monitor the reaction by TLC until the furfural spot is no longer visible (typically 30-60 minutes).

  • Isolation: Cool the reaction mixture in an ice bath to ensure complete precipitation of the product. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove impurities. The product is often of high purity, but can be further purified by recrystallization from ethanol if necessary.

Visualizing Reaction Pathways

Main Knoevenagel Condensation Pathway

Knoevenagel_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Furan Aldehyde Furan Aldehyde Alkoxide Intermediate Alkoxide Intermediate Furan Aldehyde->Alkoxide Intermediate Nucleophilic Addition Active Methylene Active Methylene Carbanion Carbanion Active Methylene->Carbanion Deprotonation + Base Base Catalyst Base Catalyst Carbanion->Alkoxide Intermediate Knoevenagel Product Knoevenagel Product Alkoxide Intermediate->Knoevenagel Product Dehydration Water Water Alkoxide Intermediate->Water

Caption: The main reaction pathway for the base-catalyzed Knoevenagel condensation.

Side Reaction Pathways

Side_Reactions Knoevenagel Product Knoevenagel Product Michael Adduct Michael Adduct Knoevenagel Product->Michael Adduct Michael Addition Polymerization Tars / Resins Knoevenagel Product->Polymerization Active Methylene Active Methylene Active Methylene->Michael Adduct Furan Aldehyde Furan Aldehyde Cannizzaro Products Furoic Acid + Furfuryl Alcohol Furan Aldehyde->Cannizzaro Products Cannizzaro Reaction Furan Aldehyde->Polymerization Unwanted Polymerization Strong Base Strong Base Strong Base->Cannizzaro Products

Caption: Common side reaction pathways in the Knoevenagel condensation of furan aldehydes.

References

Technical Support Center: Crystallization of 5-(2-Fluorophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the crystallization of 5-(2-Fluorophenyl)furan-2-carbaldehyde. The following information is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My compound will not crystallize from solution, what should I do?

If crystals do not form upon cooling, the solution may not be sufficiently saturated, or nucleation may be inhibited.[1]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create a nucleation site.[1]

  • Add a Seed Crystal: If available, add a tiny crystal of pure this compound to the solution to act as a template for crystal growth.[1]

  • Increase Concentration: The solution may be too dilute. Reheat the solution and evaporate some of the solvent to increase the concentration, then allow it to cool again.[1]

  • Reduce Cooling Rate: A very shallow pool of solvent can cool too quickly. Transfer the solution to a smaller flask to slow the cooling process and insulate the flask to retain heat longer.[1]

Q2: The compound "oiled out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the compound's melting point is lower than the temperature of the solution or if the cooling is too rapid.[2][3]

  • Reheat and Dilute: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and then allow it to cool more slowly.[2]

  • Change Solvent System: Consider using a solvent with a lower boiling point.[2]

  • Further Purification: The presence of impurities can lower the melting point and promote oiling out. It may be necessary to purify the compound further by other means, such as column chromatography, before attempting crystallization.[2]

Q3: The resulting crystals are very small, needle-like, or clumped together. How can I improve the crystal quality?

Poor crystal quality is often a result of a high rate of nucleation or the presence of impurities.[2]

  • Decrease Supersaturation: A high level of supersaturation can lead to rapid nucleation and the formation of small crystals. This can be controlled by using more solvent or by cooling the solution at a slower rate.[2]

  • Improve Purity: Ensure the starting material is of high purity (ideally >90%) before crystallization.[2]

  • Solvent Selection: Experiment with different solvents or a mixture of solvents to find a system that promotes slower, more controlled crystal growth.[2]

Q4: My final yield of crystals is very low. What went wrong?

A low yield can be attributed to several factors during the crystallization process.

  • Excess Solvent: Using too much solvent will result in a significant amount of the compound remaining in the mother liquor upon cooling.[1] If the mother liquor is still available, you can try to concentrate it to recover more of the compound.[2]

  • Premature Filtration: Ensure that the crystallization process is complete before filtering the crystals. The solution should be sufficiently cooled for an adequate amount of time.[2]

  • Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures. A solvent in which the compound has high solubility when hot and low solubility when cold is ideal.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a crystallization solvent for this compound?

The "like dissolves like" principle is a good starting point.[5] Given that this compound is an aromatic aldehyde, solvents with moderate polarity are often effective. For similar furan-2-carbaldehyde derivatives, ethanol or aqueous ethanol have been used successfully.[6] A good approach is to test the solubility of a small amount of your compound in various solvents at room temperature and upon heating.[2] An ideal solvent will dissolve the compound when hot but not at room temperature.[7]

Q2: What are some common crystallization techniques for small organic molecules like this?

Several techniques can be employed, each with its advantages:

  • Slow Cooling: This is a standard recrystallization method where a saturated solution of the compound in a suitable solvent is prepared at an elevated temperature and then allowed to cool slowly.[8]

  • Solvent Evaporation: This technique involves dissolving the compound in a solvent and allowing the solvent to evaporate slowly, which gradually increases the concentration and induces crystallization.[8][9]

  • Vapor Diffusion: In this method, a solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor from the anti-solvent slowly diffuses into the compound's solution, causing it to crystallize.[8][10]

  • Solvent Layering: This technique involves carefully layering a solvent in which the compound is insoluble on top of a solution of the compound. Crystallization occurs at the interface as the solvents slowly mix.[8][9]

Q3: Should I be concerned about the stability of this compound during crystallization?

Aldehydes can be susceptible to oxidation, and furan derivatives can be prone to polymerization, especially at high temperatures or in the presence of acid.[6][11] It is advisable to use moderate heating and to consider storing the purified product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature to prevent degradation.[6] Discoloration, such as darkening, can be an indicator of oxidation or polymerization.[11]

Q4: Can I use a solvent mixture for crystallization?

Yes, a solvent mixture, or a binary solvent system, is often used when a single solvent does not provide the ideal solubility characteristics.[4] This typically involves a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not. The compound is dissolved in the good solvent, and the poor solvent is added until the solution becomes cloudy, after which a small amount of the good solvent is added to redissolve the precipitate before slow cooling.[12]

Quantitative Data Summary

Solvent SystemCompound TypeObservations
Ethanol/WaterAromatic Aldehydes, Furan DerivativesA common and effective system. The ratio can be adjusted to achieve desired solubility.[4][6]
Dichloromethane/n-HexaneAromatic AldehydesGood for compounds soluble in chlorinated solvents but insoluble in alkanes.[13]
Ethyl AcetateOrganic ComplexesOften a good choice for a variety of organic compounds.[8]
TolueneAromatic CompoundsCan be effective, and less volatile than other aromatic solvents like benzene.[8]

Experimental Protocols

Protocol 1: Standard Recrystallization by Slow Cooling

This protocol outlines a general procedure for the purification of this compound using a single solvent system.

  • Solvent Selection: In a small test tube, add a few milligrams of the crude compound and add a potential solvent dropwise. A suitable solvent will not dissolve the compound at room temperature but will dissolve it upon heating.[7] Ethanol or isopropanol are good starting points.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture gently (e.g., on a hot plate) and swirling. Continue adding the solvent until the compound just dissolves. Avoid adding a large excess of solvent.[12]

  • Hot Filtration (if necessary): If there are insoluble impurities, you will need to perform a hot gravity filtration. To do this, add a small excess of hot solvent to the mixture to prevent premature crystallization, and filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize the yield, you can then place the flask in an ice bath.[4]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[4]

  • Drying: Dry the crystals, for example, by leaving them under vacuum.

Visualizations

Experimental Workflow for Crystallization

G A Start with Crude Compound B Select Appropriate Solvent(s) A->B C Dissolve Compound in Minimum Hot Solvent B->C D Hot Filtration (if insoluble impurities) C->D E Slowly Cool Solution to Induce Crystallization C->E No D->E Yes F Isolate Crystals (Vacuum Filtration) E->F G Wash Crystals with Cold Solvent F->G H Dry Pure Crystals G->H I Pure Crystalline Product H->I

Caption: A general workflow for the purification of a solid compound by recrystallization.

Troubleshooting Logic for Crystallization Issues

G Start Crystallization Attempt Issue What is the issue? Start->Issue NoCrystals No Crystals Formed Issue->NoCrystals No Formation OilingOut Compound 'Oiled Out' Issue->OilingOut Liquid Separation PoorQuality Poor Crystal Quality Issue->PoorQuality Small/Impure Crystals LowYield Low Yield Issue->LowYield Low Recovery Sol_NoCrystals 1. Scratch Flask 2. Add Seed Crystal 3. Concentrate Solution NoCrystals->Sol_NoCrystals Sol_OilingOut 1. Reheat & Add Solvent 2. Cool Slowly 3. Try Lower BP Solvent OilingOut->Sol_OilingOut Sol_PoorQuality 1. Cool Slower 2. Use More Solvent 3. Try Different Solvent PoorQuality->Sol_PoorQuality Sol_LowYield 1. Reduce Solvent Amount 2. Ensure Complete Cooling 3. Concentrate Mother Liquor LowYield->Sol_LowYield

Caption: A decision-making diagram for troubleshooting common crystallization problems.

References

Technical Support Center: Scaling Up 5-(2-Fluorophenyl)furan-2-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-(2-Fluorophenyl)furan-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important synthetic intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your process development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound suitable for scaling up?

A1: The two most common and scalable synthetic routes are the Suzuki-Miyaura cross-coupling reaction and the Vilsmeier-Haack formylation.

  • Suzuki-Miyaura Coupling: This method involves the palladium-catalyzed reaction of a 5-halofuran-2-carbaldehyde (e.g., 5-bromo-2-furaldehyde) with 2-fluorophenylboronic acid. It is a versatile and widely used method for creating carbon-carbon bonds.[1]

  • Vilsmeier-Haack Reaction: This approach consists of the formylation of 2-(2-fluorophenyl)furan using a Vilsmeier reagent, which is typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2]

Q2: What are the most common challenges encountered when scaling up the Suzuki-Miyaura coupling for this synthesis?

A2: Common challenges include:

  • Catalyst deactivation: The palladium catalyst can be sensitive to impurities and may require careful handling and inert atmosphere conditions.

  • Side reactions: Protodeboronation of the 2-fluorophenylboronic acid and homocoupling of the starting materials can reduce the yield of the desired product.[3]

  • Purification: Removing the palladium catalyst and byproducts from the final product can be challenging on a large scale.

Q3: My Vilsmeier-Haack reaction is producing a lot of tar-like material. What is the likely cause and how can I prevent it?

A3: The formation of dark, resinous material is a common issue in the formylation of furans, often due to polymerization of the furan ring under the acidic reaction conditions. Strict temperature control is crucial to prevent this. Ensure that the Vilsmeier reagent is prepared at a low temperature (typically 0-10 °C) and that the 2-(2-fluorophenyl)furan is added slowly to maintain this temperature.[4]

Q4: How can I effectively purify this compound on a larger scale?

A4: A combination of techniques is often necessary for large-scale purification.

  • Extraction: An initial aqueous workup to remove the base, catalyst residues, and other water-soluble impurities.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be a highly effective method for achieving high purity.

  • Column Chromatography: While less ideal for very large scales, silica gel chromatography can be used to remove closely related impurities. A gradient elution with hexanes and ethyl acetate is a common solvent system.

Troubleshooting Guides

Suzuki-Miyaura Coupling
IssuePotential Cause(s)Suggested Solutions
Low or No Product Formation Inactive catalystUse a fresh batch of palladium catalyst and ensure proper inert atmosphere techniques.
Poor quality boronic acidUse high-purity 2-fluorophenylboronic acid. Impurities can inhibit the reaction.[5]
Incorrect baseThe choice of base is critical. Experiment with different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.
Significant Side Product Formation (e.g., homocoupling) Oxygen contaminationThoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., argon or nitrogen).[3]
Suboptimal catalyst/ligand ratioOptimize the ratio of the palladium catalyst to the phosphine ligand.
Product Contaminated with Palladium Inefficient workupAfter the reaction, consider a filtration step through Celite to remove the bulk of the catalyst. An aqueous wash with a solution of thiourea or L-cysteine can also help to scavenge residual palladium.
Vilsmeier-Haack Reaction
IssuePotential Cause(s)Suggested Solutions
Low Yield Moisture contaminationEnsure all glassware is thoroughly dried and use anhydrous solvents. The Vilsmeier reagent is highly moisture-sensitive.[6]
Impure reagentsUse freshly distilled or high-purity DMF and POCl₃.[6]
Reaction temperature too lowWhile initial cooling is important, the reaction may require warming to proceed to completion. Monitor the reaction by TLC or HPLC to determine the optimal temperature profile.[2]
Formation of Dark Polymers Poor temperature controlPrepare the Vilsmeier reagent at 0-10 °C and add the furan substrate slowly to maintain this temperature.
High concentrationRunning the reaction at a higher dilution can sometimes help to control the exotherm and reduce polymerization.
Incomplete Reaction Insufficient Vilsmeier reagentEnsure at least a stoichiometric amount of the Vilsmeier reagent is used. A slight excess (e.g., 1.1-1.2 equivalents) is often beneficial.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-2-furaldehyde with 2-Fluorophenylboronic Acid

This protocol is a representative procedure based on established methods for similar Suzuki-Miyaura couplings.[7]

Materials:

  • 5-Bromo-2-furaldehyde

  • 2-Fluorophenylboronic Acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 5-bromo-2-furaldehyde (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition and Degassing: Add a 2:1 mixture of toluene and ethanol. Degas the mixture by bubbling nitrogen through it for 30 minutes.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture under a positive pressure of nitrogen.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature. Add water and ethyl acetate. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the solvent under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system.

Protocol 2: Vilsmeier-Haack Formylation of 2-(2-Fluorophenyl)furan

This protocol is based on general procedures for the Vilsmeier-Haack formylation of furan derivatives.[1]

Materials:

  • 2-(2-Fluorophenyl)furan

  • Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 eq) dropwise, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve 2-(2-fluorophenyl)furan (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the product with dichloromethane three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure.

  • Final Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Data Presentation

Table 1: Comparative Data for Suzuki-Miyaura Coupling Conditions

Data is representative and based on couplings of similar aryl and heteroaryl halides. Optimal conditions for this compound may vary.

Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
4-ChloroanisolePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)THF/H₂O (2:1)RT0.5>95[8]
4-Bromotoluene[Pd(cinnamyl)Cl]₂ (1)XPhos (2)K₃PO₄ (2)THF/H₂O (2:1)RT0.5>95[8]
5-Bromo-2-furaldehydePd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/Ethanol (2:1)905~80Analogous to[7]
5-Chlorofuran-2-carbaldehydePd(OAc)₂PAP ligand---->99[1]
Table 2: Vilsmeier-Haack Reaction Yields for Furan Derivatives
SubstrateReagentSolventYield (%)Reference
2-PhenylfuranPOCl₃/DMF-60[1]
Furan(COCl)₂/DMF-d₇DCM99[9]
IndolePOCl₃/DMF->90[10]

Visualizations

Suzuki_Miyaura_Workflow reagents 5-Bromo-2-furaldehyde + 2-Fluorophenylboronic Acid setup Add Reagents, Base (K₂CO₃) & Solvents (Toluene/Ethanol) reagents->setup degas Degas with Nitrogen setup->degas catalyst Add Pd(PPh₃)₄ Catalyst degas->catalyst reaction Heat to Reflux (85-90 °C) 4-6 hours catalyst->reaction workup Aqueous Work-up (Water, Ethyl Acetate) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product This compound purification->product

Vilsmeier_Haack_Workflow reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0 °C) substrate_add Add 2-(2-Fluorophenyl)furan in DCM at 0 °C reagent_prep->substrate_add reaction Stir at Room Temperature 2-4 hours substrate_add->reaction quench Quench with Ice reaction->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with DCM neutralize->extract purify Purification (Distillation/Chromatography) extract->purify product This compound purify->product

Troubleshooting_Logic start Low Yield in Synthesis reaction_type Which Reaction? start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki Suzuki vilsmeier Vilsmeier-Haack reaction_type->vilsmeier Vilsmeier suzuki_q1 Check Catalyst Activity & Inert Atmosphere suzuki->suzuki_q1 vilsmeier_q1 Ensure Anhydrous Conditions vilsmeier->vilsmeier_q1 suzuki_q2 Verify Boronic Acid Quality suzuki_q1->suzuki_q2 suzuki_q3 Optimize Base & Solvent System suzuki_q2->suzuki_q3 vilsmeier_q2 Check Reagent Purity (DMF, POCl₃) vilsmeier_q1->vilsmeier_q2 vilsmeier_q3 Strict Temperature Control? vilsmeier_q2->vilsmeier_q3

References

Technical Support Center: Transformations of 5-(2-Fluorophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-(2-Fluorophenyl)furan-2-carbaldehyde and its chemical transformations.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the reaction monitoring and execution of transformations involving this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: The reaction may not have reached completion. 2. Catalyst Inactivity: The catalyst used may be poisoned or degraded. 3. Incorrect Reaction Conditions: Temperature, pressure, or solvent may not be optimal. 4. Reagent Degradation: The starting material or other reagents may have degraded.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material.[1][2][3] 2. Use Fresh Catalyst: Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). 3. Optimize Conditions: Systematically vary the reaction temperature, solvent, and catalyst loading to find the optimal conditions. 4. Verify Reagent Quality: Check the purity of the starting materials and reagents using techniques like NMR or GC-MS.[4][5]
Formation of Multiple Byproducts 1. Side Reactions: The aldehyde or furan ring may be susceptible to side reactions under the given conditions. The electron-withdrawing nature of the 2-fluorophenyl group can influence reactivity.[2] 2. Over-reaction or Decomposition: Prolonged reaction times or high temperatures can lead to the formation of degradation products. The furan ring can be sensitive to strong acids and oxidizing agents. 3. Impurities in Starting Material: Impurities in the this compound can lead to additional products.1. Adjust Reaction Conditions: Lower the reaction temperature, use a milder catalyst, or change the solvent to minimize side reactions. 2. Control Reaction Time: Carefully monitor the reaction and quench it as soon as the desired product is formed. 3. Purify Starting Material: Recrystallize or chromatographically purify the starting aldehyde before use.
Difficulty in Monitoring Reaction Progress via TLC 1. Co-elution of Spots: The starting material and product may have very similar polarities, causing them to co-elute on the TLC plate. 2. UV Inactivity: The product may not be UV-active.1. Change Eluent System: Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to improve separation. 2. Use Staining: If the product is not UV-active, use a chemical stain (e.g., potassium permanganate or iodine) to visualize the spots. 3. Alternative Monitoring Techniques: Utilize GC-MS or HPLC for more precise monitoring.[6][7]
Inconsistent Spectroscopic Data (NMR, MS) 1. Presence of Impurities: Residual solvents or byproducts can complicate spectral interpretation. 2. Isomers: The reaction may produce a mixture of isomers (e.g., E/Z isomers in condensation reactions).[8] 3. Sample Degradation: The isolated product may be unstable and degrade before or during analysis.1. Purify the Product: Use column chromatography or recrystallization to obtain a pure sample. 2. Advanced NMR Techniques: Employ 2D NMR techniques (e.g., COSY, HSQC) to aid in structure elucidation and isomer identification.[9] 3. Handle with Care: Store the purified product under an inert atmosphere and at a low temperature to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for monitoring the transformations of this compound?

A1: The most common techniques for reaction monitoring are Thin Layer Chromatography (TLC) for qualitative analysis and High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative analysis.[6][7][10] For structural characterization of the products, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential.[4][5][11]

Q2: How does the 2-fluorophenyl substituent affect the reactivity of the aldehyde group?

A2: The 2-fluorophenyl group is electron-withdrawing due to the high electronegativity of the fluorine atom. This effect increases the electrophilicity of the carbonyl carbon in the aldehyde group, making it more susceptible to nucleophilic attack compared to unsubstituted furan-2-carbaldehyde.[2]

Q3: What types of reactions is this compound typically used for?

A3: this compound is a versatile building block used in various organic syntheses. Its aldehyde functionality allows for transformations such as:

  • Condensation Reactions: With active methylene compounds (e.g., Knoevenagel condensation) or with amines to form imines.[2][3][12]

  • Wittig Reactions: To form alkenes.

  • Reduction: To form the corresponding alcohol.

  • Oxidation: To form the corresponding carboxylic acid.

  • Cyclization Reactions: To synthesize various heterocyclic compounds.[1]

Q4: Are there any specific safety precautions to consider when working with this compound?

A4: As with any chemical reagent, standard laboratory safety practices should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Avoid inhalation of dust or vapors and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Experimental Protocols & Data

Representative Experimental Protocol: Knoevenagel Condensation

This protocol describes a general procedure for the Knoevenagel condensation of this compound with an active methylene compound, such as malononitrile.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine (0.1 mmol).

  • Reaction: Stir the reaction mixture at room temperature or gently heat to reflux.

  • Monitoring: Monitor the progress of the reaction by TLC, using a suitable eluent system (e.g., 7:3 hexane:ethyl acetate).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter the solid product. If not, pour the reaction mixture into cold water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Comparative Spectroscopic Data

The following table provides a summary of key spectroscopic data for this compound and a related compound for comparison.

Compound ¹H NMR (Aldehyde Proton, ppm) ¹³C NMR (Carbonyl Carbon, ppm) IR (C=O stretch, cm⁻¹)
This compound~9.65~178~1670-1690
Furan-2-carbaldehyde~9.64~177.6~1675

Note: The exact values for this compound may vary depending on the solvent and instrument used. The data for furan-2-carbaldehyde is provided for reference.[5]

Visualizations

Experimental Workflow for a Knoevenagel Condensation Reaction

Knoevenagel_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_monitoring 3. Monitoring cluster_workup 4. Work-up cluster_purification 5. Purification Start Dissolve Reactants (Aldehyde & Malononitrile) in Ethanol Catalyst Add Piperidine (Catalyst) Start->Catalyst Stir Stir at RT or Reflux Catalyst->Stir TLC Monitor by TLC Stir->TLC Quench Cool & Precipitate/ Extract with EtOAc TLC->Quench Reaction Complete Purify Recrystallize or Column Chromatography Quench->Purify End Pure Product Purify->End Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Recommended Solutions Issue Low or No Product Yield Cause1 Incomplete Reaction Issue->Cause1 Cause2 Inactive Catalyst Issue->Cause2 Cause3 Suboptimal Conditions Issue->Cause3 Cause4 Reagent Degradation Issue->Cause4 Solution1 Monitor Progress (TLC/HPLC) Cause1->Solution1 Solution2 Use Fresh Catalyst Cause2->Solution2 Solution3 Optimize Conditions (Temp, Solvent) Cause3->Solution3 Solution4 Verify Reagent Purity (NMR) Cause4->Solution4

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Halofuran-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving 5-halofuran-2-carbaldehydes. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the cross-coupling of 5-halofuran-2-carbaldehydes, offering potential causes and solutions in a question-and-answer format.

Question 1: I am observing low to no yield in my Suzuki-Miyaura coupling reaction. What are the common causes?

Answer: Low yields in Suzuki-Miyaura couplings with 5-halofuran-2-carbaldehydes can stem from several factors. A primary concern is the potential for catalyst deactivation or inhibition. The furan ring's oxygen atom and the aldehyde's carbonyl group can coordinate to the palladium center, hindering catalytic activity. Additionally, incomplete reaction can be due to insufficiently active catalyst systems, especially when using less reactive 5-chlorofuran-2-carbaldehydes.

  • Troubleshooting Steps:

    • Catalyst and Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can promote the formation of the active monoligated palladium species and sterically discourage catalyst inhibition by the substrate.

    • Base Selection: The choice of base is critical. While stronger bases can enhance reactivity, they may also promote side reactions involving the aldehyde. A screen of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ is recommended. For sensitive substrates, milder bases like KF might be beneficial.

    • Solvent and Temperature: Ensure the use of anhydrous and thoroughly degassed solvents to prevent catalyst oxidation and protodeboronation of the boronic acid. Common solvent systems include toluene/water, dioxane/water, and THF/water. If the reaction is sluggish, a moderate increase in temperature (80-110 °C) can be beneficial, but be mindful of potential substrate decomposition at higher temperatures.

    • Reagent Quality: Ensure the purity of the aryl halide, boronic acid, and base. Impurities can poison the catalyst.

Question 2: I am seeing significant amounts of homocoupling of my boronic acid in my Suzuki-Miyaura reaction. How can I minimize this?

Answer: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or Pd(II) species.

  • Troubleshooting Steps:

    • Inert Atmosphere: It is crucial to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction setup and execution. This minimizes the presence of oxygen, which can facilitate the oxidative homocoupling pathway.

    • Proper Degassing: Thoroughly degas all solvents and reagents before use. Techniques like freeze-pump-thaw or sparging with an inert gas are highly effective.

    • Catalyst Pre-activation: If using a Pd(II) precatalyst, ensure its efficient reduction to the active Pd(0) species. In some cases, the use of a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be advantageous.

Question 3: My Sonogashira coupling is failing, and I observe a black precipitate (palladium black). What is happening?

Answer: The formation of palladium black indicates catalyst decomposition and is a common reason for failed Sonogashira reactions. This can be caused by high temperatures, the presence of oxygen, or an inappropriate ligand-to-metal ratio.

  • Troubleshooting Steps:

    • Temperature Control: Run the reaction at the lowest effective temperature. For highly reactive 5-iodofuran-2-carbaldehydes, the reaction may proceed at or slightly above room temperature.

    • Ligand Choice: Use phosphine ligands that stabilize the palladium catalyst. While PPh₃ is common, more robust ligands may be necessary for challenging substrates.

    • Copper Co-catalyst: The copper(I) co-catalyst is crucial for the Sonogashira reaction. Ensure you are using a fresh, high-purity source of CuI.

    • Inert Atmosphere: As with other cross-coupling reactions, maintaining a strictly anaerobic environment is critical to prevent catalyst oxidation.

Question 4: I am attempting a Buchwald-Hartwig amination with a 5-chlorofuran-2-carbaldehyde and getting poor results. What should I consider?

Answer: 5-Chlorofuran-2-carbaldehydes are challenging substrates for Buchwald-Hartwig amination due to the low reactivity of the C-Cl bond.

  • Troubleshooting Steps:

    • Catalyst System: Employ a highly active catalyst system. This typically involves a palladium precatalyst paired with a bulky, electron-rich biarylphosphine ligand. Ligands like BrettPhos have shown success with challenging primary amines.

    • Strong Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium or lithium tert-butoxide are commonly used.

    • Higher Temperatures: Reactions with aryl chlorides often necessitate higher temperatures (e.g., 100-120 °C) to achieve a reasonable reaction rate.

Frequently Asked Questions (FAQs)

Q1: Which halogen on the 5-halofuran-2-carbaldehyde is most reactive?

A1: The reactivity order for the halide in palladium-catalyzed cross-coupling reactions is generally I > Br > OTf > Cl. Therefore, 5-iodofuran-2-carbaldehyde will be the most reactive, followed by the bromo and then the chloro derivative. The choice of halide will impact the required reaction conditions, with less reactive halides typically needing more active catalyst systems and higher temperatures.

Q2: Can the aldehyde group participate in side reactions?

A2: Yes, the aldehyde group can be sensitive to certain reaction conditions. Under strongly basic conditions or at high temperatures, side reactions such as aldol condensation or Cannizzaro-type reactions can occur. Additionally, decarbonylation to form the corresponding furan without the aldehyde has been observed, particularly with certain palladium catalysts at elevated temperatures. Careful selection of the base and temperature is crucial to minimize these side reactions.

Q3: Is the furan ring stable under typical cross-coupling conditions?

A3: The furan ring is generally stable under the neutral to basic conditions of most cross-coupling reactions. However, it can be susceptible to ring-opening under strongly acidic conditions. Therefore, it is important to avoid acidic workups or reagents that can generate acidic byproducts.

Q4: What is the best general-purpose catalyst system for Suzuki-Miyaura coupling with 5-halofuran-2-carbaldehydes?

A4: While the optimal system is substrate-dependent, a combination of a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos is a highly effective and versatile choice for the Suzuki-Miyaura coupling of 5-halofurans with arylboronic acids.[1] Pre-formed palladium complexes incorporating these ligands are also excellent options.[1]

Q5: Can I use 5-chlorofurans as substrates in cross-coupling reactions?

A5: Yes, 5-chlorofurans can be used, but they are generally less reactive than the corresponding bromides or iodides.[1] To achieve successful coupling, more active catalyst systems are typically required, often involving specialized bulky phosphine ligands and potentially higher reaction temperatures.[1]

Catalyst Performance Data

The following tables summarize quantitative data for various cross-coupling reactions with 5-halofuran-2-carbaldehydes and related substrates to aid in catalyst system selection.

Table 1: Suzuki-Miyaura Coupling of 5-Bromofuran-2-carbaldehyde with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-Cs₂CO₃1,4-Dioxane90890-98
33-Thienylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1006>95

Table 2: Heck Coupling of 5-Bromofuran-2-carbaldehyde with Alkenes

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1n-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1001685
2StyrenePd(OAc)₂ (1)-NaOAcNMP1301278

Table 3: Sonogashira Coupling of 5-Iodofuran-2-carbaldehyde with Terminal Alkynes

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT692
21-HexynePd(PPh₃)₄ (3)CuI (5)DIPADMF50888

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk tube, add 5-halofuran-2-carbaldehyde (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Add the base (e.g., K₃PO₄, 2.0 eq.).

  • Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen (this cycle should be repeated three times).

  • Add the degassed solvent system (e.g., toluene/water, 4:1 v/v) via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling

  • To a dry Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and the copper(I) iodide co-catalyst (4 mol%).

  • Add the 5-halofuran-2-carbaldehyde (1.0 eq.).

  • Seal the flask, and evacuate and backfill with an inert gas.

  • Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0 eq.) via syringe.

  • Add the terminal alkyne (1.2 eq.) dropwise while stirring.

  • Stir the reaction at the appropriate temperature (room temperature to 70 °C) and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with diethyl ether, and filter through a pad of Celite, washing with additional ether.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.[2]

Visualizations

Catalyst_Selection_Workflow start Start: 5-Halofuran-2-carbaldehyde coupling_type Select Cross-Coupling Type start->coupling_type suzuki Suzuki-Miyaura (C-C Bond) coupling_type->suzuki Arylboronic Acid heck Heck (C-C Bond) coupling_type->heck Alkene sonogashira Sonogashira (C-C Bond) coupling_type->sonogashira Terminal Alkyne buchwald Buchwald-Hartwig (C-N Bond) coupling_type->buchwald Amine halide_reactivity Assess Halide Reactivity suzuki->halide_reactivity heck->halide_reactivity sonogashira->halide_reactivity buchwald->halide_reactivity iodide_bromide Iodide or Bromide (More Reactive) halide_reactivity->iodide_bromide I, Br chloride Chloride (Less Reactive) halide_reactivity->chloride Cl catalyst_system_std Standard Catalyst System: - Pd(OAc)₂ or Pd(PPh₃)₄ - PPh₃ or similar ligand - K₂CO₃ or Et₃N iodide_bromide->catalyst_system_std catalyst_system_active Highly Active Catalyst System: - Pd precatalyst (e.g., G3/G4) - Bulky Biarylphosphine Ligand  (e.g., SPhos, XPhos, RuPhos) - Stronger Base (e.g., K₃PO₄, t-BuONa) chloride->catalyst_system_active troubleshooting Reaction Issue? catalyst_system_std->troubleshooting catalyst_system_active->troubleshooting low_yield Low Yield / No Reaction troubleshooting->low_yield Yes side_reactions Side Reactions (Homocoupling, Dehalogenation) troubleshooting->side_reactions Yes end Successful Coupling troubleshooting->end No optimize Optimize: - Temperature - Solvent - Base - Reagent Purity low_yield->optimize side_reactions->optimize optimize->end

Caption: Catalyst selection workflow for cross-coupling with 5-halofuran-2-carbaldehydes.

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling check_catalyst Is the catalyst system active enough? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes use_buchwald_ligand Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos) check_catalyst->use_buchwald_ligand No check_reagents Are reagents pure and degassed? check_conditions->check_reagents Yes increase_temp Increase temperature moderately (e.g., to 100-110°C) check_conditions->increase_temp No screen_base Screen bases (K₂CO₃, K₃PO₄, Cs₂CO₃) check_conditions->screen_base No degas_solvents Thoroughly degas solvents and use anhydrous conditions check_reagents->degas_solvents No solution Improved Yield check_reagents->solution Yes use_buchwald_ligand->solution increase_temp->solution screen_base->solution degas_solvents->solution

Caption: Troubleshooting logic for low yields in Suzuki-Miyaura coupling reactions.

References

Validation & Comparative

A Comparative Analysis of Reactivity: 5-(2-Fluorophenyl)furan-2-carbaldehyde vs. 5-phenylfuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 21, 2025

This guide provides a detailed comparison of the chemical reactivity of 5-(2-Fluorophenyl)furan-2-carbaldehyde and its non-fluorinated analog, 5-phenylfuran-2-carbaldehyde. The introduction of a fluorine atom at the ortho-position of the phenyl ring significantly influences the electronic properties of the molecule, leading to notable differences in the reactivity of the aldehyde functional group. This analysis is supported by established chemical principles and comparative experimental data to inform substrate selection and reaction optimization in synthetic and medicinal chemistry.

Introduction to Aldehyde Reactivity

The reactivity of an aldehyde is primarily determined by the electrophilicity of the carbonyl carbon. This electrophilicity is susceptible to the electronic effects of substituents on the molecular scaffold. Electron-withdrawing groups enhance the partial positive charge on the carbonyl carbon, making it more prone to nucleophilic attack, while electron-donating groups have the opposite effect.[1] In the case of 5-aryl-furan-2-carbaldehydes, the nature of the substituent on the phenyl ring plays a crucial role in modulating the reactivity of the aldehyde.

Physicochemical Properties

A summary of the key physicochemical properties of the two compounds is presented in Table 1.

PropertyThis compound5-phenylfuran-2-carbaldehyde
Molecular Formula C₁₁H₇FO₂C₁₁H₈O₂
Molecular Weight 190.17 g/mol 172.18 g/mol
Appearance Pale yellow to yellow solidOff-white to yellow solid
Melting Point Not widely reported126-128 °C[2]
Boiling Point Not widely reportedNot widely reported
Solubility Soluble in common organic solventsSoluble in common organic solvents

Comparative Reactivity Analysis

The presence of a fluorine atom at the 2-position of the phenyl ring in this compound introduces a strong electron-withdrawing inductive effect. This effect increases the electrophilicity of the carbonyl carbon, thereby enhancing its reactivity towards nucleophiles compared to the unsubstituted 5-phenylfuran-2-carbaldehyde.[1]

The following diagram illustrates the influence of the 2-fluoro substituent on the electrophilicity of the carbonyl carbon.

G Influence of 2-Fluoro Substituent on Electrophilicity cluster_0 This compound cluster_1 5-phenylfuran-2-carbaldehyde F F Ph_F Phenyl Ring F->Ph_F -I Effect (Strong) Furan_F Furan Ring Ph_F->Furan_F Aldehyde_F Aldehyde (CHO) (Increased Electrophilicity) Furan_F->Aldehyde_F Ph Phenyl Ring Furan Furan Ring Ph->Furan Aldehyde Aldehyde (CHO) (Baseline Electrophilicity) Furan->Aldehyde G Suzuki-Miyaura Coupling Workflow reagents Reagents: - 5-Bromofuran-2-carbaldehyde - Arylboronic Acid - Pd(PPh₃)₄ - K₂CO₃ - 1,4-Dioxane reaction_setup Reaction Setup: Combine reagents in a flask under an inert atmosphere. reagents->reaction_setup reflux Reflux: Heat the mixture to reflux for 12-24 hours. reaction_setup->reflux workup Workup: Cool, filter, and concentrate the reaction mixture. reflux->workup purification Purification: Column chromatography on silica gel. workup->purification product Final Product: 5-Aryl-furan-2-carbaldehyde purification->product

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 5-Arylfuran-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with potent and selective biological activity is perpetual. Among the myriad of heterocyclic compounds, 5-arylfuran-2-carbaldehydes have emerged as a promising class, demonstrating a versatile range of pharmacological effects. This guide provides a comprehensive comparison of their anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data and detailed protocols to facilitate further investigation.

The furan ring is a privileged structure in medicinal chemistry, and its derivatives have shown a wide array of biological activities.[1][2] The presence of an aldehyde group at the 2-position and an aryl substituent at the 5-position of the furan ring provides a unique template for generating diverse chemical entities with significant therapeutic potential.[2][3] This document summarizes the biological screening of these compounds, offering a comparative analysis to aid in the identification of lead candidates for drug discovery programs.

Anticancer Activity: Targeting Uncontrolled Cell Growth

Several derivatives of 5-arylfuran-2-carbaldehyde have exhibited significant cytotoxic activity against various cancer cell lines.[1] The primary mechanism of action for some of these compounds involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic potential of these compounds by measuring the metabolic activity of cells.[1]

Comparative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected 5-arylfuran-2-carbaldehyde derivatives against different cancer cell lines. Lower IC50 values indicate higher potency. For comparison, data for a standard chemotherapeutic agent, Doxorubicin, is included where available.

Compound IDAryl SubstituentCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1a 4-BromophenylNot Specified---
1b 5-PropylNot Specified4.06--
1c 5-PropylNot Specified2.96--
2a 5-(5-Nitrofuran-2-yl)allylidene-2-thioxo-4-thiazolidinone derivativeMCF-7 (Breast)5.02Doxorubicin1-5
2b 5-(5-Nitrofuran-2-yl)allylidene-2-thioxo-4-thiazolidinone derivativeMDA-MB-231 (Breast)15.24Doxorubicin1-5

Note: The data is compiled from various research articles and the specific experimental conditions may vary.

Experimental Protocol: MTT Assay for Anticancer Activity Screening

This protocol outlines the steps for determining the cytotoxic activity of 5-arylfuran-2-carbaldehyde derivatives against adherent cancer cell lines.

Materials:

  • 96-well microplates

  • Adherent cancer cell line of choice

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 5-Arylfuran-2-carbaldehyde derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for another 24, 48, or 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway Implicated in Anticancer Activity

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Furan_Derivative 5-Arylfuran-2-carbaldehyde Derivative Furan_Derivative->PI3K Inhibition

Antimicrobial Activity: Combating Pathogenic Microbes

Derivatives of 5-arylfuran-2-carbaldehydes have demonstrated promising activity against a spectrum of bacterial and fungal pathogens.[2][3][4] The mechanism of their antimicrobial action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.[2][5] The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

Comparative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative 5-arylfuran-2-carbaldehyde derivatives against various microbial strains. Lower MIC values indicate greater antimicrobial efficacy. For comparison, data for standard antibiotics are included.

Compound IDAryl SubstituentMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
3a 2-Chloro-4-nitrophenylPseudomonas aeruginosaModerateCiprofloxacin-
3b 4-BromophenylStaphylococcus aureusGoodCiprofloxacin-
3c 4-NitrophenylStaphylococcus aureusGoodCiprofloxacin-
4a PhenylCandida albicans64--
4b BenzofuranylCandida albicans64--

Note: The data is compiled from various research articles and the specific experimental conditions may vary. "Good" and "Moderate" are qualitative descriptors from the source material.[4]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of 5-arylfuran-2-carbaldehyde derivatives against bacteria.

Materials:

  • 96-well microtiter plates

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • 5-Arylfuran-2-carbaldehyde derivatives (dissolved in a suitable solvent)

  • Standard antibiotic (positive control)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in sterile saline or broth.

  • Serial Dilution: Prepare a two-fold serial dilution of the test compounds and the standard antibiotic in MHB in the wells of the microtiter plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm.

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow Start Start: Synthesized 5-Arylfuran-2-carbaldehyde Derivatives Prepare_Compounds Prepare Stock Solutions (e.g., in DMSO) Start->Prepare_Compounds Serial_Dilution Perform 2-fold Serial Dilutions of Compounds in 96-well Plate Prepare_Compounds->Serial_Dilution Prepare_Inoculum Prepare Standardized Microbial Inoculum Inoculate_Plate Inoculate Wells with Microbial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Determine MIC (Visually or Spectrophotometrically) Incubate->Read_Results Analyze_Data Analyze and Compare MIC Values Read_Results->Analyze_Data End End: Identify Potent Antimicrobial Candidates Analyze_Data->End

Anti-inflammatory Activity: Modulating the Inflammatory Response

Certain derivatives of 5-arylfuran-2-carbaldehydes have been investigated for their anti-inflammatory properties.[5][6] A key mechanism in inflammation involves the cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation and is responsible for the production of prostaglandins.[6] The ability of a compound to inhibit COX-2 is a strong indicator of its potential as an anti-inflammatory agent.

Comparative Anti-inflammatory Activity Data

The following table shows the in vitro COX-1 and COX-2 inhibitory activity of a Schiff base derivative of 5-(4-chlorophenyl)furan-2-carboxaldehyde. A higher selectivity index (SI) indicates a more selective inhibition of COX-2 over COX-1, which is desirable to reduce gastrointestinal side effects associated with non-selective NSAIDs.

Compound IDDescriptionCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)
5a Amide containing Schiff base of 5-(4-chlorophenyl)furan-2-carboxaldehyde63.231.8035.12
Indomethacin Standard NSAID3.607.500.48

Data from a study on novel amide-containing Schiff bases.[6]

Experimental Protocol: COX-2 Inhibition Assay

This protocol provides a general outline for a fluorometric or colorimetric assay to screen for COX-2 inhibitors.

Materials:

  • Human recombinant COX-2 enzyme

  • Assay buffer

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Fluorometric or colorimetric probe

  • Test compounds (5-arylfuran-2-carbaldehyde derivatives)

  • Known COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • 96-well plate

  • Fluorometer or spectrophotometer

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme. Then, add the test compounds at various concentrations or the positive control. Incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Signal Detection: Immediately measure the fluorescence or absorbance over time using a plate reader. The rate of increase in signal is proportional to the COX-2 activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Logical Relationship in COX-2 Inhibition

COX2_Inhibition_Logic Arachidonic_Acid Arachidonic Acid (Substrate) COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Prostaglandins Prostaglandins (Inflammatory Mediators) COX2_Enzyme->Prostaglandins Catalyzes Inflammation Inflammation Prostaglandins->Inflammation Promotes Furan_Derivative 5-Arylfuran-2-carbaldehyde Derivative (Inhibitor) Furan_Derivative->COX2_Enzyme Inhibits

References

Comparative Guide to 5-(2-Fluorophenyl)furan-2-carbaldehyde Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 5-(2-Fluorophenyl)furan-2-carbaldehyde derivatives and related furan-based compounds as potential anticancer agents. The information is targeted towards researchers, scientists, and drug development professionals, offering a synthesis of experimental data and methodologies from recent studies.

Introduction

Furan-containing compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer properties. The furan ring serves as a versatile scaffold for the development of novel therapeutic agents.[1][2] Derivatives of 5-aryl-furan-2-carbaldehyde, in particular, are of interest for their potential to exhibit cytotoxic effects against various cancer cell lines.[2] The introduction of a fluorophenyl group at the 5-position can enhance the lipophilicity and metabolic stability of the molecule, potentially improving its interaction with biological targets and overall efficacy.[3][4] This guide summarizes the cytotoxic activity, mechanisms of action, and experimental protocols used to validate these compounds.

Data on Cytotoxic Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various furan-2-carbaldehyde derivatives against different cancer cell lines. While direct comparative data for a series of this compound derivatives is not extensively available in a single study, this table collates data from studies on structurally related furan derivatives to provide a comparative perspective.

CompoundCancer Cell LineIC50 (µM)Reference
Furan-based derivative 4 MCF-74.06--INVALID-LINK--
Furan-based derivative 7 MCF-72.96--INVALID-LINK--
5-(4-chlorophenyl)furan derivative 7c Leukemia SR0.09--INVALID-LINK--
5-(4-chlorophenyl)furan derivative 7e Leukemia SR0.05--INVALID-LINK--
5-(4-chlorophenyl)furan derivative 11a Leukemia SR0.06--INVALID-LINK--
7-Chloro-3-phenyl-5-(trifluoromethyl)[1][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b )NCI-601.57 (Mean GI50)--INVALID-LINK--

Mechanisms of Anticancer Action

Several mechanisms of action have been proposed for the anticancer effects of furan derivatives. These primarily involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that are often dysregulated in cancer.

Induction of Apoptosis and Cell Cycle Arrest

Studies have shown that certain furan derivatives can induce programmed cell death (apoptosis) in cancer cells.[1][2] This is often accompanied by cell cycle arrest, particularly at the G2/M phase, which prevents cancer cells from dividing and proliferating.[1][5] For instance, specific furan-based compounds were found to cause an accumulation of cells in the pre-G1 phase, indicative of apoptosis.[5]

Inhibition of Tubulin Polymerization

One of the key mechanisms identified for some furan derivatives is the inhibition of microtubule dynamics through interference with tubulin polymerization.[6] Microtubules are essential for cell division, and their disruption can lead to mitotic arrest and apoptosis. Certain 5-(4-chlorophenyl)furan derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine binding site.[6]

Modulation of Signaling Pathways

Furan derivatives have been implicated in the modulation of critical intracellular signaling pathways that control cell growth, proliferation, and survival.

  • PI3K/Akt Pathway: This pathway is frequently hyperactivated in many cancers, promoting cell survival and proliferation. Some furan-based compounds are thought to exert their anticancer effects by suppressing the PI3K/Akt signaling cascade.[1][2]

  • Wnt/β-catenin Pathway: Dysregulation of the Wnt/β-catenin pathway is another hallmark of various cancers. Inhibition of this pathway by furan derivatives can lead to a decrease in cancer cell proliferation.[1]

Below are diagrams illustrating these key mechanisms.

anticancer_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action start This compound derivatives Synthesis of Derivatives start->derivatives characterization Structural Characterization (NMR, MS) derivatives->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism cell_cycle Cell Cycle Analysis mechanism->cell_cycle apoptosis Apoptosis Assay mechanism->apoptosis pathway Signaling Pathway Analysis mechanism->pathway signaling_pathways cluster_pi3k PI3K/Akt Pathway cluster_apoptosis Apoptosis Induction Furan 5-Aryl-Furan Derivatives PI3K PI3K Furan->PI3K inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Furan2 5-Aryl-Furan Derivatives Mitochondria Mitochondrial Pathway Furan2->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Comparative Analysis of 5-(2-Fluorophenyl)furan-2-carbaldehyde Derivatives: A Guide to Their Mechanism of Action and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of compounds derived from 5-(2-Fluorophenyl)furan-2-carbaldehyde and its analogs. We delve into their mechanisms of action as anticancer, antimicrobial, and enzyme-inhibiting agents, supported by experimental data and detailed protocols to facilitate reproducible research.

Overview of Biological Activities

Derivatives of 5-arylfuran-2-carbaldehyde, including those with a 2-fluorophenyl substituent, have emerged as a versatile scaffold in medicinal chemistry. These compounds exhibit a broad spectrum of pharmacological activities, primarily attributed to their ability to interact with various biological targets. The presence of the furan ring and the substituted aryl group allows for fine-tuning of their electronic and lipophilic properties, influencing their therapeutic efficacy.

The primary mechanisms of action explored in this guide include:

  • Anticancer Activity: Induction of programmed cell death (apoptosis) and inhibition of cell cycle progression in cancer cells.

  • Antimicrobial Activity: Disruption of microbial cell integrity and inhibition of essential enzymes in bacteria and fungi.

  • Enzyme Inhibition: Targeted inhibition of enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and urease, which are implicated in various diseases.

Comparative Performance Data

The following tables summarize the quantitative data on the performance of various furan derivatives, providing a basis for comparison with alternative compounds.

Anticancer Activity

The cytotoxic effects of furan derivatives have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the potency of these compounds in inhibiting cancer cell growth.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Furan-based compound 4 MCF-7 (Breast)4.06Staurosporine (STU)-
Furan-based compound 7 MCF-7 (Breast)2.96Staurosporine (STU)-
5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone 14b MCF-7 (Breast)0.85--
5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone 14b MDA-MB-231 (Breast)6.61--
Pyrimidinone-5-carbonitrile 30 (with 4-fluorophenyl)MCF-7 (Breast)1.425-Fluorouracil (5-FU)1.71[1]
Pyrimidinone-5-carbonitrile 30 (with 4-fluorophenyl)A549 (Lung)1.985-Fluorouracil (5-FU)10.32[1]
Pyrimidinone-5-carbonitrile 30 (with 4-fluorophenyl)Caco-2 (Colon)9.505-Fluorouracil (5-FU)20.22[1]
Antimicrobial Activity

The antimicrobial potential of furan derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
5-Nitrofuran derivative 1 Staphylococcus aureus1.5625Furazolidone (FZD)3.125
FurfuralBacillus subtilis0.027 (µM)--
Furoic acidBacillus subtilis0.015 (µM)--
FurfuralSalmonella typhi0.029 (µM)--
Furoic acidSalmonella typhi0.009 (µM)--
Enzyme Inhibition

Certain furan derivatives have shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in the pathogenesis of Alzheimer's disease.

Compound/DerivativeEnzymeIC50 (µM)Reference CompoundIC50 (µM)
2-(3-Fluorophenyl)-5-oxo-5H-furo[3,2-g]chromene-6-carbaldehydeAChE5.4--
2-(3-Fluorophenyl)-5-oxo-5H-furo[3,2-g]chromene-6-carbaldehydeBChE6.4--
Furan-based carbamate 1 BChE0.12Galantamine> 0.12
Furan-based carbamate 7 BChE0.38Galantamine> 0.38

Furan chalcones have been identified as potent inhibitors of urease, an enzyme implicated in infections by Helicobacter pylori and other pathogens.

Compound/DerivativeEnzymeIC50 (µM)Reference CompoundIC50 (µM)
1-phenyl-3-[5-(2',5'-dichlorophenyl)-2-furyl]-2–propen-1-oneUrease16.13 ± 2.45Thiourea21.25 ± 0.15
1-phenyl-3-[5-(2'-chlorophenyl)-2-furyl]-2-propen-1-oneUrease18.75 ± 0.85Thiourea21.25 ± 0.15
Morpholine-thiophene hybrid thiosemicarbazone 5g Urease3.80 ± 1.9Thiourea21.00 ± 0.01[2][3]

Signaling Pathways and Mechanistic Diagrams

The biological effects of these compounds are often mediated through their interaction with specific cellular signaling pathways.

anticancer_pathway Compound 5-Aryl-Furan Derivative Cell Cancer Cell Compound->Cell Enters Bax Bax Cell->Bax Upregulates Bcl2 Bcl-2 Cell->Bcl2 Downregulates Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Bax->Mitochondria Promotes permeabilization Bcl2->Mitochondria Inhibits permeabilization Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by 5-aryl-furan derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Start This compound Reaction Derivatization (e.g., Chalcone synthesis) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Anticancer Anticancer Assays (MTT, Apoptosis) Characterization->Anticancer Antimicrobial Antimicrobial Assays (MIC, Zone of Inhibition) Characterization->Antimicrobial Enzyme Enzyme Inhibition Assays (AChE, Urease) Characterization->Enzyme IC50 IC50 / MIC Determination Anticancer->IC50 Antimicrobial->IC50 Enzyme->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR Mechanism Mechanism of Action Elucidation SAR->Mechanism

References

comparative analysis of 5-aryl-furan-2-carbaldehyde synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 5-Aryl-Furan-2-Carbaldehydes

The synthesis of 5-aryl-furan-2-carbaldehydes is a cornerstone in the development of novel therapeutics and functional organic materials, with this structural motif being prevalent in numerous biologically active compounds.[1][2][3] This guide provides a comparative analysis of key synthetic methodologies, offering researchers, scientists, and drug development professionals a comprehensive overview of performance data, detailed experimental protocols, and a visual representation of the synthetic workflows.

The primary routes to 5-aryl-furan-2-carbaldehydes include palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and direct C-H arylation, as well as the Meerwein arylation and methods employing organozinc reagents.[2][3] Each method presents a unique set of advantages and limitations in terms of substrate scope, reaction conditions, and overall efficiency.

Comparative Analysis of Synthetic Methodologies

Palladium-catalyzed cross-coupling reactions have become the most versatile and widely adopted methods for the synthesis of 5-aryl-2-furaldehydes, generally providing good to excellent yields across a broad range of substrates.[2] Direct C-H arylation offers a more atom-economical approach by avoiding the pre-functionalization of the furan ring.[2] The Meerwein arylation, while a more traditional method, remains a viable option. Newer methods, such as those utilizing organozinc reagents or ceric ammonium nitrate (CAN), offer milder reaction conditions.[2][4]

Data Presentation

The following table summarizes the performance of various synthetic routes to 5-aryl-furan-2-carbaldehydes based on reported experimental data.

Synthesis MethodStarting MaterialsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura Coupling 5-Bromofuran-2-carbaldehyde, Arylboronic acidPd(PPh₃)₄, K₂CO₃1,4-DioxaneReflux12-24Good to Excellent[1]
One-Pot Suzuki-Miyaura 2-Furaldehyde diethyl acetal, Aryl haliden-BuLi, B(OⁱPr)₃, then 10% Pd/C, Et₃NTHF, Ethanol-78 to 60-High[2][5]
Direct C-H Arylation 2-Furaldehyde, Aryl halidePdCl₂, K₂CO₃, P(Cy)₃DMF11010 (slow addition)Moderate to Good[2][6]
Meerwein Arylation Furfural, Arenediazonium saltCuCl₂Acetone/Water-12-14-[4][7]
Organozinc Cross-Coupling 5-Bromo-2-furaldehyde, Arylzinc halidePd(dppf)Cl₂THFRoom Temp1-3Good[2]
CAN-Mediated Synthesis Furan-2-carbaldehyde, Substituted AnilineCeric Ammonium Nitrate-Room Temp6 (stirring) + 24-[4]

Experimental Protocols

Protocol 1: Synthesis of 5-Aryl-furan-2-carbaldehydes via Suzuki-Miyaura Cross-Coupling

This protocol describes a common method for the synthesis of 5-aryl-furan-2-carbaldehydes.[1]

Materials:

  • 5-Bromofuran-2-carbaldehyde

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of 5-bromofuran-2-carbaldehyde (1 equivalent) and the corresponding arylboronic acid (1.2 equivalents) in 1,4-dioxane, add K₂CO₃ (2 equivalents) and Pd(PPh₃)₄ (0.05 equivalents).[1]

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture to room temperature and filter off the solid.[1]

  • Concentrate the filtrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[1]

Protocol 2: One-Pot Synthesis of 5-Aryl-2-furaldehydes via Suzuki-Miyaura Coupling

This approach avoids the isolation of the often-unstable furylboronic acid.[2][5]

Materials:

  • 2-Furaldehyde diethyl acetal

  • n-Butyllithium (n-BuLi)

  • Triisopropyl borate

  • Aryl halide

  • 10% Palladium on carbon (Pd/C)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Ethanol

Procedure:

  • To a solution of 2-furaldehyde diethyl acetal in THF at -78 °C, add n-butyllithium.[2]

  • After stirring, quench the mixture with triisopropyl borate and then warm to room temperature. The resulting crude 5-(diethoxymethyl)-2-furylboronic acid solution is used directly in the next step.[2][5]

  • To this solution, add the aryl halide, ethanol, triethylamine, and 10% Pd/C.[2]

  • Heat the mixture to 60 °C until the reaction is complete as monitored by HPLC.[2]

  • After cooling, filter the mixture, and isolate the product after an aqueous workup and purification.[2]

Protocol 3: Direct C-H Arylation of 2-Furaldehyde

This method circumvents the need for pre-functionalization of the furan ring.[2]

Materials:

  • 2-Furaldehyde

  • Aryl halide

  • Palladium(II) chloride (PdCl₂)

  • Potassium acetate

  • Tetrabutylammonium bromide

  • Tricyclohexylphosphine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Prepare a degassed mixture of palladium(II) chloride, potassium acetate, tetrabutylammonium bromide, and tricyclohexylphosphine in DMF.[2]

  • Heat this mixture to 110 °C.[2]

  • Add a solution of the aryl halide in DMF to the heated mixture over a period of 10 hours.[2]

  • After the addition is complete, continue stirring the reaction for an additional period.[2]

  • Isolate the product by extraction and purify by chromatography.[2]

Visualizations

Experimental Workflow

The general workflow for the synthesis and development of 5-aryl-furan-2-carbaldehydes involves several key stages, from the initial synthesis to biological evaluation.

G General Experimental Workflow for 5-Aryl-Furan-2-Carbaldehyde Synthesis A Starting Materials (e.g., Furfural, 5-Bromo-2-furaldehyde) B Synthesis Method Selection (e.g., Suzuki, Direct Arylation) A->B C Reaction Execution - Catalyst/Reagent Addition - Temperature & Time Control B->C D Reaction Monitoring (e.g., TLC, HPLC) C->D E Workup & Isolation - Extraction - Filtration C->E D->C F Purification (e.g., Column Chromatography) E->F G Characterization (NMR, IR, MS) F->G H Biological Evaluation (e.g., Anticancer, Antimicrobial assays) G->H

Caption: General experimental workflow for the synthesis of 5-aryl-furan-2-carbaldehydes.

Comparative Logic of Synthesis Methods

The choice of a synthetic method depends on various factors, including the desired substrate scope, cost-effectiveness, and atom economy.

G Comparative Logic of Synthesis Methods cluster_palladium Palladium-Catalyzed Methods cluster_other Other Methods A Suzuki-Miyaura Coupling G Advantages A->G High Yields, Broad Scope M Disadvantages A->M Requires Boronic Acids B Direct C-H Arylation H Advantages B->H Atom Economical N Disadvantages B->N Can have competing homocoupling C Heck Reaction I Advantages C->I Alternative C-C bond formation D Organozinc Coupling J Advantages D->J Mild Conditions E Meerwein Arylation K Considerations E->K Traditional Method O Disadvantages E->O Slow reaction times F CAN-Mediated L Advantages F->L Novel, Metal-Free Oxidation

Caption: Logical comparison of different synthesis methods for 5-aryl-furan-2-carbaldehydes.

References

A Spectroscopic Guide to 5-Substituted Furan-2-Carbaldehydes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the spectroscopic characteristics of 5-substituted furan-2-carbaldehydes, crucial intermediates in medicinal chemistry and drug development. This guide provides researchers, scientists, and drug development professionals with a consolidated resource of experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed experimental protocols and a visualization of a key biological signaling pathway.

The furan-2-carbaldehyde scaffold is a privileged structure in the synthesis of novel therapeutic agents. The ability to modify the substituent at the 5-position allows for the fine-tuning of physicochemical properties and biological activity. A thorough understanding of the spectroscopic properties of these derivatives is paramount for their unambiguous identification, characterization, and quality control. This guide presents a comparative analysis of a range of 5-substituted furan-2-carbaldehydes, offering a valuable reference for researchers in the field.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for a selection of 5-substituted furan-2-carbaldehydes. The data has been compiled from various sources and is presented to facilitate a direct comparison of the influence of the 5-substituent on the spectroscopic properties.

¹H NMR Spectral Data (CDCl₃, ppm)

The chemical shift of the aldehydic proton is consistently found in the downfield region (δ 9.5-9.7 ppm). The electronic nature of the substituent at the 5-position influences the chemical shifts of the furan ring protons (H-3 and H-4).

Substituent (R)Aldehyde-H (s)H-3 (d)H-4 (d)Other Protons
-H[1]9.647.706.60-
-CH₃[1]9.517.196.232.41 (s, 3H)
-CH₂CH₃[1]9.527.186.252.76 (q, 2H), 1.29 (t, 3H)
-CH₂CH₂CH₃[1][2]9.517.166.232.69 (t, 2H), 1.72 (m, 2H), 0.97 (t, 3H)
-Br~9.5-9.6~7.2-7.3~6.5-6.6-
-NO₂~9.7~7.8~7.5-
-CH₂OH~9.5-9.6~7.2-7.3~6.4-6.54.7-4.8 (s, 2H)
¹³C NMR Spectral Data (CDCl₃, ppm)

The carbonyl carbon of the aldehyde group typically resonates around δ 175-180 ppm. The chemical shifts of the furan ring carbons are sensitive to the nature of the 5-substituent.

Substituent (R)C=OC-2C-5C-3C-4Other Carbons
-H[3]177.6152.9148.1121.1112.6-
-CH₃[4][5]176.8152.0159.8124.0109.614.0
-CH₂CH₃176.9152.0165.4122.9108.921.6, 12.1
-CH₂CH₂CH₃[2]176.9151.8163.9123.5108.730.3, 20.9, 13.6
-Br~176~153~130~124~115-
-NO₂~175~154~150~122~114-
-CH₂OH~177~153~160~122~110~57
Infrared (IR) Spectral Data (cm⁻¹)

A strong absorption band corresponding to the C=O stretching vibration of the aldehyde is a characteristic feature in the IR spectra of these compounds, typically observed in the range of 1670-1700 cm⁻¹.

Substituent (R)ν(C=O)ν(C-H aldehyde)ν(C=C furan)ν(C-O-C furan)
-H[1]16872847, 2715~1570, 1470~1020
-CH₃[1]~1680~2830, 2730~1580, 1480~1025
-CH₂CH₃[1]~1678~2835, 2735~1582, 1485~1028
-CH₂CH₂CH₃[1]~1675~2840, 2740~1585, 1490~1030
-Br~1670-1680~2820, 2720~1560, 1460~1020
-NO₂~1680-1690~2850, 2750~1590, 1520 (NO₂)~1015
-CH₂OH~1670-1680~2830, 2730~1575, 1475~1020
Mass Spectrometry (MS) Data - Key Fragments (m/z)

The mass spectra of these compounds typically show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the formyl group ([M-29]⁺).

Substituent (R)Molecular Ion (M⁺)[M-1]⁺[M-29]⁺ (Loss of CHO)Other Key Fragments
-H[1]969567-
-CH₃[1][6]11010981-
-CH₂CH₃[1]12412395109 ([M-15]⁺)
-CH₂CH₂CH₃[1]138137109110 ([M-28]⁺)
-Br174/176173/175145/147-
-NO₂14114011295 ([M-NO₂]⁺)
-CH₂OH[7]1261259798 ([M-CO]⁺)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 5-substituted furan-2-carbaldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
  • Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer.

  • Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • ¹H NMR: Standard pulse sequences are used with a spectral width of 0-10 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Proton-decoupled spectra are typically acquired over a spectral width of 0-220 ppm.

Infrared (IR) Spectroscopy[1]
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory, is commonly used.

  • Sample Preparation (ATR): For liquid samples, a single drop is placed directly onto the ATR crystal. For solid samples, a small amount of the powder is placed on the crystal, and firm contact is ensured.

  • Data Acquisition: Spectra are typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Instrumentation: Electron Ionization (EI) mass spectra are typically recorded on a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Sample Preparation: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared.

  • Data Acquisition: The sample is introduced into the ion source (typically at 70 eV). The mass analyzer scans a range of m/z values to detect the molecular ion and fragment ions.

Biological Activity: Induction of Apoptosis

Several 5-substituted furan-2-carbaldehyde derivatives have demonstrated promising anticancer activity, often through the induction of apoptosis (programmed cell death).[8][9] One of the key mechanisms involved is the intrinsic or mitochondrial pathway of apoptosis.[8]

Apoptosis_Pathway Furan_Derivative 5-Substituted Furan-2-Carbaldehyde p53 p53 Activation Furan_Derivative->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by 5-substituted furan-2-carbaldehydes.

Experimental Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of a novel 5-substituted furan-2-carbaldehyde is outlined below.

Spectroscopic_Workflow Synthesis Synthesis of 5-Substituted Furan-2-Carbaldehyde Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification IR_Analysis IR Spectroscopy (Functional Group Identification) Purification->IR_Analysis NMR_Analysis NMR Spectroscopy (¹H and ¹³C) (Structural Elucidation) Purification->NMR_Analysis MS_Analysis Mass Spectrometry (Molecular Weight and Fragmentation) Purification->MS_Analysis Data_Integration Data Integration and Structure Confirmation IR_Analysis->Data_Integration NMR_Analysis->Data_Integration MS_Analysis->Data_Integration Final_Characterization Complete Spectroscopic Characterization Data_Integration->Final_Characterization

Caption: Workflow for the spectroscopic analysis of 5-substituted furan-2-carbaldehydes.

References

Assessing the Electronic Influence of the Fluorine Substituent in 5-Arylfurans: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a fluorine atom into an aromatic system can significantly alter the electronic properties of a molecule, a strategy widely employed in drug design and materials science. This guide provides a comparative analysis of the electronic effects of a fluorine substituent on the 5-aryl ring of a furan scaffold. By examining experimental data and established electronic parameters, we aim to provide a clear understanding of how this small but powerful atom influences the physicochemical properties of these bicyclic systems.

Quantifying the Electronic Impact: Hammett Parameters

The electronic effect of a substituent is commonly quantified using Hammett constants (σ). These parameters, derived from the ionization of benzoic acids, separate the substituent's influence into inductive (field) and resonance effects. For the fluorine atom, these values indicate a strong electron-withdrawing inductive effect and a weaker electron-donating resonance effect.

ParameterValueInterpretation
σ_meta_ (σ_m_)0.34Strong electron-withdrawing inductive effect
σ_para_ (σ_p_)0.06Weak overall electron-withdrawing effect (inductive and resonance combined)
Field (F)0.45Strong electron-withdrawing field/inductive effect
Resonance (R)-0.39Moderate electron-donating resonance effect

Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.

The strong positive field effect (F) of fluorine highlights its high electronegativity, which withdraws electron density from the aromatic ring through the sigma bonds. Conversely, the negative resonance effect (R) indicates that the lone pairs on the fluorine atom can donate electron density to the pi-system of the aryl ring. In the para position, these two effects partially counteract each other, resulting in a slightly electron-withdrawing overall character (positive σ_p_).

Impact on Acidity: A Tale of Two Carboxylic Acids

The Hammett equation is expressed as: log(K/K₀) = ρσ

Where:

  • K is the acid dissociation constant of the substituted compound.

  • K₀ is the acid dissociation constant of the unsubstituted compound.

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

  • σ (sigma) is the substituent constant.

For the dissociation of benzoic acids in water at 25°C, ρ is defined as 1. While the ρ value for the 5-phenylfuran-2-carboxylic acid system has not been explicitly determined in the searched literature, we can infer the effect of the fluorine substituent. Given the positive σ_p_ value of fluorine (0.06), it is expected that 5-(4-fluorophenyl)furan-2-carboxylic acid will be a slightly stronger acid (have a lower pKa) than 5-phenylfuran-2-carboxylic acid. This is because the electron-withdrawing nature of the fluorine substituent stabilizes the resulting carboxylate anion, thereby favoring dissociation.

For a more pronounced effect, consider the introduction of a strongly electron-withdrawing nitro group. The compound 5-(4-nitrophenyl)furan-2-carboxylic acid has been synthesized and characterized.[1] The nitro group has a significantly larger σ_p_ value (0.78) than fluorine, indicating a much stronger electron-withdrawing effect. Consequently, 5-(4-nitrophenyl)furan-2-carboxylic acid is expected to be a considerably stronger acid than both 5-phenylfuran-2-carboxylic acid and its 4-fluoro derivative.

Probing the Electronic Environment: ¹³C NMR Spectroscopy

¹³C NMR spectroscopy is a powerful tool for probing the electronic environment of carbon atoms within a molecule. The chemical shift of a carbon atom is sensitive to the electron density around it. An electron-withdrawing substituent will deshield a nearby carbon nucleus, causing its resonance to appear at a higher chemical shift (downfield), while an electron-donating substituent will shield the nucleus, shifting its resonance to a lower chemical shift (upfield).

While a complete, assigned ¹³C NMR dataset for 5-(4-fluorophenyl)furan-2-carboxylic acid is not available in the provided search results, we can predict the trends based on the known effects of fluorine. The carbon atom of the aryl ring directly bonded to the fluorine (C-4') would be expected to show a large downfield shift due to the strong inductive effect of fluorine. The other carbons in the aryl ring will also be affected, though to a lesser extent.

For comparison, the ¹³C NMR data for 5-(4-nitrophenyl)furan-2-carboxylic acid in CDCl₃ has been reported.[1] The presence of the strongly electron-withdrawing nitro group significantly influences the chemical shifts of the phenyl ring carbons.

¹³C NMR Chemical Shifts (δ, ppm) for the Phenyl Ring in 5-(4-Nitrophenyl)furan-2-carboxylic Acid [1]

Carbon AtomChemical Shift (ppm)
C (ipso)135.26
C (ortho to NO₂)125.67
C (meta to NO₂)124.93
C (para to furan)147.34

This data can serve as a valuable reference point when analyzing the more subtle electronic effects of the fluorine substituent. The significant downfield shift of the carbon bearing the nitro group (147.34 ppm) is indicative of its powerful electron-withdrawing nature.

Experimental Protocols

Synthesis of 5-Aryl-2-furancarboxylic Acids

A general and effective method for the synthesis of 5-aryl-2-furancarboxylic acids is the Suzuki coupling reaction.[1]

General Procedure:

  • Reactants: Methyl 5-bromofuran-2-carboxylate, an appropriate arylboronic acid (e.g., (4-fluorophenyl)boronic acid or (4-nitrophenyl)boronic acid), a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride), and a base (e.g., 2 M Na₂CO₃ solution).

  • Solvent: A suitable solvent such as 1,4-dioxane is used.

  • Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 90 °C) under an inert atmosphere (e.g., nitrogen) overnight.

  • Workup: After cooling, the reaction mixture is filtered, and the filtrate is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are then dried and concentrated.

  • Purification: The crude product can be purified by flash column chromatography.

  • Hydrolysis: The resulting methyl ester is then hydrolyzed to the carboxylic acid using a base (e.g., NaOH) in a mixture of water and methanol under reflux, followed by acidification.

Determination of pKa Values

The pKa of a carboxylic acid can be determined experimentally using potentiometric titration.

General Procedure:

  • Sample Preparation: A known concentration of the carboxylic acid is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like ethanol to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) at a constant temperature.

  • pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Logical Workflow for Assessing Electronic Effects

The following diagram illustrates the logical workflow for assessing the electronic effects of a substituent in the 5-arylfuran system.

electronic_effects_workflow cluster_synthesis Synthesis cluster_experimental Experimental Analysis cluster_analysis Data Analysis and Interpretation cluster_conclusion Conclusion start Select Target Molecules (e.g., 5-phenylfuran-2-COOH and 5-(4-fluorophenyl)furan-2-COOH) synthesis Synthesize Compounds (e.g., via Suzuki Coupling) start->synthesis purification Purify and Characterize (NMR, MS, etc.) synthesis->purification pka Determine pKa Values (Potentiometric Titration) purification->pka nmr Acquire Spectroscopic Data (¹³C NMR, ¹⁹F NMR) purification->nmr compare_pka Compare pKa Values pka->compare_pka compare_nmr Analyze Chemical Shifts nmr->compare_nmr hammett Correlate with Hammett Parameters compare_pka->hammett compare_nmr->hammett conclusion Assess Electronic Effects of Fluorine Substituent hammett->conclusion

Caption: Workflow for Assessing Substituent Electronic Effects.

Conclusion

The fluorine substituent exerts a notable, albeit nuanced, electronic influence on the 5-arylfuran system. Its strong inductive electron withdrawal, partially offset by its resonance electron donation, results in a net electron-withdrawing character at the para position. This is predicted to increase the acidity of a carboxylic acid functionality on the furan ring. A detailed comparison of experimental pKa values and ¹³C NMR chemical shifts for 5-phenylfuran-2-carboxylic acid and its 4-fluoro derivative would provide a more definitive quantitative assessment of these effects. The provided experimental protocols offer a clear path for researchers to obtain this valuable data. Understanding these electronic perturbations is crucial for the rational design of novel 5-arylfuran derivatives with tailored properties for applications in drug discovery and materials science.

References

Validating the Binding Mode of 5-(2-Fluorophenyl)furan-2-carbaldehyde Derivatives to Target Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding modes of 5-(2-Fluorophenyl)furan-2-carbaldehyde derivatives and related compounds to their target proteins. While direct experimental validation for the binding of this compound derivatives is not extensively documented in publicly available literature, this guide synthesizes available data on structurally similar furan derivatives, outlines key experimental protocols for binding validation, and presents theoretical binding models based on molecular docking studies.

Comparison of Inhibitory Activities of Furan Derivatives

Several studies have investigated the inhibitory potential of furan-based compounds against various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and urease. Although data for the specific 2-fluoro substituted derivative is limited, the following tables summarize the inhibitory activities of related furan compounds, providing a basis for comparison.

Table 1: Inhibitory Activity of Furan Derivatives against Cholinesterases

CompoundTarget EnzymeIC50 (µM)Ki (µM)Inhibition Type
5-bromo-2-(4-hydroxybenzyl)benzofuranBChE2.93--
5-chloro-2-(3-hydroxybenzyl)benzofuranBChE27.84--
Cathafuran C (a 2-arylbenzofuran)BChE2.5 - 32.81.7Competitive
1,3-diaryl-pyrrole derivative (3p)BChE1.71-Mixed
Thiazole-based furan derivativeAChE21.1 - 86.614.5 - 59.6-
Thiazole-based furan derivativeBChE6.9 - 34.74.8 - 23.8-

Data sourced from multiple studies, see citations for details.[1][2][3]

Table 2: Urease Inhibitory Activity of Furan Chalcone Derivatives

CompoundIC50 (µM)
1-phenyl-3-[5-(2',5'-dichlorophenyl)-2-furyl]-2–propen-1-one 4h16.13 ± 2.45
1-phenyl- 3-[5-(2'-chlorophenyl)-2-furyl] -2-propen-1-one 4s18.75 ± 0.85
Thiourea (Standard)21.25 ± 0.15
Benzofuran-based-thiazolidinone analogue (1)1.2 ± 0.01
Benzofuran-based-thiazolidinone analogue (3)2.20 ± 0.01
Benzofuran-based-thiazolidinone analogue (5)1.40 ± 0.01
Benzofuran-based-thiazolidinone analogue (8)2.90 ± 0.01

Data sourced from multiple studies, see citations for details.[4]

Experimental Protocols for Binding Mode Validation

To definitively validate the binding mode of this compound derivatives, a combination of biophysical and structural biology techniques is required. Below are detailed protocols for the key experimental methods.

X-Ray Crystallography

X-ray crystallography provides high-resolution structural information of a protein-ligand complex, revealing the precise binding orientation and interactions at the atomic level.

Protocol for Protein-Ligand Complex Crystallization:

  • Protein Expression and Purification: Express and purify the target protein (e.g., AChE, BChE, or urease) to a high degree of homogeneity.

  • Ligand Preparation: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to create a stock solution.[5]

  • Co-crystallization:

    • Mix the purified protein with the ligand in a molar excess.

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using techniques like hanging drop or sitting drop vapor diffusion.[5][6]

  • Crystal Soaking:

    • Grow crystals of the apo-protein first.

    • Prepare a soaking solution containing the ligand and transfer the apo-crystals into this solution for a defined period.[5][6]

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure of the protein-ligand complex using molecular replacement.

    • Refine the structure and model the ligand into the electron density map.

experimental_workflow_xray cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_crystallization Complex Formation & Crystallization cluster_data Structure Determination P1 Protein Expression & Purification C1 Co-crystallization (Protein + Ligand) P1->C1 C2 Crystal Soaking (Apo Crystal + Ligand) P1->C2 L1 Synthesize/Obtain Derivative L2 Prepare Stock Solution L1->L2 L2->C1 L2->C2 D1 X-ray Diffraction Data Collection C1->D1 C2->D1 D2 Structure Solution & Refinement D1->D2 D3 Binding Mode Validation D2->D3

Caption: Experimental Workflow for X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly chemical shift perturbation (CSP) mapping, can identify the binding site on the protein and provide information about the strength of the interaction in solution.

Protocol for Chemical Shift Perturbation (CSP) Mapping:

  • Protein Preparation: Express and purify the target protein with uniform isotopic labeling (e.g., ¹⁵N or ¹³C, ¹⁵N).

  • NMR Sample Preparation: Prepare a sample of the labeled protein in a suitable NMR buffer.

  • Acquire Reference Spectrum: Record a reference 2D ¹H-¹⁵N HSQC spectrum of the free protein.

  • Titration: Add increasing amounts of the this compound derivative to the protein sample.

  • Acquire Perturbation Spectra: Record a 2D ¹H-¹⁵N HSQC spectrum at each titration point.

  • Data Analysis:

    • Overlay the spectra and identify the protein amide resonances that shift or broaden upon ligand addition.

    • Map these perturbed residues onto the 3D structure of the protein to identify the binding site.[7][8]

    • The magnitude of the chemical shift changes can be used to estimate the dissociation constant (Kd).

experimental_workflow_nmr cluster_protein Protein Preparation cluster_nmr NMR Titration cluster_analysis Data Analysis P1 Isotopically Labeled Protein Expression & Purification N1 Acquire Reference Spectrum (Free Protein) P1->N1 N2 Titrate with Ligand N1->N2 N3 Acquire Perturbed Spectra N2->N3 A1 Chemical Shift Perturbation Analysis N3->A1 A2 Map Perturbed Residues on Protein Structure A1->A2 A3 Binding Site Identification A2->A3

Caption: Experimental Workflow for NMR CSP Mapping.
Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity.

Protocol for Molecular Docking:

  • Protein and Ligand Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D conformation of the this compound derivative and assign partial charges.

  • Grid Generation: Define the binding site on the protein and generate a grid for the docking calculations.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock, Glide) to systematically search for the optimal binding pose of the ligand within the protein's active site.[9]

    • The program will generate multiple possible binding poses.

  • Scoring and Analysis:

    • Score the generated poses based on a scoring function that estimates the binding affinity.

    • Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Putative Signaling Pathways

The identified target proteins (AChE, BChE, and urease) are involved in distinct biological pathways.

  • Cholinergic Signaling: AChE and BChE are key enzymes in the cholinergic system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). Inhibition of these enzymes leads to an increase in ACh levels in the synaptic cleft, enhancing cholinergic neurotransmission. This is a therapeutic strategy for conditions like Alzheimer's disease.

cholinergic_pathway ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR Binds to AChE AChE / BChE ACh->AChE Hydrolyzed by Signal Signal Transduction AChR->Signal Choline Choline Acetate Acetate AChE->Choline AChE->Acetate Inhibitor 5-(2-Fluorophenyl)furan- 2-carbaldehyde Derivative Inhibitor->AChE Inhibits

Caption: Cholinergic Signaling Pathway Inhibition.
  • Urease-Mediated Pathogenesis: Urease, particularly from bacteria like Helicobacter pylori, hydrolyzes urea to ammonia and carbon dioxide. The resulting ammonia production raises the local pH, allowing the bacteria to survive in the acidic environment of the stomach and contributing to the pathogenesis of gastritis and peptic ulcers.

urease_pathway Urea Urea Urease Urease Urea->Urease Substrate for Ammonia Ammonia (NH3) pH_increase Increased pH Ammonia->pH_increase CO2 Carbon Dioxide (CO2) Pathogenesis Bacterial Survival & Pathogenesis pH_increase->Pathogenesis Urease->Ammonia Urease->CO2 Inhibitor 5-(2-Fluorophenyl)furan- 2-carbaldehyde Derivative Inhibitor->Urease Inhibits

Caption: Urease-Mediated Pathogenesis and Inhibition.

Conclusion

While direct experimental evidence for the binding mode of this compound derivatives is currently limited, the available data on related furan compounds suggest that they are promising inhibitors of cholinesterases and urease. The provided experimental protocols and theoretical frameworks offer a robust roadmap for the comprehensive validation of their binding modes. Further research employing X-ray crystallography and NMR spectroscopy is crucial to elucidate the precise molecular interactions and to guide the rational design of more potent and selective inhibitors for therapeutic applications.

References

Comparative Cytotoxicity of 5-(Aryl)furan-2-carbaldehyde Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic effects of 5-(Aryl)furan-2-carbaldehyde analogs against various cancer cell lines. The information is compiled from available experimental data to highlight structure-activity relationships and guide future research in the development of novel anticancer agents.

The furan-2-carbaldehyde scaffold is a promising starting point for the design of new therapeutic agents due to its versatile chemical nature and observed biological activities, including anticancer properties. Substitution at the 5-position of the furan ring with various aryl groups allows for the modulation of the molecule's cytotoxic potency. This guide summarizes the available quantitative data on the cytotoxicity of these analogs, details the experimental protocols used for their evaluation, and visualizes the proposed signaling pathways involved in their mechanism of action.

Quantitative Cytotoxicity Data

The cytotoxic activity of 5-(Aryl)furan-2-carbaldehyde analogs is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The IC50 value represents the concentration of a compound that is required to inhibit the growth of 50% of a cell population. The following table summarizes the available IC50 values for a selection of these analogs.

Compound5-Aryl SubstituentCancer Cell LineIC50 (µM)
5-(4-Nitrophenyl)furan-2-carbaldehyde4-NitrophenylMCF-74.06
5-(3,4-Dimethoxyphenyl)furan-2-carbaldehyde3,4-DimethoxyphenylMCF-72.96
5-(4-Chlorophenyl)furan-2-carbaldehyde Derivative 7c4-Chlorophenyl (modified)Leukemia SR0.09
5-(4-Chlorophenyl)furan-2-carbaldehyde Derivative 7e4-Chlorophenyl (modified)Leukemia SR0.05
5-(4-Chlorophenyl)furan-2-carbaldehyde Derivative 11a4-Chlorophenyl (modified)Leukemia SR0.06

Note: Data for 5-(2-Fluorophenyl)furan-2-carbaldehyde and its positional isomers (3-fluoro and 4-fluoro) were not available in the reviewed literature. The derivatives of 5-(4-Chlorophenyl)furan-2-carbaldehyde listed are further modified compounds from the initial scaffold and show exceptionally high potency.

Experimental Protocols

The evaluation of the cytotoxic activity of the 5-(Aryl)furan-2-carbaldehyde analogs is predominantly conducted using cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and utilized method.

MTT Cytotoxicity Assay Protocol

Objective: To determine the concentration at which a compound inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Test compounds (5-(Aryl)furan-2-carbaldehyde analogs) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are serially diluted in culture medium to various concentrations. The medium from the cell plates is removed, and the cells are treated with the different concentrations of the compounds. Control wells containing cells treated with vehicle (DMSO) only are also included.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the medium containing the test compound is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved by adding a solubilization solution to each well.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

To visually represent the processes involved in the evaluation and the proposed mechanism of action of these compounds, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plates incubation_24h 24h Incubation cell_seeding->incubation_24h compound_addition Addition of 5-Aryl-furan- 2-carbaldehyde Analogs incubation_24h->compound_addition incubation_48h 48h Incubation compound_addition->incubation_48h mtt_addition MTT Addition incubation_48h->mtt_addition formazan_formation Formazan Crystal Formation mtt_addition->formazan_formation solubilization Solubilization formazan_formation->solubilization absorbance_reading Absorbance Reading solubilization->absorbance_reading data_analysis Calculation of % Viability absorbance_reading->data_analysis ic50_determination IC50 Determination data_analysis->ic50_determination

Caption: Experimental workflow for determining the cytotoxicity of 5-Aryl-furan-2-carbaldehyde analogs.

signaling_pathway cluster_cell Cancer Cell compound 5-Aryl-furan-2-carbaldehyde Analog stress Cellular Stress compound->stress p53 p53 Activation stress->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mito Mitochondrial Membrane Depolarization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway induced by 5-Aryl-furan-2-carbaldehyde analogs.

Discussion

The available data, although limited, suggests that the substitution on the 5-phenyl ring of the furan-2-carbaldehyde scaffold plays a crucial role in determining the cytotoxic potency. Electron-withdrawing groups, such as a nitro group, appear to contribute to the cytotoxic activity. The significantly lower IC50 values of the modified 5-(4-chlorophenyl)furan-2-carbaldehyde derivatives highlight the potential for further chemical modifications to dramatically enhance anticancer efficacy.

The proposed mechanism of action for these compounds involves the induction of apoptosis through the intrinsic, or mitochondrial, pathway. This is a common mechanism for many anticancer drugs. The activation of the tumor suppressor protein p53 leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c. In the cytoplasm, cytochrome c activates caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the orchestrated dismantling of the cell known as apoptosis.

Conclusion

5-(Aryl)furan-2-carbaldehyde analogs represent a promising class of compounds for the development of novel anticancer agents. The structure-activity relationship appears to be significantly influenced by the nature and position of substituents on the 5-aryl ring. Further research, including the synthesis and cytotoxic evaluation of a broader range of analogs, particularly those with fluoro-substitutions at various positions, is warranted to fully explore the therapeutic potential of this chemical scaffold. Elucidating the precise molecular targets and further detailing the signaling pathways involved will be crucial for the rational design of more potent and selective anticancer drugs based on the furan-2-carbaldehyde core.

Safety Operating Guide

Proper Disposal of 5-(2-Fluorophenyl)furan-2-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-(2-Fluorophenyl)furan-2-carbaldehyde, a chemical with significant health and environmental hazards. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Profile and Immediate Safety Precautions

This compound is a hazardous chemical that requires careful handling. A thorough understanding of its risks is the first step in safe management.

Key Hazards:

  • Flammable: The compound is a flammable liquid and vapor[1].

  • Toxicity: It is toxic if swallowed, harmful in contact with skin, and fatal if inhaled[1].

  • Irritant: It causes skin irritation and serious eye irritation[1].

  • Carcinogenicity: It is suspected of causing cancer[1].

  • Environmental Hazard: The substance is toxic to aquatic life and may have long-lasting harmful effects in the aquatic environment[1].

Due to these hazards, drain or regular trash disposal is strictly prohibited[2][3][4]. All waste must be managed as hazardous chemical waste.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following personal protective equipment must be worn:

PPE CategorySpecific Requirements
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Eye/Face Protection Safety glasses with side-shields or chemical splash goggles.
Skin and Body A lab coat or chemical-resistant apron.
Respiratory Work should be conducted in a certified chemical fume hood.

Step-by-Step Disposal Procedure

The primary and only acceptable method for disposing of this compound is through an approved hazardous waste disposal facility[1].

Step 1: Waste Segregation

  • Isolate Halogenated Waste: this compound is a halogenated organic compound. It is imperative to collect this waste in a container designated exclusively for halogenated organic waste . Do not mix with non-halogenated solvents or other waste streams, as this can increase disposal costs and create reactive hazards[4][5].

Step 2: Waste Collection and Container Management

  • Select a Compatible Container: Use a clean, dry, and chemically compatible container, preferably the original container if it is in good condition[4]. The container must have a tightly fitting cap to prevent the release of vapors[2][5].

  • Collect Waste: Carefully transfer the waste this compound into the designated halogenated waste container. Perform this transfer inside a chemical fume hood to minimize inhalation exposure.

  • Leave Headspace: Do not fill the container to the brim. Leave at least 10% of the container volume as headspace to allow for vapor expansion.

Step 3: Labeling

  • Immediate Labeling: As soon as the first drop of waste is added, the container must be labeled[4].

  • Content of the Label: The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Flammable," "Toxic," "Irritant")[6].

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Designated Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[6].

  • Secondary Containment: The container must be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills[2][4].

  • Segregation: Ensure the container is segregated from incompatible materials, such as strong oxidizing agents, acids, and bases[7].

Step 5: Arranging for Professional Disposal

  • Contact EHS: When the waste container is nearly full or has been in storage for a significant period, contact your institution's Environmental Health and Safety (EHS) department.

  • Waste Pickup: The EHS department will arrange for the collection of the hazardous waste from your laboratory's SAA and its transfer to a Central Accumulation Area (CAA) before it is picked up by a licensed hazardous waste disposal company[6].

  • Documentation: Provide the EHS personnel with a copy of the Safety Data Sheet (SDS) and any other required documentation.

Spill Management

In the event of a spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you feel it is unsafe.

  • Ventilate: Ensure the area is well-ventilated, typically by keeping the fume hood sash down.

  • PPE: Do not attempt to clean a spill without the proper PPE.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.

  • Collection: Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and the EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Waste Generated: This compound ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe spill Spill Occurs start->spill segregate Segregate as Halogenated Organic Waste ppe->segregate container Use Labeled, Sealed, Compatible Container segregate->container store Store in Secondary Containment in Satellite Accumulation Area (SAA) container->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs disposal Professional Disposal via Approved Waste Facility contact_ehs->disposal spill->ppe No spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes spill_procedure->container

Caption: Decision workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Fluorophenyl)furan-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-(2-Fluorophenyl)furan-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.